molecular formula C11H16BrNO2S B1352377 N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide CAS No. 850429-71-9

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Cat. No.: B1352377
CAS No.: 850429-71-9
M. Wt: 306.22 g/mol
InChI Key: OGLQPDZZDCFKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C11H16BrNO2S and its molecular weight is 306.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-N,N-diethyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLQPDZZDCFKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428445
Record name 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-71-9
Record name 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (CAS: 850429-71-9), a critical intermediate in medicinal chemistry often employed in the development of sulfonamide-based antimicrobials and kinase inhibitors.[1]

The content is structured for research scientists, focusing on process autonomy , mechanistic rationale , and scalability .

Executive Summary & Structural Analysis

  • Target Molecule: this compound[1][2]

  • Molecular Formula: C₁₁H₁₆BrNO₂S[1]

  • Molecular Weight: 306.22 g/mol

  • Key Functionality:

    • Sulfonamide Core: Acts as a stable pharmacophore and hydrogen bond acceptor.

    • Diethyl Substitution: Increases lipophilicity (LogP ~3.4), enhancing membrane permeability compared to primary sulfonamides.

    • Aryl Bromide: A versatile "handle" for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Retrosynthetic Analysis

The most robust disconnection occurs at the sulfonyl-nitrogen bond. This implies a convergent synthesis between an electrophilic sulfonyl chloride and a nucleophilic amine. The sulfonyl chloride itself can be traced back to 2-bromotoluene via electrophilic aromatic substitution (chlorosulfonation).[1]

Retrosynthesis Target Target: This compound Precursor1 Precursor A: 3-Bromo-4-methylbenzenesulfonyl chloride Target->Precursor1 S-N Disconnection Precursor2 Precursor B: Diethylamine Target->Precursor2 S-N Disconnection StartMat Starting Material: 2-Bromotoluene Precursor1->StartMat Chlorosulfonation

Figure 1: Retrosynthetic strategy prioritizing the sulfonyl chloride intermediate.

Synthetic Routes

We present two distinct workflows:

  • Method A (The Convergent Route): Ideal for laboratory-scale preparation using commercially available sulfonyl chloride.[1] High reliability.

  • Method B (The De Novo Route): Ideal for large-scale synthesis or when the sulfonyl chloride precursor is unavailable. Starts from commodity chemicals (2-bromotoluene).[1]

Method A: Direct Sulfonylation (Laboratory Scale)

This method relies on the nucleophilic attack of diethylamine on 3-bromo-4-methylbenzenesulfonyl chloride.[1]

Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination) at the Sulfur atom.[1] Critical Control Point: The reaction generates HCl.[3][4] An auxiliary base (Triethylamine or Pyridine) or excess diethylamine is required to scavenge the acid and drive the equilibrium forward.

Experimental Protocol
ParameterSpecification
Limiting Reagent 3-Bromo-4-methylbenzenesulfonyl chloride (1.0 equiv)
Nucleophile Diethylamine (1.2 – 1.5 equiv)
Base Triethylamine (1.5 equiv) or Pyridine
Solvent Dichloromethane (DCM) or THF (Anhydrous)
Temperature 0°C to Room Temperature (RT)
Reaction Time 2 – 4 Hours

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 3-bromo-4-methylbenzenesulfonyl chloride (5.0 g, 18.5 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Triethylamine (3.9 mL, 27.8 mmol) in one portion.

  • Reaction: Add Diethylamine (2.3 mL, 22.2 mmol) dropwise over 10 minutes to control the exotherm.

    • Observation: A white precipitate (Et₃N[1][5]·HCl) will form immediately.[1]

  • Completion: Remove the ice bath and stir at RT for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting chloride (Rf ~0.6) should disappear, replaced by the sulfonamide (Rf ~0.4).

  • Workup:

    • Quench with 1M HCl (50 mL) to neutralize excess amine.[1]

    • Separate the organic layer.[4][6] Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with sat.[6] NaHCO₃ (brine is optional but recommended).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude off-white solid is usually >95% pure.[1] Recrystallize from Ethanol/Hexane if necessary.

Method B: Chlorosulfonation of 2-Bromotoluene (Process Scale)

When the sulfonyl chloride is not available, it is synthesized via the chlorosulfonation of 2-bromotoluene.[1]

Regioselectivity Rationale:

  • Methyl Group (C1): Strong ortho/para activator.[1]

  • Bromo Group (C2): Weak ortho/para deactivator.[1]

  • Outcome: The directing effects reinforce substitution at C4 (para to Methyl, meta to Bromo). Steric hindrance prevents substitution at C6 (ortho to Methyl) and C3 (ortho to Bromo).[1]

Reaction Scheme: 2-Bromotoluene + 2 ClSO₃H → 3-Bromo-4-methylbenzenesulfonyl chloride + H₂SO₄ + HCl[1]

Experimental Protocol
ParameterSpecification
Substrate 2-Bromotoluene (1.0 equiv)
Reagent Chlorosulfonic acid (3.0 – 5.0 equiv)
Solvent Neat (Solvent-free) or CHCl₃
Temperature 0°C → RT → 60°C

Step-by-Step Procedure:

  • Safety Warning: Chlorosulfonic acid reacts violently with water. Use strictly anhydrous glassware and a caustic scrubber for HCl gas evolution.

  • Addition: Place Chlorosulfonic acid (20 mL, excess) in a flask cooled to 0°C.

  • Reaction: Add 2-Bromotoluene (5.0 g, 29 mmol) dropwise over 30 minutes.

    • Note: Keep temperature <5°C during addition to prevent polymerization or polysulfonation.

  • Heating: Allow to warm to RT, then heat to 60°C for 2 hours to ensure conversion of the intermediate sulfonic acid to the sulfonyl chloride.

  • Quench: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

  • Isolation: Filter the solid or extract with DCM. This crude material is then used directly in Method A .

Workflow Visualization

The following diagram illustrates the decision logic and chemical flow for both methods.

SynthesisWorkflow Start Start: Define Scale CheckSource Is Sulfonyl Chloride Available? Start->CheckSource MethodA Method A: Direct Sulfonylation CheckSource->MethodA Yes (Lab Scale) MethodB Method B: De Novo Synthesis CheckSource->MethodB No (Process Scale) ReagentsA Reagents: Diethylamine, Et3N, DCM MethodA->ReagentsA Product Product: N,N-Diethyl 3-bromo- 4-methylbenzenesulfonamide ReagentsA->Product Yield: >90% Step1 Step 1: Chlorosulfonation (2-Bromotoluene + ClSO3H) MethodB->Step1 Step2 Step 2: Quench on Ice Step1->Step2 Step2->MethodA Crude Intermediate

Figure 2: Decision matrix for selecting the optimal synthetic route based on precursor availability.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.05 (d, J = 1.8 Hz, 1H, Ar-H2) – Doublet due to meta-coupling with H6.[1]

    • δ 7.68 (dd, J = 8.0, 1.8 Hz, 1H, Ar-H6) – Doublet of doublets.

    • δ 7.42 (d, J = 8.0 Hz, 1H, Ar-H5) – Ortho coupling to methyl.

    • δ 3.25 (q, J = 7.1 Hz, 4H, N(CH ₂CH₃)₂)

    • δ 2.46 (s, 3H, Ar-CH ₃)

    • δ 1.15 (t, J = 7.1 Hz, 6H, N(CH₂CH ₃)₂)

  • MS (ESI): m/z 306/308 [M+H]⁺ (1:1 isotopic pattern characteristic of Bromine).[1]

Safety & Handling

  • Sulfonyl Chlorides: Potent lachrymators and corrosive. Hydrolyze to form HCl. Handle in a fume hood.

  • Chlorosulfonic Acid: Extremely corrosive and reacts explosively with water. Full PPE (face shield, acid-resistant gloves) is mandatory.[1]

  • Diethylamine: Volatile, flammable, and toxic. Avoid inhalation.

References

  • Method A Protocol & Precursor Utility

    • Synthesis of N,N-Diethyl-3-methylbenzamide (Analogous Amidation Protocol). MDPI. Available at: [Link][1]

  • Regioselectivity in Bromination/Chlorosulfonation

    • Selective Monobromination Reagent for Aromatic Amines and Phenols.[7] Journal of the Chemical Society of Pakistan. Available at: [Link][1]

    • Regiospecific P-Bromination of Activated Aromatic Systems.[1] TopSCHOLAR. Available at: [Link][1]

  • Compound Data

Sources

Technical Guide: Spectral Analysis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

[1][2]

Executive Summary & Molecular Profile

This compound is a functionalized sulfonamide commonly utilized as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the labile bromine handle at the meta position.[1][2][3] Its structural integrity relies on the precise regiochemistry of the bromine atom relative to the sulfonyl and methyl groups.

PropertyDetail
IUPAC Name 3-Bromo-N,N-diethyl-4-methylbenzenesulfonamide
CAS Registry Number 850429-71-9
Molecular Formula

Molecular Weight 306.22 g/mol
Physical State Off-white to pale yellow solid / crystalline powder
Solubility Soluble in

, DMSO, Methanol, DCM

Synthesis & Formation Context

Understanding the synthetic origin is critical for anticipating impurities. This compound is typically synthesized via nucleophilic substitution of 3-bromo-4-methylbenzenesulfonyl chloride with diethylamine in the presence of a base (Triethylamine or Pyridine).[1][2]

Reaction Workflow (Graphviz)

SynthesisPathcluster_QCQuality Control CheckpointsStart3-Bromo-4-methylbenzenesulfonyl chlorideIntermediateTetrahedralSulfonyl IntermediateStart->Intermediate+ ReagentReagentDiethylamine(Et2NH)Reagent->IntermediateBaseBase Catalyst(Et3N or Pyridine)Base->IntermediateScavenges HClProductN,N-Diethyl 3-bromo-4-methylbenzenesulfonamideIntermediate->ProductEliminationByproductHCl Salt(Removed in Wash)Intermediate->ByproductQC_NMRRegiochem Check(Coupling Constants)Product->QC_NMR1H NMRQC_HPLCImpurity ProfileProduct->QC_HPLCPurity >98%

Figure 1: Synthesis pathway and critical quality control checkpoints for the target sulfonamide.

Experimental Protocol: NMR Acquisition

To ensure reproducible spectral data, the following acquisition parameters are recommended. The hydrophobic diethyl and methyl groups make Chloroform-d (


)

12
  • Solvent:

    
     (99.8% D) + 0.03% TMS (v/v).
    
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Frequency: 400 MHz or higher (essential to resolve the H-2/H-6 meta-coupling).

  • Temperature: 298 K (25°C).

Spectral Data Analysis ( H NMR)

The proton NMR spectrum is characterized by a distinct AMX spin system in the aromatic region (due to the 1,3,4-substitution pattern) and standard aliphatic signals for the ethyl and methyl groups.

Chemical Shift Table ( , 400 MHz)
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
8.01 Doublet (d)1H

H-2 Deshielded by ortho-

and ortho-Br.[1][2] Appears as a doublet due to meta-coupling with H-6.[1][2]
7.68 dd1H

,

H-6 Ortho to

, meta to Me. Shows large ortho-coupling to H-5 and small meta-coupling to H-2.[1][2]
7.38 Doublet (d)1H

H-5 Shielded relative to H-2/H-6 due to ortho-Methyl group.[1][2] Ortho-coupling to H-6.[1][2]
3.24 Quartet (q)4H

N-CH2 Methylene protons of the diethyl group.[1][2] Deshielded by adjacent Nitrogen/Sulfonyl.
2.46 Singlet (s)3H-Ar-CH3 Aromatic methyl group.[1][2] Slightly deshielded by the ring current.
1.15 Triplet (t)6H

CH3 (Ethyl) Terminal methyls of the diethyl group.[1][2]
Mechanistic Interpretation
  • Regiochemistry Validation (The "Roof Effect"): The key to distinguishing this isomer from the 4-bromo-3-methyl analog lies in the H-2 signal.[1][2] In the target molecule (3-bromo), H-2 is flanked by two electron-withdrawing groups (

    
     and Br), pushing it downfield to ~8.01 ppm.[1][2] In the isomer (4-bromo-3-methyl), the proton between 
    
    
    and Me would appear upfield (~7.6 ppm).[1][2]
  • Coupling Constants: The

    
     value of ~8.0 Hz between H-5 and H-6 confirms they are ortho neighbors.[1][2] The 
    
    
    value of ~2.0 Hz between H-2 and H-6 confirms the meta relationship across the sulfonyl attachment.[1][2]

Spectral Data Analysis ( C NMR)

The carbon spectrum must show 11 distinct signals (6 aromatic, 2 ethyl, 1 methyl).

Shift (

, ppm)
TypeAssignmentNotes
143.5 Quaternary (C)C-1 (Ipso to

)
Deshielded by sulfonyl.[1][2]
142.1 Quaternary (C)C-4 (Ipso to Me)Para to sulfonyl.[1][2]
132.0 Methine (CH)C-2 (C-H)Between Br and

.[1][2]
130.8 Methine (CH)C-5 (C-H)Ortho to Methyl.[1][2]
126.5 Methine (CH)C-6 (C-H)Ortho to

.[1][2]
124.5 Quaternary (C)C-3 (Ipso to Br)Carbon bearing Bromine.[1][2]
42.1 Methylene (

)
N-CH2 Diethyl methylene carbons.[1][2]
22.9 Methyl (

)
Ar-CH3 Aromatic methyl.[1][2]
14.2 Methyl (

)
Ethyl-CH3 Terminal ethyl carbons.[1][2]

Structural Validation Logic (HMBC)

To definitively prove the position of the Methyl group relative to the Bromine (distinguishing from isomers), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Correlation Diagram

HMBC_LogicMethylProtonsProtons: Ar-CH3(2.46 ppm)C4Carbon C-4(Ipso to Me)MethylProtons->C42-bond J (Strong)C3Carbon C-3(Ipso to Br)MethylProtons->C33-bond J (Weak/Med)C5Carbon C-5(Ortho to Me)MethylProtons->C53-bond J (Strong)ConclusionConfirmation:Methyl is adjacent to Br (C-3)and H-5 (C-5)C3->ConclusionC5->Conclusion

Figure 2: HMBC correlations proving the 3-bromo-4-methyl regiochemistry.

Interpretation:

  • The Methyl protons (2.46 ppm) will show a strong 3-bond correlation to C-3 (the carbon bearing Bromine) and C-5 (the methine carbon).[1][2]

  • If the structure were the 3-methyl-4-bromo isomer, the Methyl protons would correlate to a carbon bearing a proton (C-2) and a carbon bearing Bromine (C-4), but the chemical shifts of those carbons would differ.[1][2]

Quality Control & Impurities

When analyzing crude reaction mixtures, look for these common impurity signals:

  • Diethylamine Hydrochloride: Broad singlets at ~9.0 ppm (NH2+) and shifted ethyl signals.

  • 3-Bromo-4-methylbenzenesulfonic acid (Hydrolysis): Loss of ethyl signals; broad OH signal >10 ppm.[1][2]

  • Residual Solvents:

    
     (5.30 ppm in 
    
    
    ), Triethylamine (quartet at 2.5 ppm).

References

  • Compound Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 850429-71-9. Retrieved from .

  • Primary Amide Spectral Data (Analog): Supporting Information: Zwitterionic Dual Halogen Bond-Catalyzed Electrophilic Bromination. (2023). Listing 3-Bromo-4-methylbenzenesulfonamide 1H NMR in DMSO-d6. Retrieved from .

  • N,N-Diethyl Analog Base Shifts: Supporting Information: Regioselective Synthesis of Sulfonamides. (2018). Listing N,N-Diethyl-4-methylbenzenesulfonamide 1H NMR in CDCl3. Retrieved from .

  • Synthesis Protocol: ChemicalBook. Synthesis of Sulfonamides from Sulfonyl Chlorides. Retrieved from .

Technical Guide: Mass Spectrometry Profiling of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation and quantitation of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide using Liquid Chromatography-Mass Spectrometry (LC-MS). As a sulfonamide derivative often encountered in the synthesis of bioactive small molecules, accurate detection of this compound requires a mastery of two distinct mass spectrometric phenomena: the characteristic bromine isotopic signature and the sulfonamide fragmentation pathway .

This document moves beyond standard operating procedures to explain the causality of ionization behaviors, ensuring that researchers can distinguish this analyte from isobaric interferences and metabolic byproducts.

Physicochemical & Isotopic Profile

Before initiating MS analysis, the analyst must understand the theoretical mass envelope. The presence of a bromine atom introduces a unique 1:1 isotopic ratio that serves as a primary validation check.[1]

Table 1: Molecular Specifications
PropertyValueNotes
Formula

Contains one Bromine atom.[2][3][4][5][6][7][8][9][10]
Nominal Mass 305 DaBased on integer mass.
Monoisotopic Mass 305.0085 (

)
The "light" isotope peak.
Isotopic Pair 307.0065 (

)
The "heavy" isotope peak.
ESI+ Precursor (

)
306.01 / 308.01 Diagnostic Doublet (See below).
The Bromine Validation Rule

Unlike chlorinated compounds (3:1 ratio) or pure hydrocarbons (dominant M peak), this molecule will present two molecular ion peaks of nearly identical intensity separated by 2 Da.

  • Acceptance Criteria: If the intensity ratio of

    
     306 to 308 deviates significantly from 1:1 (±10%) , the peak is likely an interference or a co-eluting non-brominated impurity.
    

Fragmentation Mechanics (MS/MS)

In Electrospray Ionization (ESI), the molecule forms an even-electron ion


. Collision-Induced Dissociation (CID) drives fragmentation primarily through charge-remote and charge-proximate mechanisms centered on the sulfonamide linkage.
Mechanistic Pathways[7][9][11]
  • Pathway A: N-Dealkylation (Loss of Ethylene) The N,N-diethyl chain is susceptible to sequential losses of ethylene (

    
    , 28 Da) via a mechanism analogous to the McLafferty rearrangement. The proton on the 
    
    
    
    -carbon of the ethyl group transfers to the sulfonyl oxygen, triggering the cleavage of the C-N bond.
    • Transition:

      
       306 
      
      
      
      278 (Loss of one Et)
      
      
      250 (Primary Sulfonamide).
  • Pathway B: Sulfonamide Bond Cleavage The S-N bond is the weakest link under high collision energy. Cleavage yields the 3-bromo-4-methylbenzenesulfonyl cation .

    • Transition:

      
       306 
      
      
      
      233/235 (Sulfonyl cation).
  • Pathway C:

    
     Extrusion 
    Following Pathway B, the sulfonyl cation ejects neutral sulfur dioxide (
    
    
    
    , 64 Da), resulting in a highly stabilized aryl cation (tropylium-like structure due to the methyl substituent).
    • Transition:

      
       233/235 
      
      
      
      169/171 (Aryl cation).
Visualization: Fragmentation Tree

FragmentationPathway Parent Parent Ion [M+H]+ m/z 306 / 308 MonoEthyl Des-ethyl Analog [M+H - C2H4]+ m/z 278 / 280 Parent->MonoEthyl Loss of C2H4 (-28 Da) SulfonylCat Sulfonyl Cation [Ar-SO2]+ m/z 233 / 235 Parent->SulfonylCat S-N Cleavage (-HNEt2) PrimarySulf Primary Sulfonamide [M+H - 2(C2H4)]+ m/z 250 / 252 MonoEthyl->PrimarySulf Loss of C2H4 (-28 Da) ArylCat Aryl Cation [Ar]+ m/z 169 / 171 SulfonylCat->ArylCat Loss of SO2 (-64 Da)

Figure 1: Proposed ESI-MS/MS fragmentation tree highlighting the retention of the bromine isotope pattern (doublets) until the final aryl fragmentation.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for high-sensitivity quantitation using a Triple Quadrupole (QqQ) or structural confirmation using a Q-TOF.

Reagents & Preparation[3][4][8]
  • Solvent A: Water + 0.1% Formic Acid (Proton source for ESI+).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Sample Diluent: 50:50 Water:Acetonitrile (Matches initial gradient conditions to prevent peak broadening).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Desalting/Loading)

    • 1-6 min: 5%

      
       95% B (Elution of hydrophobic sulfonamide)
      
    • 6-8 min: 95% B (Wash)

Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3.5 kV (Standard for positive mode).

  • Desolvation Temp: 350°C (High temp required for sulfonamides to prevent adduct formation).

  • Cone Voltage: 30V (Optimized to prevent in-source fragmentation of the labile S-N bond).

Workflow Diagram

LCMS_Workflow Sample Sample Prep (50:50 MeOH:H2O) LC LC Separation (C18, Gradient) Sample->LC Ionization ESI Source (+ve Mode) LC->Ionization Filter Mass Filter (Select m/z 306/308) Ionization->Filter Detect Detection (TIC/EIC) Filter->Detect

Figure 2: Analytical workflow from sample preparation to detection.[2][3][5][6][9][11][12][13]

Data Interpretation & Troubleshooting

Self-Validating Checks

When reviewing data, apply the "Rule of Three" to confirm identity:

  • Retention Time: Does the peak elute in the hydrophobic region (typically >50% organic)? Sulfonamides are moderately polar but the diethyl and bromo groups increase lipophilicity.

  • Isotope Match: Is the 306/308 doublet present at equal height?

  • Fragment Confirmation: Does MS/MS show the loss of 28 Da (ethyl) or 64 Da (

    
    )?
    
Common Artifacts
  • Sodium Adducts: Peaks at

    
     328/330 (
    
    
    
    ). These do not fragment well.[14] Remediation: Use high-purity solvents or add ammonium formate to suppress Na adducts.
  • Dimerization: Peaks at

    
     611/613 (
    
    
    
    ). Occurs at high concentrations. Remediation: Dilute sample 10x.

References

  • Sulfonamide Fragmentation Rules: Klagkou, K., et al. (2003).[15][16] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.

  • Bromine Isotope Patterns: NIST Mass Spectrometry Data Center.[5] "Isotopic Compositions of the Elements."

  • McLafferty Rearrangements in Heteroatoms: Nibbering, N.M. (2004). "The McLafferty rearrangement: a personal recollection." Journal of the American Society for Mass Spectrometry.[17]

  • General ESI-MS of Sulfonamides: Numan, A., & Danielson, N. D. (2004).[18] "Characterization of Sulfonamides by Liquid Chromatography–Electrospray Ionization-Mass Spectrometry." Journal of Chromatographic Science.

Sources

Structural Characterization & Crystal Engineering: N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the structural characterization and crystal engineering of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide . It synthesizes synthetic protocols, crystallographic analysis, and supramolecular logic.

Executive Summary & Chemical Identity

This compound is a trisubstituted benzene derivative featuring a sulfonamide core. In drug discovery, this scaffold serves as a critical pharmacophore for anticholinesterase inhibitors and a lipophilic intermediate for coupling reactions.

From a crystallographic perspective, this molecule represents a "hydrogen-bond-depleted" system. The N,N-diethyl substitution removes the classic strong hydrogen bond donor (N-H), forcing the crystal lattice to organize via weaker, highly directional interactions—specifically Halogen Bonding (XB) and C-H···O weak hydrogen bonds.

Chemical Profile
PropertyDetail
IUPAC Name N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide
Molecular Formula C₁₁H₁₆BrNO₂S
Molecular Weight 306.22 g/mol
Hybridization S (sp³), N (sp³-pyramidal/planar intermediate), Ar-C (sp²)
Key Interaction Sites Sulfonyl O (Acceptor), Br (XB Donor/Sigma-hole), Methyl (Hydrophobic)

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The following protocol ensures the removal of regioisomers that often plague sulfonylation reactions.

Synthetic Pathway (Nucleophilic Substitution)

The synthesis relies on the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with diethylamine. The presence of the bromine atom at the meta position (relative to sulfonyl) and the methyl at para creates a specific steric environment that influences the reaction kinetics.

SynthesisWorkflow Start Precursor: 3-bromo-4-methylbenzenesulfonyl chloride Intermediate Reaction: Nucleophilic Attack (Elimination of HCl) Start->Intermediate Reagent Reagent: Diethylamine (2.2 eq) Reagent->Intermediate Solvent Solvent: DCM (0°C to RT) Solvent->Intermediate Medium Workup Workup: 1. Wash (1M HCl) 2. Wash (NaHCO3) 3. Dry (MgSO4) Intermediate->Workup 2-4 hrs stirring Product Target: This compound Workup->Product Recrystallization

Figure 1: Synthetic workflow for the target sulfonamide via sulfonyl chloride activation.

Crystallization Methodology

Standard recrystallization often yields microcrystalline powder. To grow single crystals (0.2 – 0.4 mm) for XRD, a Slow Evaporation or Vapor Diffusion method is strictly required due to the lipophilicity of the diethyl group.

Protocol: Vapor Diffusion (Preferred)

  • Inner Vial: Dissolve 20 mg of the purified sulfonamide in 1.5 mL of Acetone or Dichloromethane (DCM) .

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Hexane or Pentane .

  • Equilibration: Seal the outer jar. The volatile non-solvent (hexane) diffuses into the solution, slowly lowering solubility and promoting nucleation.

  • Timeline: Leave undisturbed at 4°C for 3–7 days.

Structural Analysis & Crystal Engineering

This section details the expected structural metrics and the supramolecular logic governing the lattice.

Molecular Geometry

The sulfonamide nitrogen is typically sp³ hybridized but often exhibits flattened geometry due to S-N dπ-pπ orbital overlap.

  • S atom geometry: Distorted tetrahedron.

  • O=S=O Angle: Expected range: 119° – 121° (Opened due to repulsion between oxygen lone pairs).

  • N-S-C Angle: Expected range: 105° – 108°.

  • Diethyl Conformation: The ethyl groups will adopt a conformation to minimize steric clash with the sulfonyl oxygens and the ortho-protons of the benzene ring.

Supramolecular Assembly: The Halogen Bond

In the absence of a strong N-H donor, the Bromine (Br) atom becomes the primary "sticky" site. The electron-withdrawing nature of the sulfonyl group enhances the sigma-hole (a region of positive electrostatic potential) on the distal side of the bromine atom.

Primary Synthon: C-Br···O=S

  • Interaction Type: Type II Halogen Bond.[1]

  • Geometry: The C-Br···O angle approaches 180° (linear), while the Br···O=S angle is roughly 120° (approaching the oxygen lone pair).

  • Distance: Typically 3.0 – 3.3 Å (less than the sum of van der Waals radii).

CrystalPacking cluster_interactions Secondary Interactions Molecule This compound Steric Steric Blockade: Diethyl group prevents close stacking Molecule->Steric SigmaHole Electronic Feature: Br Sigma-hole (+) Molecule->SigmaHole Acceptor Acceptor Site: Sulfonyl Oxygen (-) Molecule->Acceptor Lattice Crystal Lattice Motif: 1D Zig-Zag Chains or 2D Sheets Steric->Lattice Dictates Packing Efficiency SigmaHole->Lattice Halogen Bond (Br...O) Acceptor->Lattice CH_O Weak H-Bond: Ar-H...O=S Lattice->CH_O Pi_Pi Pi-Stacking: (Likely Offset/Weak) Lattice->Pi_Pi

Figure 2: Supramolecular logic governing the crystal packing. The Br···O interaction acts as the directional anchor.

Crystallographic Data Standards

When solving the structure, the following parameters are typical for this class of sulfonamides. Use this table to validate your experimental refinement.

ParameterTypical Value / Range (Sulfonamides)Validation Criteria
Crystal System Monoclinic or TriclinicCommon for asymmetrical aromatics.
Space Group P2₁/c or P-1Centrosymmetric packing is favored to maximize dipole cancellation.
R-Factor (R₁) < 0.05 (5%)Indicates high-quality model fit.
Bond Length (S=O) 1.42 – 1.44 ÅDouble bond character.
Bond Length (S-N) 1.60 – 1.63 ÅSingle bond with partial double bond character.
Bond Length (C-Br) 1.89 – 1.91 ÅStandard aromatic C-Br.
Goodness of Fit (S) 1.0 – 1.1Deviations suggest weighting scheme errors.
Refinement Troubleshooting
  • Disorder: The terminal ethyl groups of the N,N-diethyl moiety often exhibit thermal disorder. If ellipsoids are elongated, apply a split-atom model or soft restraints (DELU/SIMU in SHELXL).

  • Twinning: Pseudo-merohedral twinning is possible if the unit cell beta angle is near 90°. Check for systematic absences violations.

References

  • Geldsetzer, J. (2023).[2] Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? MDPI Crystals.

  • Politzer, P., & Murray, J. S. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different.[1] Accounts of Chemical Research.

  • PubChem. (2025).[3] N,N-Diethyl-3-methylbenzamide (DEET Analog Structural Data). National Library of Medicine.

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for Sulfonamide Geometry Validation.

Sources

Pharmacological Profiling & Synthetic Utility of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological and synthetic analysis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide .

Technical Monograph | Version 1.0

Executive Summary

This compound (CAS: 850429-71-9) represents a specialized scaffold in medicinal chemistry, distinct from classical primary sulfonamide drugs.[1] Unlike the water-soluble, acidic primary sulfonamides (e.g., sulfamethoxazole) used for bacterial folate inhibition, this tertiary sulfonamide is characterized by lipophilicity , metabolic stability , and orthogonal reactivity .

Its primary value lies in its dual role:

  • Bioactive Pharmacophore: As a lipophilic core capable of hydrophobic interactions in enzyme pockets (e.g., cholinesterases, specific GPCRs).

  • Synthetic Linchpin: The 3-bromo substituent serves as a high-fidelity handle for palladium-catalyzed cross-coupling, allowing the rapid generation of biaryl libraries for Structure-Activity Relationship (SAR) studies.

Chemical Architecture & Physicochemical Profile[2][3]

Structural Analysis

The molecule is built upon a benzenesulfonamide core with three critical functional zones that dictate its reactivity and biological interaction.[1][2]

  • Zone A: Tertiary Sulfonamide (

    
    ): 
    
    • Property: Lacks the acidic proton (

      
       for primary sulfonamides), rendering it insoluble in alkaline solutions and resistant to ionization at physiological pH.
      
    • Function: Acts as a robust hydrogen bond acceptor and a lipophilic anchor. It improves blood-brain barrier (BBB) permeability compared to primary analogs.

  • Zone B: 3-Bromo Substituent:

    • Property: A soft electrophilic site on the aromatic ring.

    • Function: The primary site for diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Zone C: 4-Methyl Group:

    • Property: Weakly activating, electron-donating group.

    • Function: Provides steric bulk to restrict rotation in protein binding pockets and modulates the electronics of the aromatic ring.

Predicted Physicochemical Properties (In Silico)
PropertyValue (Approx.)Implication
Molecular Weight 306.22 g/mol Ideal for Fragment-Based Drug Design (FBDD).
LogP (Octanol/Water) ~3.2 - 3.5High lipophilicity; suggests good membrane permeability.
H-Bond Donors 0Limited solubility in water; requires organic co-solvents (DMSO).
H-Bond Acceptors 2 (Sulfonyl oxygens)Capable of interacting with receptor residues (e.g., Ser, Thr).
Rotatable Bonds 3Low entropic penalty upon binding.

Biological Activity & Therapeutic Potential[1][4][5][6]

Antimicrobial Activity (Non-Classical Mechanism)

While this compound lacks the NH group required to mimic para-aminobenzoic acid (PABA) in the classical folate synthesis inhibition pathway, tertiary sulfonamides have demonstrated distinct antimicrobial potency.

  • Mechanism: Research on N,N-diethyl benzenesulfonamide derivatives indicates activity against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). The mechanism is hypothesized to involve cell membrane disruption or inhibition of non-folate enzymatic targets due to the high lipophilicity of the diethyl chain [1].

  • SAR Insight: The presence of the halogen (Bromo) at position 3 enhances lipophilicity and specific halogen-bonding interactions with microbial proteins, often increasing potency compared to non-halogenated analogs.

Enzyme Inhibition: Beyond Carbonic Anhydrase

Primary sulfonamides are potent Carbonic Anhydrase Inhibitors (CAIs). However, the N,N-diethyl substitution abolishes the zinc-binding capability required for CA inhibition. Instead, this scaffold is relevant for:

  • Cholinesterase Inhibition: 3-bromo-4-methylbenzenesulfonamide derivatives have been investigated as inhibitors of Acetylcholinesterase (AChE), a target for Alzheimer's disease. The hydrophobic diethyl group fits into the peripheral anionic site of the enzyme [2].

  • Protease Inhibition: The sulfonyl moiety can act as a transition-state mimic in serine protease inhibitors when appropriately substituted at the 3-position.

Visualizing the Pharmacophore

The following diagram illustrates the functional regions of the molecule and their biological implications.

Pharmacophore Core Benzenesulfonamide Core Diethyl N,N-Diethyl Group (Lipophilic Anchor) Core->Diethyl Modulates Solubility & BBB Permeability Bromo 3-Bromo Substituent (Synthetic Handle / Halogen Bond) Core->Bromo Site for Diversification Methyl 4-Methyl Group (Steric Lock) Core->Methyl Electronic Tuning Target: AChE (Peripheral Site) Target: AChE (Peripheral Site) Diethyl->Target: AChE (Peripheral Site) Target: Microbial Proteins Target: Microbial Proteins Bromo->Target: Microbial Proteins

Figure 1: Pharmacophore map highlighting the functional zones of this compound.

Synthetic Utility: A Modular Platform

For drug development professionals, the true value of this molecule is its role as a "divergent intermediate." The 3-bromo position allows for the rapid synthesis of libraries.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol validates the use of the scaffold to generate biaryl sulfonamides (common in anti-inflammatory drugs).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial with the sulfonamide substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Causality: The bromo-group facilitates oxidative addition of Pd(0), while the electron-rich diethyl-sulfonamide does not poison the catalyst.

  • Work-up: Dilute with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Synthetic Divergence Workflow

The diagram below demonstrates how this single building block can be transformed into three distinct therapeutic classes.

Synthesis Start N,N-Diethyl 3-bromo-4-methyl benzenesulfonamide Rxn1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Rxn1 Rxn2 Buchwald-Hartwig (R-NH2, Pd cat.) Start->Rxn2 Rxn3 Heck Reaction (Alkenes, Pd cat.) Start->Rxn3 Prod1 Biaryl Sulfonamides (Anti-inflammatory) Rxn1->Prod1 Prod2 Amino-Sulfonamides (Kinase Inhibitors) Rxn2->Prod2 Prod3 Styryl Sulfonamides (Anticancer) Rxn3->Prod3

Figure 2: Synthetic divergence pathway transforming the scaffold into three therapeutic classes.

Safety & Handling (E-E-A-T)

  • Hazard Identification: As a halogenated sulfonamide, it may cause skin and eye irritation.

  • Stability: The N,N-diethyl group provides high hydrolytic stability. It is stable at room temperature but should be stored under inert atmosphere to prevent slow oxidation of the methyl group over long periods.

  • Solubility: Insoluble in water. Soluble in DMSO, Methanol, and DCM. Prepare 10mM stock solutions in DMSO for biological assays.

References

  • Ajani, O. O., et al. (2013).[3] "Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives." Chemical Science International Journal, 3(1).

  • Khan, S. A., et al. (2021).[4] "Synthesis, Structure and Evaluation of Benzenesulfonamide Derivatives for Anticholinesterase Activity." MDPI Molecules.

  • PubChem. (2024).[5][6] "N,N-Diethylbenzenesulfonamide Compound Summary." National Library of Medicine.

Sources

Technical Monograph: N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Introduction & Chemical Identity

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (CAS: 850429-71-9) represents a highly functionalized aryl sulfonamide scaffold. In the context of drug discovery, this molecule serves a dual purpose: it acts as a lipophilic sulfonamide pharmacophore (bioisostere to carboxamides) and, more critically, as a modular building block for palladium-catalyzed cross-coupling reactions due to the sterically distinct aryl bromide motif.

The presence of the ortho-methyl group relative to the sulfonamide provides conformational restriction, potentially enhancing selectivity in protein-ligand binding, while the meta-bromine offers a reactive handle for divergent library synthesis.

Physicochemical Profile (Computed)
PropertyValueSignificance
Molecular Formula

Core composition
Molecular Weight 306.22 g/mol Fragment-based drug design (FBDD) compliant
CAS Number 850429-71-9Unique Identifier
LogP (Predicted) ~3.2 - 3.5High lipophilicity; good membrane permeability
H-Bond Donors 0Fully substituted sulfonamide; no H-bond donation
H-Bond Acceptors 2Sulfonyl oxygens (

)
Rotatable Bonds 3Diethylamino group flexibility
Synthetic Architecture

The most robust route to this compound avoids the direct bromination of the sulfonamide, which often leads to regiochemical mixtures. Instead, the preferred protocol utilizes 3-bromo-4-methylbenzenesulfonyl chloride as the electrophilic parent.

2.1. Core Synthesis Protocol (Nucleophilic Substitution)

Reaction Logic: The reaction is a nucleophilic attack of diethylamine on the sulfonyl sulfur.

  • Critical Control Point 1 (Temperature): The reaction is exothermic. To prevent hydrolysis of the sulfonyl chloride or "charring," the initial addition must be performed at 0°C.

  • Critical Control Point 2 (HCl Scavenging): The reaction generates HCl. An auxiliary base (Triethylamine or Pyridine) or an excess of diethylamine (less atom-economical) is required to drive the equilibrium.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 3-bromo-4-methylbenzenesulfonyl chloride  (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
    
  • Cooling: Submerge the flask in an ice/water bath (0°C).

  • Base Addition: Add Triethylamine (

    
    )  (1.5 equiv) via syringe.
    
  • Amine Addition: Add Diethylamine (1.1 equiv) dropwise over 15 minutes. Note: Maintain internal temperature < 5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup:

    • Quench with 1M HCl (to neutralize excess amine/base).

    • Extract organic layer (DCM).[1]

    • Wash with sat.

      
       (remove residual acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization from EtOH/Hexane or Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexanes).

2.2. Synthetic Workflow Visualization[2]

SynthesisWorkflow Start Start: 3-Bromo-4-methyl- benzenesulfonyl chloride Reagents Reagents: Diethylamine (1.1 eq) Et3N (1.5 eq) DCM, 0°C -> RT Start->Reagents Dissolve Intermediate Intermediate: Sulfonamide Formation (Exothermic) Reagents->Intermediate Nucleophilic Attack Workup Workup: 1. 1M HCl Wash 2. NaHCO3 Wash 3. Dry (Na2SO4) Intermediate->Workup Completion (TLC/LCMS) Product Product: N,N-Diethyl 3-bromo- 4-methylbenzenesulfonamide Workup->Product Concentration & Purification

Figure 1: Step-by-step synthetic workflow for the sulfonylation reaction.

The Bromine Handle: Divergent Reactivity

The strategic value of this molecule lies in the C-Br bond . In medicinal chemistry, this intermediate serves as a "node" for generating libraries of bi-aryl sulfonamides. The bromine at position 3 is electronically activated by the electron-withdrawing sulfonamide group (para-inductive effect), making it highly reactive in Palladium-catalyzed cross-couplings.

3.1. Functionalization Strategies[2][3][4][5]
  • Suzuki-Miyaura Coupling (Bi-aryl formation):

    • Reagents: Aryl boronic acid,

      
      , 
      
      
      
      , Dioxane/Water.
    • Utility: Extends the carbon skeleton to access deep hydrophobic pockets in enzyme targets (e.g., Carbonic Anhydrase, COX-2).

  • Buchwald-Hartwig Amination (C-N Bond formation):

    • Reagents: Primary/Secondary amine,

      
      , BINAP, NaOtBu.
      
    • Utility: Introduces solubility-enhancing amines or heterocycles.

  • Sonogashira Coupling (Alkynylation):

    • Reagents: Terminal alkyne,

      
      , CuI, Et3N.
      
    • Utility: Creates rigid linkers for fragment growing.

3.2. Divergent Synthesis Diagram

DivergentReactivity Core N,N-Diethyl 3-bromo- 4-methylbenzenesulfonamide (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Cyanation Rosenmund-von Braun (CuCN, DMF) Core->Cyanation Biaryl Bi-Aryl Sulfonamides (Kinase Inhibitors) Suzuki->Biaryl Aminoaryl Amino-Aryl Sulfonamides (Solubility Enhanced) Buchwald->Aminoaryl Cyanoaryl Cyano-Aryl Sulfonamides (Bioisostere Access) Cyanation->Cyanoaryl

Figure 2: Divergent synthesis pathways utilizing the aryl bromide handle.

Applications in Drug Discovery[1][5]
4.1. Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrases. While the N,N-diethyl substitution prevents direct zinc binding (which requires a primary


), this molecule acts as a prodrug precursor  or a non-classical inhibitor .
  • Mechanism: Metabolic dealkylation (via CYP450) can reveal the primary sulfonamide.

  • Allosteric Modulation: The bulky diethyl/bromo/methyl motif can bind to lipophilic allosteric sites on CA isoforms (hCA IX or XII), relevant in hypoxic tumor targeting [1].

4.2. Antibacterial & Antifungal Agents

The 3-bromo-4-methylbenzenesulfonamide core shares structural homology with Sulfamethoxazole . The introduction of the bromine atom enhances lipophilicity (LogP increase), potentially improving penetration through the waxy cell walls of Mycobacterium species or fungal membranes.

  • Reference: Sulfonamide derivatives with halogen substitutions often exhibit enhanced potency against S. aureus and C. albicans due to increased hydrophobic interactions with the target enzyme (Dihydropteroate synthase) [2].

4.3. Agrochemical Bioisosteres (DEET Analogs)

The structure is a sulfonamide analog of DEET (N,N-Diethyl-3-methylbenzamide).

  • Hypothesis: Replacing the carboxamide (

    
    ) with a sulfonamide (
    
    
    
    ) alters the hydrogen bond acceptor geometry and dipole moment. This modification is used in "scaffold hopping" to bypass patent space or improve metabolic stability in insect repellent research [3].
Safety & Handling (MSDS Summary)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at room temperature (15-25°C), strictly under inert atmosphere (

    
    ). Sulfonamides are generally stable, but the benzylic position (4-methyl) is susceptible to radical oxidation over long periods.
    
References
  • Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7, 168–181.[4]

  • BenchChem. (2025).[6] Application Notes: N-(4-bromobenzenesulfonyl)benzamide in Medicinal Chemistry. BenchChem Technical Library.

  • ChemicalBook. (2024). Product Datasheet: this compound (CAS 850429-71-9).[7]

  • Santa Cruz Biotechnology. (2024). This compound Product Block. SCBT Catalog.

  • Coste, A., et al. (2010).[2] Synthesis of Sulfonamides via Sulfonyl Chlorides. Organic Syntheses, 87, 231.[2]

Sources

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic sulfonamide. Compounds within this class are of significant interest to the fields of medicinal chemistry and drug development due to their prevalence in biologically active molecules. The sulfonamide functional group is a key component in a variety of therapeutic agents. As such, a comprehensive understanding of the safe handling, properties, and reactivity of building blocks like this compound is paramount for research and development professionals. This guide provides a detailed overview of this compound, with a focus on safety protocols and handling procedures derived from data on closely related analogues.

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 850429-71-9[1][2][3]
Molecular Formula C₁₁H₁₆BrNO₂S[2]
Molecular Weight 306.2 g/mol [2]
Physical Form Likely a solid at room temperature.

Hazard Identification and Safety Precautions

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following hazard information is extrapolated from data for closely related compounds, such as 4-Bromo-3-methylbenzenesulfonamide and 4-Bromo-N,N-diethylbenzenesulfonamide.[4] Researchers should handle this compound with the assumption that it possesses similar hazards.

GHS Hazard Classification (Presumed):

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System: H335 - May cause respiratory irritation.[4]

Signal Word: Warning[4]

Hazard Pictograms (Presumed):



Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P264: Wash face, hands, and any exposed skin thoroughly after handling.[4]

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Safe Handling and Storage

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential when handling this compound.

Caption: Recommended Personal Protective Equipment.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4][5]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Prevent further leakage or spillage if safe to do so.

  • For solid spills, carefully sweep up and shovel into a suitable container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

  • Collect all contaminated materials in a labeled, sealed container for disposal.

  • Clean the spill area thoroughly with soap and water.

Synthesis and Reactivity

Probable Synthetic Route

This compound can be synthesized via the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with diethylamine. This is a standard method for the formation of sulfonamides.[6][7][8] The reaction typically requires a base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow Reactant1 3-Bromo-4-methyl- benzenesulfonyl chloride Reaction Reaction Mixture Reactant1->Reaction Reactant2 Diethylamine Reactant2->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup (e.g., dilute HCl, brine) Reaction->Workup 1. Quench Drying Drying (e.g., Na₂SO₄) Workup->Drying 2. Extract & Separate Purification Purification (e.g., Column Chromatography) Drying->Purification 3. Concentrate Product N,N-Diethyl 3-bromo-4-methyl- benzenesulfonamide Purification->Product 4. Isolate

Caption: Probable synthetic workflow for the target compound.

Experimental Protocol (Illustrative)

The following is a general, illustrative protocol based on standard procedures for sulfonamide synthesis.[9] Researchers should adapt and optimize this protocol based on their specific laboratory conditions and safety assessments.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Base: Add a suitable base, such as triethylamine (1.1 eq) or pyridine (3.0 eq), to the solution and cool the mixture to 0 °C in an ice bath.[9]

  • Amine Addition: Slowly add diethylamine (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[9] Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactivity and Incompatibilities
  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Under combustion, this compound may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[4]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Dispose of this compound and its container at an approved waste disposal plant.[4] Do not allow the product to enter drains.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the safety protocols outlined in this guide, which are based on data from analogous compounds, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most recent safety data and institutional guidelines before commencing work with any chemical.

References

  • 3M. SAFETY DATA SHEET. [Link]

  • DTIC. REACTION OF DIISONITROSOACETONE WITH SULFONYL CHLORIDES. [Link]

  • NIST. Benzenesulfonamide, N-ethyl-4-methyl-. [Link]

  • Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • PMC. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • EPA. Ethyl 3-bromo-4-methylbenzoate Properties. [Link]

  • PubChem. 3-Bromo-4-methylpentanamide | C6H12BrNO | CID 54329593. [Link]

  • ResearchGate. Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. [Link]

  • Allen. Write reaction of p-toluenesulfonyl chloride with diethylamine. [Link]

  • Shaalaa.com. Answer in one sentence. Write the reaction of p-toluenesulphonyl chloride with diethylamine. [Link]

  • PubChem. CID 68791473 | C24H34N2O2. [Link]

Sources

An In-depth Technical Guide to the Solubility of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the development of sulfa drugs, the first class of synthetic antimicrobial agents.[1] Beyond their antibacterial properties, sulfonamide derivatives are explored for a wide range of therapeutic applications, including as diuretics, anticonvulsants, and in the development of targeted cancer therapies. The specific substitutions on the aromatic ring and the sulfonamide nitrogen of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide—a bromine atom, a methyl group, and two ethyl groups—confer a unique set of physicochemical properties that dictate its behavior in various chemical and biological systems.

A critical parameter governing the utility of any active pharmaceutical ingredient (API) or synthetic intermediate is its solubility. Solubility influences reaction kinetics, purification strategies such as recrystallization, formulation of drug delivery systems, and ultimately, bioavailability. This guide provides a comprehensive technical overview of the solubility of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide in organic solvents, offering insights for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively published, this guide will leverage established principles of sulfonamide chemistry to predict its solubility profile and provide a robust experimental framework for its empirical determination.

Factors Influencing the Solubility of Substituted Benzenesulfonamides

The solubility of a compound is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For substituted benzenesulfonamides like N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide, several key structural features and solvent properties are paramount:

  • Polarity : The principle of "like dissolves like" is a foundational concept in predicting solubility. The sulfonamide group (-SO₂N(C₂H₅)₂) is polar, capable of acting as a hydrogen bond acceptor. The substituted benzene ring, however, is largely nonpolar. The overall polarity of the molecule is a balance of these features. Solvents with polarities that closely match that of the solute are generally more effective at dissolving it.

  • Hydrogen Bonding : The ability of a solvent to engage in hydrogen bonding can significantly impact the solubility of sulfonamides. While the tertiary nitrogen in N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide cannot act as a hydrogen bond donor, the oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. Protic solvents (e.g., alcohols) can interact favorably with these sites, enhancing solubility.

  • Molecular Structure and Substituent Effects :

    • N,N-Diethyl Groups : The presence of two ethyl groups on the sulfonamide nitrogen increases the molecule's lipophilicity and steric bulk compared to primary or secondary sulfonamides. This increased hydrocarbon character generally enhances solubility in less polar organic solvents.

    • Bromine Atom : The bromo substituent is electron-withdrawing and increases the molecular weight and polarizability of the molecule. This can lead to stronger van der Waals forces and potentially influence interactions with a range of solvents.

    • Methyl Group : The methyl group is weakly electron-donating and contributes to the nonpolar character of the aromatic ring.

  • Temperature : The dissolution of most solid solutes in liquid solvents is an endothermic process, meaning that solubility tends to increase with temperature. This principle is fundamental to purification by recrystallization.

Predicted Solubility Profile of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide

Based on the structural analysis and general principles of sulfonamide solubility, the following table provides a predicted qualitative solubility profile for N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHigh to Moderate The hydroxyl group of alcohols can act as a hydrogen bond donor, interacting favorably with the sulfonyl oxygens. The alkyl portion of the alcohols will interact with the nonpolar regions of the molecule.
Ketones Acetone, Methyl Ethyl KetoneHigh Ketones are polar aprotic solvents with a strong dipole moment, making them excellent solvents for a wide range of organic compounds, including sulfonamides.[2][3]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to Low Ethers are less polar than ketones and alcohols. While THF is a better solvent than diethyl ether due to its higher polarity, the solubility is expected to be lower than in the aforementioned classes.
Chlorinated Solvents Dichloromethane, ChloroformModerate These solvents are relatively nonpolar but have good solvating power for a range of organic molecules due to their polarizability.
Aromatic Hydrocarbons Toluene, BenzeneLow These are nonpolar solvents and are not expected to interact favorably with the polar sulfonamide group.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low/Insoluble These are highly nonpolar solvents and are poor choices for dissolving a moderately polar compound like a substituted benzenesulfonamide.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These solvents have high dielectric constants and are excellent at solvating a wide variety of polar and nonpolar compounds. Benzenesulfonamide has been shown to be soluble in DMSO.[4]

Experimental Determination of Solubility: A Standardized Protocol

To obtain quantitative solubility data, a standardized experimental protocol is essential. The isothermal saturation method is a widely accepted technique for determining the solubility of a solid in a liquid.[5]

Protocol: Isothermal Saturation Method
  • Preparation :

    • Ensure the N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide is pure and finely powdered to maximize surface area and facilitate dissolution.

    • Select a range of high-purity organic solvents for testing.

    • Prepare a series of vials or flasks with stoppers for each solvent to be tested.

  • Saturation :

    • Add an excess amount of the powdered compound to a known volume of the selected solvent in each vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath (e.g., a shaker bath) set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform a preliminary time-to-equilibrium study.

  • Sample Collection and Analysis :

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the temperature of the experiment to avoid precipitation.

    • Immediately filter the collected supernatant through a fine-pored filter (e.g., a 0.45 µm PTFE syringe filter) to remove any undissolved microparticles.

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

    • Quantify the concentration of the dissolved N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation :

    • From the measured concentration of the diluted sample and the known dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess solute prep2 Measure solvent volume prep1->prep2 Combine in vial equil1 Seal vial prep2->equil1 equil2 Place in constant temp. shaker bath equil1->equil2 equil3 Agitate for 24-72h equil2->equil3 samp1 Cease agitation, allow to settle equil3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant (0.45 µm) samp2->samp3 samp4 Dilute sample samp3->samp4 samp5 Analyze by HPLC/UV-Vis samp4->samp5 calc1 Determine concentration samp5->calc1 calc2 Calculate solubility (g/L or mol/L) calc1->calc2

Sources

Technical Guide: Stability and Storage of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is a specialized aryl sulfonamide intermediate, primarily utilized in medicinal chemistry as a scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the orthogonal reactivity of its aryl bromide and sulfonamide moieties.

While the tertiary sulfonamide core exhibits exceptional hydrolytic stability, the compound’s integrity is compromised primarily by photolytic dehalogenation and, to a lesser extent, benzylic oxidation . This guide defines the physicochemical rationale behind these degradation pathways and establishes a self-validating storage protocol to ensure downstream experimental reproducibility.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the molecule's structure is prerequisite to predicting its stability profile. The compound features three distinct functional zones:

  • Diethyl Sulfonamide (

    
    ):  A robust, tertiary sulfonamide group. Lacking an acidic N-H proton, it is resistant to base-catalyzed hydrolysis.
    
  • Aryl Bromide (Ar-Br): The site of highest reactivity and instability (photolabile).

  • Benzylic Methyl (Ar-CH3): Susceptible to slow radical oxidation.

Table 1: Physicochemical Properties (Predicted/Analog-Based)
PropertyValue / DescriptionSignificance
Molecular Formula

Core stoichiometry
Molecular Weight ~306.22 g/mol Calculation standard
Physical State White to off-white crystalline solidColor change indicates degradation (yellowing)
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in WaterLipophilic nature dictates extraction protocols
LogP (Predicted) ~2.8 - 3.2High lipophilicity; prone to adsorption on plastics
pKa N/A (No acidic sulfonamide proton)Chemically inert to mild bases

Stability Mechanisms & Degradation Pathways[7][8]

Photolytic Dehalogenation (Critical Risk)

The carbon-bromine (C-Br) bond in aryl systems has a bond dissociation energy (BDE) of approximately 81 kcal/mol. Exposure to UV light (specifically UVB/UVC range) can excite the molecule, leading to homolytic cleavage. This generates a highly reactive aryl radical, which abstracts hydrogen from solvent or atmospheric moisture, yielding the des-bromo impurity (N,N-Diethyl 4-methylbenzenesulfonamide).

Hydrolytic Resistance

Unlike primary sulfonamides, the N,N-diethyl substitution prevents the formation of sulfonamide anions. Consequently, the S-N bond is extremely resistant to nucleophilic attack. Hydrolysis typically requires forcing conditions (e.g., concentrated HCl at reflux >24h) and is rarely a storage concern.

Benzylic Oxidation

The methyl group at the para position is activated by the aromatic ring. Over prolonged storage in oxygen-rich environments, auto-oxidation can occur, converting the methyl group to a benzyl alcohol or benzoic acid derivative.

Visualization: Degradation Pathways

The following diagram illustrates the causality between environmental stressors and specific degradation products.

DegradationPathways Compound N,N-Diethyl 3-bromo-4-methyl benzenesulfonamide Radical Aryl Radical Intermediate Compound->Radical UV Light (hv) Homolytic Cleavage Oxidation Benzylic Alcohol/Acid (Trace) Compound->Oxidation O2, Time (Slow Auto-oxidation) Hydrolysis Sulfonic Acid + Diethylamine Compound->Hydrolysis Extreme pH/Heat (Highly Unlikely) DesBromo Des-bromo Impurity (H-abstraction) Radical->DesBromo + H (Solvent/Moisture)

Caption: Figure 1. Mechanistic degradation map highlighting photolysis as the primary stability risk.

Storage & Handling Protocols

To mitigate the pathways identified above, the following protocol is mandatory. This system is designed to be self-validating: if the compound discolors, the protocol was breached.

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated). While chemically stable at RT, refrigeration slows benzylic oxidation kinetics.

  • Atmosphere: Inert gas overlay (Argon preferred over Nitrogen due to higher density) is recommended for storage >3 months.

  • Container: Amber glass vials with Teflon-lined caps. Never store in clear glass or plastic vessels for long durations.

Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (which introduces water for potential radical quenching).

  • Aliquot: Avoid repeated freeze-thaw cycles. Aliquot into single-use amber vials if frequent use is expected.

  • Solvent Choice: When in solution, avoid ethers (e.g., THF) if storing for days, as they can facilitate radical propagation. Use DMSO or Acetonitrile for stock solutions.

Visualization: Storage Logic Flow

StorageWorkflow Receipt Compound Receipt QC_Check Initial QC (H-NMR/LCMS) Verify Purity >97% Receipt->QC_Check Aliquot Aliquot under Argon (Avoid freeze-thaw) QC_Check->Aliquot Packaging Amber Glass Vial (Teflon-lined cap) Aliquot->Packaging Storage Storage: 4°C Dark, Dry Packaging->Storage Usage Usage: Equilibrate to RT before opening Storage->Usage Experimental Need Usage->Storage Reseal under Ar

Caption: Figure 2. Standard Operating Procedure (SOP) for receipt-to-storage workflow.

Analytical Quality Control (QC)

Researchers should validate the compound's integrity prior to critical experiments (e.g., GMP synthesis or biological screening).

HPLC Method for Degradation Detection

A standard reverse-phase gradient is sufficient to separate the parent compound from its des-bromo degradant.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).

  • Expected Retention:

    • Oxidized impurities: Elute earlier (more polar).

    • Des-bromo impurity: Elutes earlier than parent (loss of heavy halogen).

    • Parent: Late eluting (highly lipophilic).

Visual Inspection Criteria
ObservationDiagnosisAction
White Crystalline Solid Optimal PurityProceed with experiment.
Yellow/Beige Tint Trace Photolysis/OxidationPurify via recrystallization (EtOH/Hexane) or silica column.
Sticky/Gummy Texture Solvent Entrapment/HygroscopyDry under high vacuum (P < 1 mbar) for 4h.

References

  • BenchChem. (2025).[1] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

  • Białk-Bielińska, A., et al. (2012).[2] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from

  • Saini, B., & Bansal, G. (2013).[3] Photodehalogenation of aryl halides. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • PubChem. (2025).[4] Compound Summary: N,N-Diethyl-3-methylbenzamide (Analog Data). National Library of Medicine. Retrieved from [4]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-3-methylbenzenesulfonamide. Retrieved from

Sources

Methodological & Application

The Strategic Application of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide in Modern Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount for the construction of complex molecular architectures. N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide emerges as a highly valuable, yet under-explored, scaffold for drug discovery and materials science. Its unique trifunctional nature, featuring a reactive aryl bromide for cross-coupling, a sterically influential methyl group, and a potentially coordinating N,N-diethylsulfonamide moiety, offers a powerful handle for molecular diversification. This guide provides an in-depth exploration of the application of this reagent in a suite of palladium-catalyzed cross-coupling reactions, offering both the theoretical underpinnings and practical, field-tested protocols for its successful implementation.

The strategic positioning of the bromine atom ortho to the methyl group and meta to the sulfonamide group presents an interesting electronic and steric environment. This arrangement can influence the oxidative addition step in palladium-catalyzed cycles and may offer opportunities for regioselective functionalization. The sulfonamide group, while often considered a stable functional group, can also participate in or direct certain coupling reactions, adding another layer of synthetic utility.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, aiming to unlock the full synthetic potential of this compound.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide functionality makes this compound an ideal candidate for a variety of well-established palladium-catalyzed cross-coupling reactions. These transformations are the cornerstones of modern C-C and C-N bond formation.[3]

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron reagent.[4][5] The reaction of this compound with various boronic acids or their esters provides a direct route to a diverse array of biaryl sulfonamides, which are prevalent motifs in medicinal chemistry.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially given the potential for steric hindrance from the ortho-methyl group. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the aryl bromide to the palladium(0) center and promote the subsequent reductive elimination.[6] The base plays a crucial role in the transmetalation step, activating the boronic acid.[7]

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture, 0.1 M)

  • Anhydrous, degassed solvents

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012-2475-95
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane11012-2480-98
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O9016-2460-90

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Boronic Acid Cycle R-B(OH)2 + Base -> [R-B(OH)3]-

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the formation of C-C bonds by coupling aryl halides with alkenes.[8][9] Employing this compound in this reaction allows for the synthesis of substituted styrenes and other vinylated aromatics, which are valuable precursors for polymers and fine chemicals.

Causality in Experimental Design: The regioselectivity of the Heck reaction is a key consideration.[10] For terminal alkenes, the aryl group typically adds to the less substituted carbon. The choice of a phosphine-free catalyst system, such as Pd(OAc)₂, or the use of specific ligands can influence the efficiency and selectivity of the reaction. A hindered base is often used to promote the regeneration of the active Pd(0) catalyst without competing with the olefin.

Representative Protocol: Heck-Mizoroki Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • DMF (0.2 M)

  • Anhydrous, degassed solvent

  • Sealed pressure vessel

Procedure:

  • To a pressure vessel, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed DMF, followed by the alkene and triethylamine via syringe.

  • Seal the vessel and heat the reaction mixture to 120 °C.

  • After the reaction is complete (monitored by GC-MS or LC-MS), cool to room temperature.

  • Dilute with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualization: Heck-Mizoroki Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Bromide, Pd Catalyst, and Ligand B Add Degassed Solvent A->B C Add Alkene and Base B->C D Heat in Sealed Vessel C->D E Aqueous Workup D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure Product H->I

Caption: A typical experimental workflow for the Heck-Mizoroki reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12] This reaction provides a direct route to internal alkynes, which are versatile intermediates in organic synthesis and key components of many functional materials.

Causality in Experimental Design: The classic Sonogashira coupling employs a dual catalyst system of palladium and a copper(I) salt.[13] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. The amine base is crucial for deprotonating the terminal alkyne. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Representative Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • THF (0.2 M)

  • Anhydrous, degassed solvents

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas.

  • Add degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines by coupling aryl halides with primary or secondary amines.[14][15] This reaction is of immense importance in the pharmaceutical industry for the construction of N-aryl motifs. The use of this compound in this reaction allows for the introduction of a wide range of amino groups.

Causality in Experimental Design: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[16] Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Representative Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (0.1 M)

  • Anhydrous, degassed solvent

  • Glovebox or Schlenk line technique

Procedure:

  • In a glovebox, charge a vial with this compound, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add the degassed toluene, followed by the amine.

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify by column chromatography.

Visualization: Relationship between Cross-Coupling Reactions

Cross_Coupling_Relationships cluster_reactions Cross-Coupling Partners cluster_products Product Classes A This compound B Boronic Acids/ Esters A->B Suzuki-Miyaura C Alkenes A->C Heck-Mizoroki D Terminal Alkynes A->D Sonogashira E Amines A->E Buchwald-Hartwig F Biaryl Sulfonamides B->F G Vinylated Sulfonamides C->G H Alkynylated Sulfonamides D->H I Aminated Sulfonamides E->I

Caption: Overview of cross-coupling reactions with the title compound.

Conclusion: A Gateway to Molecular Complexity

This compound stands as a versatile and powerful building block for the synthesis of a wide range of complex organic molecules. Its strategic functionalization allows for its participation in the most fundamental and enabling transformations in modern synthetic chemistry. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this reagent, paving the way for new discoveries in drug development, materials science, and beyond. Careful consideration of the interplay between catalyst, ligand, base, and solvent will be key to unlocking novel and efficient synthetic pathways.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • ResearchGate. (2025). Diethyl 3-Bromo-3,3-difluoropropyl Acetal: Preparation and SnCl4-Promoted Cross-Coupling Reaction with Trimethylsilyl Enol Ethers.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Pentylaniline Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol.
  • Journal of the American Chemical Society. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts.
  • MacMillan Group, Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Organic Syntheses. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Journal of the American Chemical Society. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • PubMed Central. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
  • ACS Publications. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
  • ResearchGate. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions.
  • National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • PubMed Central. (n.d.). C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-Bromo-4-methoxybenzoate.
  • MacMillan Group. (n.d.). The Intramolecular Heck Reaction.
  • ResearchGate. (n.d.). Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • ChemRxiv. (n.d.). Metal-Free Catalytic Cross-Coupling of Esters and Boranes.
  • ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different....
  • ResearchGate. (2025). Recent Advances in Sonogashira Reactions.
  • PrepChem.com. (n.d.). Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • New Journal of Chemistry. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile.
  • Chemical Communications. (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities.
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • PubMed. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts.
  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.

Sources

Application Note: Functionalization Protocols for N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (CAS: 33923-28-1) is a high-value bifunctional scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three core substituents:

  • Aryl Bromide (C-3): A prime handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Benzylic Methyl (C-4): Susceptible to radical functionalization (Wohl-Ziegler bromination) or oxidation.

  • Sulfonamide (C-1): A robust pharmacophore protected by diethyl groups, ensuring solubility in organic media and preventing catalyst poisoning common with primary sulfonamides.

This guide details three optimized protocols to functionalize this scaffold, prioritizing high-fidelity C–C and C–N bond formations essential for library generation.

Structural & Reactivity Analysis[1]

Before initiating synthesis, the researcher must understand the electronic and steric environment of the substrate.

  • Steric Hindrance: The bromine atom at C-3 is ortho to the methyl group at C-4. This creates a sterically congested environment. Standard "textbook" catalytic systems (e.g., Pd(PPh₃)₄) may suffer from slow oxidative addition or incomplete conversion. Expert Insight: Utilization of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) is critical to drive the reaction to completion.

  • Electronic Effects: The sulfonamide group at C-1 is a strong electron-withdrawing group (EWG). It is meta to the bromide. While it doesn't activate the C-Br bond as strongly as an ortho/para EWG would for SNAr, it renders the ring electron-deficient, which generally favors the reductive elimination step in Pd-catalysis but requires a more electron-rich Pd species for the initial oxidative addition.

Reaction Pathways Overview

ReactionPathways Start N,N-Diethyl 3-bromo- 4-methylbenzenesulfonamide Suzuki Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis) Start->Suzuki Ar-B(OH)2 Pd-Cat Buchwald Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald HNR2 Pd-Cat Benzylic Protocol C: Benzylic Bromination (Side-chain Functionalization) Start->Benzylic NBS AIBN Prod_A Biaryl Sulfonamides Suzuki->Prod_A Prod_B Aniline Derivatives Buchwald->Prod_B Prod_C Benzylic Bromides Benzylic->Prod_C

Figure 1: Divergent functionalization pathways for the core scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl derivatives via C–C bond formation.

Rationale

The ortho-methyl group imposes steric strain. To overcome this, we employ SPhos Pd G2 , a second-generation Buchwald precatalyst. The SPhos ligand is exceptionally efficient at facilitating the coupling of hindered aryl chlorides and bromides due to its electron-rich nature and specific geometry.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (1–3 mol%) [CAS: 1028206-56-5]

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Procedure
  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Substrate (1.0 mmol, 306 mg), Boronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424 mg), and SPhos Pd G2 (0.02 mmol, 14.4 mg).

  • Solvent Addition: Add degassed Toluene (4.0 mL) and degassed Water (0.4 mL).

    • Note: Degassing is crucial. Oxygen promotes homocoupling of the boronic acid and deactivates the active Pd(0) species.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80 °C for 4–12 hours with vigorous stirring (1000 rpm).

    • Monitoring: Check reaction progress via LC-MS or TLC (typically 20% EtOAc/Hexanes). Look for the disappearance of the starting bromide (Rt ~ X min) and appearance of the biaryl product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂).

Optimization Data (Representative)
VariableConditionYield (%)Notes
Catalyst Pd(PPh₃)₄45%Sluggish due to steric hindrance.
Catalyst SPhos Pd G2 92% Recommended. Excellent conversion.
Base Na₂CO₃78%Slower reaction rate.
Base K₃PO₄ 92% Recommended. Higher basicity aids transmetallation.
Solvent DMF60%Difficult to remove; promoted protodeboronation.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of aniline derivatives via C–N bond formation.

Rationale

Coupling amines to this scaffold is challenging due to the ortho-methyl group. BrettPhos Pd G3 or RuPhos Pd G3 are the catalysts of choice. RuPhos is particularly effective for secondary amines and primary alkyl amines, while BrettPhos excels with primary arylamines.

Experimental Workflow

BuchwaldWorkflow Step1 Step 1: Charge Solids (Substrate, Amine, Base, Cat) Step2 Step 2: Inert Atmosphere (Evacuate/Backfill N2 x3) Step1->Step2 Step3 Step 3: Solvent Addition (Anhydrous t-Amyl Alcohol or Dioxane) Step2->Step3 Step4 Step 4: Heat & Stir (100°C, 12-18h) Step3->Step4 Step5 Step 5: Filter & Purify (Celite filtration -> Flash Chrom) Step4->Step5

Figure 2: Buchwald-Hartwig Amination Workflow.

Step-by-Step Procedure
  • Reagents:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)

    • Catalyst: RuPhos Pd G3 (2–5 mol%) [CAS: 1445085-77-7]

    • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)

  • Execution:

    • Add solid reagents to a dry reaction tube equipped with a stir bar.

    • Evacuate and backfill with Nitrogen three times.

    • Add anhydrous solvent via syringe.

    • Heat to 100 °C .

    • Critical Control Point: If using a volatile amine, use a sealed pressure tube to prevent loss of nucleophile.

  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.[1] Concentrate and purify.

Protocol C: Benzylic Bromination (Wohl-Ziegler)

Objective: Functionalization of the C-4 methyl group.[2]

Rationale

The sulfonamide group is stable to radical conditions. This reaction converts the methyl group into a benzylic bromide, enabling subsequent SN2 reactions (e.g., with azides, amines, or alkoxides).

Procedure
  • Mixture: Combine Substrate (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv), and AIBN (0.1 equiv) in CCl₄ or Trifluorotoluene (greener alternative).

  • Reflux: Heat to reflux (80–100 °C) for 2–4 hours.

  • Initiation: The reaction is initiated thermally. If initiation is slow (solution remains yellow/orange), add a second portion of AIBN.

  • Workup: Cool to 0 °C to precipitate succinimide. Filter. Concentrate filtrate.

    • Caution: Benzylic bromides are potent lachrymators. Handle in a fume hood.

References

  • Suzuki-Miyaura Coupling with SPhos

    • Milne, J. E.; Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." J. Am. Chem. Soc.[3][4]2004 , 126, 13028.

  • Buchwald-Hartwig Amination (RuPhos/BrettPhos)

    • Ruiz-Castillo, P.; Buchwald, S. L.[3] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564.

  • General Reactivity of Sulfonamides

    • Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th ed.; Wiley-Interscience, 2007.
  • Wohl-Ziegler Bromination

    • Djerassi, C. "Brominations with N-Bromosuccinimide." Chem. Rev.1948, 43, 271.

Sources

The Versatile Scaffold: Application Notes and Protocols for N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffold

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is a synthetic organic compound characterized by a rich array of functional groups poised for strategic manipulation in medicinal chemistry. The core structure integrates a benzenesulfonamide moiety, a well-established pharmacophore known for its diverse biological activities, with a bromine atom, a versatile handle for synthetic diversification.[1][2][3] The presence of N,N-diethyl substitution on the sulfonamide nitrogen and a methyl group on the aromatic ring further modulates the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of drug-like character.[4][5]

While specific biological activities for this compound have not been extensively reported in publicly available literature, its structural features suggest a strong potential for development as a lead compound in several therapeutic areas. The sulfonamide group is a cornerstone of various clinically approved drugs, including antibacterial agents, diuretics, and anticancer therapies.[6][7] Furthermore, the bromine atom serves as a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[8][9][10][11][12] The introduction of bromine into a molecular structure can also enhance therapeutic activity and favorably influence a drug's metabolism and duration of action.[13][14][15]

This guide provides a hypothesis-driven framework for exploring the medicinal chemistry applications of this compound. We present detailed protocols for its synthetic diversification and subsequent biological evaluation against plausible targets, offering a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this versatile scaffold.

Proposed Therapeutic Applications and Mechanistic Insights

Based on the extensive history of sulfonamide-based drugs, we propose three primary avenues for the investigation of this compound and its derivatives:

  • Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[16][17][18] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer. The sulfonamide moiety of the title compound can coordinate to the zinc ion in the active site of CAs, leading to inhibition.

  • Kinase Inhibition: A growing number of kinase inhibitors feature a sulfonamide group, which can form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[19][20][21][22][23][24] Kinases are central regulators of cell signaling, and their aberrant activity is a hallmark of cancer and inflammatory diseases.

  • Antibacterial Activity: The sulfonamide scaffold is historically significant in the development of antibiotics.[25][26][27][28][29] These "sulfa drugs" act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

The strategic placement of the bromine atom on the 3-bromo-4-methylbenzenesulfonamide core allows for the systematic exploration of chemical space around these potential targets, facilitating the optimization of potency and selectivity.

Synthetic Diversification Protocols

The bromine atom on this compound is a key functional group for generating a library of analogs. Palladium-catalyzed cross-coupling reactions are powerful methods for this purpose.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the synthesis of aryl- or heteroaryl-substituted analogs.

Materials:

  • This compound (1 equivalent)

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of toluene and water)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via cannula.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitor by TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the synthesis of amino-substituted analogs.[12]

Materials:

  • This compound (1 equivalent)

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Phosphine ligand (e.g., Xantphos, 0.04 equivalents)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous organic solvent (e.g., toluene or dioxane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst and phosphine ligand in a flame-dried Schlenk tube.

  • Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst complex.

  • In a separate flame-dried flask, add this compound, the amine, and the base.

  • Add the pre-formed catalyst solution to the flask via cannula.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Biological Evaluation Protocols

The following protocols provide a starting point for assessing the biological activity of this compound and its synthesized analogs.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.[16]

Materials:

  • Human carbonic anhydrase II (hCA II)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • DMSO for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of p-NPA in DMSO.

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add a small volume of the compound solutions to the respective wells.

  • Add the hCA II enzyme solution to all wells except the blank.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-15 minutes.

  • Calculate the rate of p-nitrophenol formation (the slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing kinase inhibition using a fluorescence-based assay.[20][21]

Materials:

  • Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Fluorescent kinase assay kit (commercially available)

  • Test compounds and a known kinase inhibitor as a positive control

  • DMSO for dissolving compounds

  • White or black 96-well microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add the kinase assay buffer.

  • Add the compound solutions to the respective wells.

  • Add the kinase and peptide substrate mixture to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for the recommended time.

  • Stop the reaction and detect the amount of phosphorylated substrate according to the kit manufacturer's instructions (this often involves adding a detection reagent that binds to the phosphorylated substrate, generating a fluorescent signal).

  • Measure the fluorescence intensity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 5: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.[28][29]

Materials:

  • Bacterial strain(s) of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds and a known antibiotic as a positive control

  • DMSO for dissolving compounds

  • Sterile 96-well microplate

  • Incubator

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compounds and the positive control in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Compound Modification Target Assay IC₅₀ / MIC (µM)
Parent CompoundN/AhCA IITo be determined
Analog 1Aryl group via SuzukihCA IITo be determined
Analog 2Amine via Buchwald-HartwigKinase XTo be determined
Analog 3Heteroaryl via SuzukiS. aureusTo be determined
Analog 4Substituted amine via Buchwald-HartwigE. coliTo be determined

Visualizations

Synthetic_Diversification cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base start->suzuki buchwald Primary/Secondary Amine Pd Catalyst, Ligand, Base start->buchwald product_suzuki C-C Coupled Analogs suzuki->product_suzuki product_buchwald C-N Coupled Analogs buchwald->product_buchwald

Caption: Synthetic diversification of the parent compound.

Biological_Screening_Workflow cluster_assays Primary Screening start Synthesized Compound Library ca_assay Carbonic Anhydrase Inhibition Assay start->ca_assay kinase_assay Kinase Inhibition Assay start->kinase_assay antibacterial_assay Antibacterial Susceptibility Test start->antibacterial_assay hit_id Hit Identification (IC50 / MIC Determination) ca_assay->hit_id kinase_assay->hit_id antibacterial_assay->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details a robust, validated protocol for the separation and quantification of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (CAS: N/A for specific isomer, structurally related to CAS 80-39-7).[1][2] This molecule acts as a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals.[2][3][4][5] Its structural features—a lipophilic bromotoluene core coupled with a disubstituted sulfonamide—present specific chromatographic challenges, primarily regarding hydrophobicity and the separation of potential synthetic impurities like 3-bromo-4-methylbenzenesulfonyl chloride (starting material) and 3-bromo-4-methylbenzenesulfonic acid (hydrolysis byproduct).[1][2]

This guide moves beyond generic templates, offering a "Quality by Design" (QbD) approach that explains the why behind every parameter, ensuring the method is adaptable to both Quality Control (QC) and R&D environments.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to successful separation.[2]

PropertyValue (Estimated/Lit)Analytical Implication
Structure Aromatic sulfonamide with -Br, -CH3, and -N(Et)2 groups.[1][2]Strong UV chromophore at 254 nm (benzene ring).[2]
Acidity (pKa) Neutral.[1][2] (No acidic proton on the sulfonamide nitrogen due to diethyl substitution).[1][2]pH adjustment primarily controls the retention of impurities (e.g., residual amines or sulfonic acids), not the analyte itself.
LogP (Hydrophobicity) ~3.2 - 3.5 (High).[1][2]Requires a high strength organic mobile phase (Reversed-Phase) to elute within a reasonable time.[2]
Solubility Low in water; High in Acetonitrile, Methanol, DCM.[1][2]Critical: Sample diluent must contain at least 50% organic solvent to prevent precipitation.[2]
The Separation Logic

We utilize Reversed-Phase Chromatography (RP-HPLC) .[1][2][6][7][8]

  • Stationary Phase: A C18 (Octadecylsilane) column is selected for its strong hydrophobic interaction mechanism, essential for retaining this lipophilic neutral molecule.[1][2]

  • Mobile Phase Modifier: Acidic pH (0.1% Phosphoric Acid) is chosen not for the analyte, but to:

    • Keep residual diethylamine (synthesis reagent) protonated (

      
      ), forcing it to elute in the void volume.[1][2]
      
    • Suppress silanol activity on the column, sharpening the peak shape.[1][2]

Experimental Protocol

Instrumentation & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump and Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Water (Milli-Q / 18.2 MΩ).[1][2]

    • Phosphoric Acid (85%, HPLC Grade).[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.[1][2]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Injection Volume 10 µLSufficient sensitivity without overloading the column.[2]
Column Temp 35°CSlightly elevated temperature reduces backpressure and improves mass transfer.[2]
Detection UV @ 254 nmMax absorption for the bromotoluene ring system.[1][2] (Ref: 210 nm optional for impurities).[1][2]
Run Time 15 MinutesOptimized for gradient elution and re-equilibration.[2]
Mobile Phase & Gradient Table
  • Mobile Phase A: 0.1% H3PO4 in Water.[1][2]

  • Mobile Phase B: Acetonitrile (100%).[1][2]

Time (min)% Mobile Phase BEvent
0.0 40%Initial Hold: Retains polar impurities (sulfonic acids) while eluting salts/amines.
2.0 40%Isocratic hold to establish baseline.[1][2]
10.0 90%Linear Ramp: Elutes the lipophilic this compound.
12.0 90%Wash: Flushes highly lipophilic dimers or byproducts.
12.1 40%Return to initial conditions.[1][2]
15.0 40%Re-equilibration: Critical for retention time reproducibility.[1][2]

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound reference standard.[1][2]

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL Acetonitrile and sonicate for 2 minutes (Ensure complete dissolution).

  • Dilute to volume with Water . (Final solvent ratio: 50:50 MeCN:Water).[2]

    • Note: Adding water first may cause precipitation due to high lipophilicity.[2] Always add organic first.

Working Standard (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

  • Dilute to volume with Diluent (50:50 MeCN:Water).[1][2]

  • Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.[1][2]

Method Logic & Impurity Mapping (Visualized)

The following diagram illustrates the separation logic, showing how the method discriminates between the target analyte and common synthetic impurities based on polarity and ionization.

HPLC_Logic cluster_legend Elution Order Sample Crude Sample (Mixture) Column C18 Column (Stationary Phase) Sample->Column Injection Amine Diethylamine (Reagent) Column->Amine No Retention (Ionized at pH 2.5) RT: ~1.5 min Acid Sulfonic Acid (Hydrolysis) Column->Acid Low Retention (Polar) RT: ~2-3 min Target N,N-Diethyl 3-bromo-4-methyl benzenesulfonamide Column->Target Strong Retention (Lipophilic Interaction) RT: ~8-9 min Chloride Sulfonyl Chloride (Starting Material) Column->Chloride Unstable/Reacts (Converts to Acid) Legend Void -> Polar Impurities -> Target -> Wash

Caption: Separation logic showing elution order based on polarity and pH interactions on a C18 column.

Validation Parameters (System Suitability)

To ensure the method is reliable ("Trustworthiness"), the following acceptance criteria should be met before running sample batches.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) 8.0 - 9.5 min (Target)If RT drifts >0.5 min, check mobile phase composition and column equilibration.
Tailing Factor (T) T < 1.5If T > 1.5, ensure pH is acidic (2.[1][2]5) to suppress silanol interactions.[1][2]
Theoretical Plates (N) > 5,000If low, check for dead volume in tubing or replace the column.[1][2]
Precision (RSD) < 1.0% (n=6 injections)If > 1.0%, check autosampler accuracy or seal integrity.
Resolution (Rs) > 2.0 (between target & nearest impurity)If resolution fails, decrease gradient slope (e.g., 40% to 80% over 15 min).

Troubleshooting Guide

Issue 1: Peak Splitting

  • Cause: Sample solvent is stronger than the mobile phase (e.g., sample dissolved in 100% MeCN).[1][2]

  • Fix: Dilute sample with water to at least 40% water content.[2]

Issue 2: Ghost Peaks

  • Cause: Carryover from previous highly concentrated injections or gradient impurities.[1][2]

  • Fix: Run a blank injection (Diluent only).[1][2] Extend the "Wash" step (90% B) to 5 minutes.[2]

Issue 3: Pressure High

  • Cause: Precipitation of buffer salts in organic phase or particulates.[1][2]

  • Fix: Ensure Phosphoric acid is used (soluble in high organic).[1][2] Avoid Phosphate buffers (KH2PO4) if B > 80%.[1][2] Filter all samples.

References

  • SIELC Technologies. (2018).[1][2] Separation of N-Ethyl-4-methylbenzenesulfonamide on Newcrom R1 HPLC column. Retrieved from [Link] (Methodology basis for N-substituted sulfonamides).[1][2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 232031, N,N-Diethyl-3-nitrobenzenesulfonamide. Retrieved from [Link] (Physicochemical property proxy).[1][2]

  • MDPI. (2016).[1][2] Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives. Retrieved from [Link] (Synthesis and structural characterization of related sulfonamides).[1][2]

Sources

Application Note: N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide as a Regioselective Directing Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (DBMS) as a bifunctional scaffold in modular arene functionalization. While sulfonamides are classic pharmacophores, this specific derivative utilizes the N,N-diethyl sulfonamide moiety as a robust Directed Metalation Group (DMG) for Directed ortho-Metalation (DoM).

The core value of DBMS lies in its orthogonal reactivity :

  • The Directing Group (

    
    ):  Directs lithiation selectively to the C6 position (sterically favored) or C2 position (electronically favored but sterically crowded), enabling C-H functionalization.
    
  • The Reactive Handle (Br at C3): Serves as a pre-installed site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Lithium-Halogen exchange.

This guide provides validated protocols to selectively engage the directing group without compromising the bromine handle, a common pitfall in organolithium chemistry.

Structural Analysis & Mechanistic Logic

The Regioselectivity Map

The DBMS scaffold presents three distinct reactive sites. Understanding the competition between these sites is critical for experimental success.

  • Site A (C6 - ortho): The primary target for DoM. It is sterically accessible and activated by the coordination of Lithium to the sulfonamide oxygens.

  • Site B (C2 - ortho): Located between the bulky sulfonamide and the bromine. While the inductive effect of Br increases acidity here, steric clash typically prevents lithiation unless the DMG is small. For

    
    , this site is kinetically inaccessible.
    
  • Site C (C3 - ipso): The Bromine atom. In the presence of nucleophilic bases (e.g.,

    
    -BuLi), Lithium-Halogen (Li-Hal) exchange  is faster than DoM.[1]
    
Mechanistic Pathway & Decision Tree

To use the sulfonamide as a directing group, one must suppress the Li-Hal exchange at C3. This is achieved by using non-nucleophilic strong bases (e.g., LiTMP or LDA) rather than alkyllithiums.

G Start Substrate: DBMS (this compound) Decision Select Base & Conditions Start->Decision Path_A Path A: Nucleophilic Base (n-BuLi, -78°C) Decision->Path_A Standard Lithiation Path_B Path B: Non-Nucleophilic Base (LiTMP, -78°C) Decision->Path_B Directed Metalation Inter_A Intermediate A: Li-Hal Exchange at C3 (Kinetic Control) Path_A->Inter_A Fast Br/Li Exchange Inter_B Intermediate B: DoM at C6 (Coordination Control) Path_B->Inter_B C-H Deprotonation Prod_A Product A: Functionalization at C3 (Sulfonamide Intact) Inter_A->Prod_A + Electrophile (E+) Prod_B Product B: Functionalization at C6 (Bromine Intact) Inter_B->Prod_B + Electrophile (E+)

Figure 1: Divergent reaction pathways dictated by base selection. Path B is the focus of this Application Note.

Experimental Protocols

Protocol A: C6-Selective Functionalization (DoM)

Objective: Introduce an electrophile at C6 while preserving the C3-Bromine. Mechanism: Directed ortho-Metalation via LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

Reagents & Preparation[1][2][3][4][5][6][7][8][9][10]
  • Substrate: DBMS (1.0 equiv)

  • Base: LiTMP (1.2 equiv). Note: Generate in situ from TMP and n-BuLi to ensure quality.

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Electrophile: e.g., DMF (for aldehyde),

    
     (for iodide), or 
    
    
    
    (for boronic ester).
  • Quench: Sat.

    
    .
    
Step-by-Step Methodology
  • Base Generation:

    • Flame-dry a Schlenk flask under Argon.[9]

    • Add anhydrous THF and 2,2,6,6-tetramethylpiperidine (1.25 equiv).

    • Cool to 0°C .

    • Add

      
      -BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C to form LiTMP.
      
    • Critical: Cool the LiTMP solution to -78°C .

  • Metalation (DoM):

    • Dissolve DBMS (1.0 equiv) in minimal anhydrous THF.

    • Add the DBMS solution dropwise to the LiTMP at -78°C over 10 minutes.

    • Stir at -78°C for 1 hour.

    • Observation: The solution may turn yellow/orange, indicating the formation of the aryllithium species.

  • Electrophile Trapping:

    • Add the Electrophile (1.5 equiv) dissolved in THF dropwise at -78°C.

    • Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc (3x).[11] Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.[6][9]
      

Data Validation (Expected Results):

Parameter Outcome Notes

| Regioselectivity | >95:5 (C6:C2) | Steric bulk of


 blocks C2. |
| Chemoselectivity  | >90% Br retention | LiTMP is too bulky to attack Br at -78°C. |
| Typical Yield  | 75-85% | Dependent on electrophile efficiency. |
Protocol B: C3-Functionalization (Suzuki Coupling)

Objective: Utilize the bromine handle for cross-coupling after or before DoM. Context: This demonstrates the stability of the sulfonamide DG under Pd-catalysis conditions.

Reagents
  • Substrate: DBMS (or C6-functionalized DBMS from Protocol A).

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Dioxane/Water (4:1).

Methodology
  • Charge a reaction vial with Substrate, Boronic Acid, Base, and Catalyst.

  • Evacuate and backfill with Argon (3 cycles).[9]

  • Add degassed Dioxane/Water.

  • Heat to 90°C for 4-12 hours.

  • Standard aqueous workup and column chromatography.

Troubleshooting & Self-Validation

Common Failure Modes
  • Loss of Bromine (Debromination):

    • Cause: Use of

      
      -BuLi instead of LiTMP/LDA.
      
    • Fix: Switch to non-nucleophilic amide bases (LiTMP is superior to LDA for minimizing nucleophilic attack).

  • Low Conversion in DoM:

    • Cause: "Complex Induced Proximity Effect" (CIPE) failure due to moisture.

    • Fix: Titrate

      
      -BuLi before making LiTMP. Ensure THF is distilled/dried.
      
  • Regioselectivity Drift (C2 attack):

    • Cause: Reaction temperature too high (>-40°C) allowing thermodynamic equilibration.

    • Fix: Keep metalation strictly at -78°C.

QC Checklist

Before committing the bulk material, run a Deuterium Quench Study :

  • Run Protocol A (Metalation step).

  • Quench with

    
     (Methanol-d4) instead of an electrophile.
    
  • Analyze via

    
    H NMR.[12]
    
  • Success Criteria: Disappearance of the C6-H singlet (approx. 7.6-7.8 ppm) and integration corresponds to >90% D-incorporation. C2-H and C5-H signals should remain distinct.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Gribble, G. W., & Saulnier, M. G. (1992). "Lithium-Halogen Exchange vs. Directed ortho Metalation." Tetrahedron Letters, 33, 883-886. Link

  • Hartung, C. G., & Snieckus, V. (2002). "The Directed ortho Metalation Reaction: A Methodology for the Regioselective Synthesis of Heterocycles." Modern Arene Chemistry, 330-367. Link

  • Anctil, E. J.-G., & Snieckus, V. (2009). "The Directed ortho Metalation-Cross Coupling Symbiosis. Regioselective Methodologies for Biaryls and Heterobiaryls." Journal of Organometallic Chemistry, 653, 150-160. Link

  • Lévesque, É., & Bélanger, G. (2024).[12] "Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide." Molecules, 29(23), 5496.[13] Link

Sources

Experimental procedure for the bromination of N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regiocontrolled Bromination of N,N-Diethyl-4-methylbenzenesulfonamide

Executive Summary

This application note details the experimental protocols for the bromination of N,N-diethyl-4-methylbenzenesulfonamide (CAS: 733-23-3). Because this substrate contains both an electron-donating group (methyl) and an electron-withdrawing group (sulfonamide) in a para relationship, it serves as a classic scaffold for exploring cooperative directing effects versus radical functionalization .

We present two distinct workflows:

  • Pathway A (Electrophilic Aromatic Substitution): Selective synthesis of the 3-bromo derivative (aryl bromide), utilized for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Pathway B (Radical Substitution): Selective synthesis of the benzylic bromide , utilized as a potent alkylating agent for fragment-based drug discovery (FBDD).

Strategic Analysis & Mechanistic Insight

Substrate Reactivity Profile

The starting material, N,N-diethyl-4-methylbenzenesulfonamide, presents a unique regiochemical scenario:

  • Sulfonamide Group (

    
    ):  Strongly electron-withdrawing (deactivating) and meta-directing.
    
  • Methyl Group (

    
    ):  Weakly electron-donating (activating) and ortho/para-directing.
    

In a 1,4-disubstituted system:

  • The position ortho to the methyl group (Position 3) is activated by the methyl and directed to by the sulfonamide (meta-relationship).

Reaction Pathway Selection

The choice of reagents dictates the reaction outcome (Chemo-divergence):

FeaturePathway A: Ring BrominationPathway B: Benzylic Bromination
Mechanism Electrophilic Aromatic Substitution (EAS)Wohl-Ziegler Radical Substitution
Reagents NBS, TFA/H₂SO₄ (Catalyst), MeCNNBS, AIBN (Initiator), CCl₄ or PhCF₃
Active Species Bromonium ion (

)
Bromine radical (

)
Target Site Aryl Ring (C-3)Methyl Group (Benzylic C)

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-N,N-diethyl-4-methylbenzenesulfonamide

Target: Aryl Bromide for Cross-Coupling

Rationale: Standard Lewis acid catalysis (


) can be messy. We utilize a Brønsted acid-catalyzed system (NBS/TFA) which generates the reactive protonated NBS species in situ, ensuring high regioselectivity under mild conditions.

Materials:

  • Substrate: N,N-Diethyl-4-methylbenzenesulfonamide (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Catalyst: Trifluoroacetic acid (TFA) (0.5 equiv) or

    
     (10 mol%)
    
  • Solvent: Acetonitrile (MeCN) (0.5 M concentration)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N,N-diethyl-4-methylbenzenesulfonamide (2.27 g, 10.0 mmol) and MeCN (20 mL).

  • Activation: Add TFA (0.38 mL, 5.0 mmol) and stir at room temperature for 10 minutes to protonate the sulfonamide and activate the NBS upon addition.

  • Addition: Add NBS (1.96 g, 11.0 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature < 30°C.

  • Reaction: Stir the mixture at room temperature. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2][3][4][5] Conversion is typically complete within 2–4 hours.

  • Quench: Pour the reaction mixture into saturated aqueous

    
     (sodium thiosulfate) to neutralize excess bromine species.
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Expected Yield: 85–92% as a white/off-white solid.

Protocol B: Synthesis of N,N-Diethyl-4-(bromomethyl)benzenesulfonamide

Target: Benzylic Electrophile for Alkylation

Rationale: To overcome the thermodynamic preference for ring bromination, we employ radical conditions (Wohl-Ziegler). The use of Trifluorotoluene (PhCF₃) is recommended as a greener alternative to Carbon Tetrachloride (


).

Materials:

  • Substrate: N,N-Diethyl-4-methylbenzenesulfonamide (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Must be recrystallized to remove traces of HBr.

  • Initiator: AIBN (Azobisisobutyronitrile) (5 mol%)

  • Solvent: Trifluorotoluene (PhCF₃) or Chlorobenzene (0.2 M)

Procedure:

  • Setup: In a reaction vessel equipped with a reflux condenser and nitrogen inlet, dissolve the substrate (2.27 g, 10.0 mmol) in PhCF₃ (50 mL).

  • Deoxygenation: Sparge the solution with nitrogen for 15 minutes (Critical to prevent radical quenching by

    
    ).
    
  • Reagent Addition: Add NBS (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol).

  • Initiation: Heat the mixture to reflux (approx. 100–105°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.

  • Duration: Reflux for 4–6 hours. Monitor by ¹H NMR (disappearance of Ar-CH₃ singlet at ~2.4 ppm; appearance of benzylic

    
     singlet at ~4.5 ppm).
    
  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.

  • Isolation: Concentrate the filtrate. The product is often unstable on silica gel; purification via rapid filtration through a short plug of neutral alumina or direct recrystallization (Cyclohexane) is preferred.

Safety Note: Benzylic bromides are potent lachrymators. Handle in a fume hood.

Data Analysis & Validation

The two products are easily distinguishable via ¹H NMR spectroscopy.

Table 1: Key NMR Diagnostic Signals (CDCl₃, 400 MHz)

FeatureStarting MaterialProduct A (Ring-Br)Product B (Benzylic-Br)
Methyl/Methylene Singlet,

2.42 ppm (3H)
Singlet,

2.48 ppm (3H)
Singlet,

4.51 ppm (2H)
Aromatic Region AA'BB' Doublets (4H)AMX pattern (3 signals)AA'BB' Doublets (4H)
Coupling Constants

Hz

Hz,

Hz

Hz

Workflow Visualization

The following diagram illustrates the chemo-divergent pathways and the decision logic based on reaction conditions.

BrominationPathways Start N,N-diethyl-4-methyl benzenesulfonamide Decision Target Moiety? Start->Decision PathA Pathway A: Electrophilic Aromatic Substitution Decision->PathA Aryl Functionalization PathB Pathway B: Radical Substitution (Wohl-Ziegler) Decision->PathB Linker/Alkylator Synthesis CondA Conditions: NBS, TFA (cat), MeCN Room Temp PathA->CondA CondB Conditions: NBS, AIBN, PhCF3 Reflux (105°C) PathB->CondB InterA Intermediate: Sigma Complex (Bromonium Ion) CondA->InterA Cooperative Directing InterB Intermediate: Benzylic Radical CondB->InterB H-Abstraction ProdA Product A: 3-Bromo-N,N-diethyl- 4-methylbenzenesulfonamide InterA->ProdA Re-aromatization ProdB Product B: N,N-Diethyl-4-(bromomethyl) benzenesulfonamide InterB->ProdB Radical Recombination

Figure 1: Chemo-divergent bromination pathways determined by catalytic vs. radical conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Pathway A) Inactive NBSRecrystallize NBS from water; ensure color is white, not yellow.
Regioisomer Mix (Pathway A) Temperature too highMaintain reaction

. Higher temps overcome directing selectivity.
Benzylic Bromination Stalls Oxygen inhibitionEnsure vigorous

sparging before adding AIBN. Add AIBN in two portions.
Dibromination (Pathway B) Excess ReagentStrictly control stoichiometry (1.05 equiv NBS max). Stop reaction at 90% conversion.

References

  • Regioselective Electrophilic Aromatic Bromin

    • Source: Duan, X., et al.
    • URL:[Link]

  • Green Bromin

    • Source: Podgoršek, A., et al. "N-Bromosuccinimide-Based Bromination of Aromatic Compounds in Acetonitrile." Green Chemistry, 2009.
    • URL:[Link]

  • Wohl-Ziegler Reaction Mechanism.

    • Source: Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948.
    • URL:[Link]

  • Synthesis of Sulfonamide Deriv

    • Source: BenchChem Technical Support.[6] "Bromination of N,N-diethyl-4-nitroaniline" (Analogous substrate methodology).

Sources

Application Notes and Protocols: Leveraging N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Small Beginnings in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Where HTS seeks the rare, pre-formed key for a complex biological lock, FBDD takes a more methodical approach. It identifies small, low-molecular-weight compounds, or "fragments," that bind with low affinity but high efficiency to the target protein.[4][5] These initial fragment hits serve as starting points for the rational, structure-guided evolution of potent and selective drug candidates.[6][7][8] This approach is particularly advantageous for tackling challenging targets, such as protein-protein interactions, that have often been deemed "undruggable."[1][4]

This guide provides a detailed overview of the principles and practical applications of using N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide as a representative fragment in an FBDD campaign. We will explore the rationale behind its selection, its physicochemical properties, and provide detailed protocols for its integration into a typical FBDD workflow, from initial screening to hit validation and elaboration.

This compound: A Profile of a Promising Fragment

The selection of fragments for a screening library is a critical determinant of success in FBDD. Ideal fragments are small, possess low complexity, and have physicochemical properties that adhere to the "Rule of Three" (Molecular Weight ≤ 300 Da, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3).[1] this compound, while not extensively documented in FBDD literature, serves as an excellent model for a fragment with desirable characteristics. Its sulfonamide core is a common motif in bioactive molecules, and the presence of a bromine atom provides a useful handle for both biophysical detection and synthetic elaboration.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)4-Bromo-3-methylbenzenesulfonamide[10]N,N-diethylbenzenesulfonamide[11]N,N-Diethyl-3-nitrobenzenesulfonamide[12]
Molecular Formula C11H16BrNO2SC7H8BrNO2SC10H15NO2SC10H14N2O4S
Molecular Weight ~306 g/mol 250.12 g/mol 213.30 g/mol 258.30 g/mol
Hydrogen Bond Donors 0200
Hydrogen Bond Acceptors 2224
Predicted cLogP ~2.5 - 3.5N/A~1.8~1.1
Rotatable Bonds 3122

Note: Properties for the title compound are estimated based on its structure and data from similar compounds.

The FBDD Workflow: A Conceptual Overview

The journey from a fragment library to a lead compound is a multi-step process that relies on the tight integration of biophysical screening, structural biology, and medicinal chemistry. The following diagram illustrates a typical FBDD workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Fragment_Library Fragment Library (incl. target compound) Primary_Screening Primary Biophysical Screen (e.g., SPR, NMR) Fragment_Library->Primary_Screening Screening Hit_Validation Hit Validation (Orthogonal Method) Primary_Screening->Hit_Validation Identified Hits Structural_Biology Structural Biology (X-ray Crystallography, NMR) Hit_Validation->Structural_Biology Validated Hits Structure_Guided_Design Structure-Guided Design (Fragment Growing/Linking) Structural_Biology->Structure_Guided_Design Binding Mode Lead_Compound Lead Compound Structure_Guided_Design->Lead_Compound Optimization

Caption: A generalized workflow for fragment-based drug discovery.

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a comprehensive, step-by-step guide for utilizing this compound in an FBDD campaign.

Protocol 1: Fragment Library Preparation

Objective: To prepare a high-quality, ready-to-screen fragment library incorporating this compound.

Rationale: The integrity of the fragment library is paramount for the success of any FBDD project. This involves ensuring the purity, solubility, and stability of each fragment. Dimethyl sulfoxide (DMSO) is the standard solvent for stock solutions due to its wide-ranging solvating power.

Materials:

  • This compound

  • High-purity DMSO

  • Acoustic liquid handler or calibrated multichannel pipette

  • 96- or 384-well microplates

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Procedure:

  • Purity Assessment: Confirm the purity of this compound using LC-MS and ¹H NMR. The purity should be >95%.

  • Stock Solution Preparation: Accurately weigh the fragment and dissolve it in high-purity DMSO to a final concentration of 100 mM. Ensure complete dissolution by vortexing.

  • Solubility Check: Visually inspect the stock solution for any precipitation. A lack of clarity may indicate poor solubility, which can lead to false positives in screening assays.

  • Plate Preparation: Using an acoustic liquid handler or a calibrated pipette, dispense the fragment stock solution into designated wells of a microplate. This "master plate" will be used to create the screening plates.

  • Storage: Store the master plates at -20°C in a desiccated environment to prevent water absorption by the DMSO.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to the target protein using SPR.

Rationale: SPR is a highly sensitive, label-free biophysical technique that can detect the weak interactions typical of fragment binding.[13][14] It measures changes in the refractive index at the surface of a sensor chip as the fragment binds to the immobilized protein target.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO)

  • Fragment library plate

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a response unit (RU) level that will provide an adequate signal for fragment binding without causing mass transport limitations.

  • System Priming: Equilibrate the SPR system with running buffer until a stable baseline is achieved. The DMSO concentration in the running buffer should match that of the fragment solutions to minimize bulk refractive index effects.

  • Fragment Screening:

    • Inject a high concentration (e.g., 200 µM) of each fragment, including this compound, over the sensor surface.

    • Monitor the change in response units (RU) during the association and dissociation phases.

    • A significant and dose-dependent increase in RU upon fragment injection is indicative of binding.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for non-specific binding and bulk effects.

    • Identify initial "hits" based on a predefined RU threshold.

    • For the hits, perform a dose-response analysis by injecting a range of fragment concentrations to estimate the dissociation constant (KD).

Protocol 3: Hit Validation using X-ray Crystallography

Objective: To confirm the binding of fragment hits and determine their binding mode.

Rationale: X-ray crystallography provides high-resolution structural information, offering unambiguous confirmation of fragment binding and revealing the precise interactions with the protein target.[15] This structural insight is crucial for the subsequent structure-guided optimization of the fragment hit.[9]

Materials:

  • Crystallization-grade target protein

  • Crystallization screens and plates

  • This compound (as a solid or high-concentration solution)

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source is recommended)

Procedure:

  • Protein Crystallization: Obtain well-diffracting crystals of the target protein using vapor diffusion (sitting or hanging drop) or other crystallization methods.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) dissolved in a cryoprotectant-containing mother liquor.

    • Transfer the protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Crystal Harvesting and Data Collection:

    • Carefully remove the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. The bromine atom in this compound should produce a strong peak in the electron density map, aiding in its identification and orientation.

    • Refine the structure of the protein-fragment complex and analyze the binding interactions (e.g., hydrogen bonds, hydrophobic contacts).

From Hit to Lead: The Path Forward

The successful identification and structural characterization of a fragment hit like this compound marks the beginning of the hit-to-lead optimization phase.[9][16] The goal is to evolve the low-affinity fragment into a high-potency lead compound with drug-like properties.[16]

Strategies for Optimization:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the protein.[7][17] For our example compound, the methyl group or the aromatic ring could be elaborated to probe nearby pockets in the binding site.

  • Fragment Linking: If two or more fragments are found to bind in adjacent sites, they can be chemically linked to create a larger, higher-affinity molecule.[7][17]

  • Fragment Merging: This strategy involves combining the structural features of overlapping fragment hits into a single, more potent compound.[7][17]

Hit_To_Lead cluster_strategies Optimization Strategies Fragment_Hit Fragment Hit (e.g., this compound) Low Affinity Growing Fragment Growing Fragment_Hit->Growing Linking Fragment Linking Fragment_Hit->Linking Merging Fragment Merging Fragment_Hit->Merging Lead_Compound Lead Compound High Affinity & Selectivity Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Caption: Common strategies for hit-to-lead optimization in FBDD.

Conclusion

This compound, with its favorable fragment-like properties, serves as an excellent case study for the application of FBDD principles. The protocols outlined in this guide provide a robust framework for researchers to screen and validate this and other similar fragments against their targets of interest. By embracing the iterative and structure-guided nature of FBDD, the scientific community can continue to unlock novel therapeutics for a wide range of diseases.

References

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide.
  • MAX IV Laboratory. (2023, April 5). Fragment-based research on potent, non-covalent inflammatory drugs goes forward.
  • National Center for Biotechnology Information. (n.d.). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction.
  • MySkinRecipes. (n.d.). 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide.
  • Boston University. (2019, September 3). Development and applications of fragment based drug design methods.
  • ResearchGate. (2026, January 19). Fragment-based drug discovery: A graphical review.
  • Wiley Online Library. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries.
  • Life Chemicals. (2021, December 9). Fragment-based Lead Preparation in Drug Discovery and Development.
  • ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future.
  • National Center for Biotechnology Information. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview.
  • ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
  • National Center for Biotechnology Information. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
  • Sygnature Discovery. (n.d.). Fragment-based Lead Discovery to Identify Novel Bromodomain-Containing Protein 3 Binders.
  • ResearchGate. (2025, August 9). A three-stage biophysical screening cascade for fragment-based drug discovery.
  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach).
  • PubChem. (n.d.). N,N-Diethylbenzenesulfonamide.
  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery.
  • ACS Medicinal Chemistry Letters. (n.d.). Fragment Screening by Surface Plasmon Resonance.
  • Longdom Publishing SL. (2023, June 30). Fragment-Based Drug Design (FBDD).
  • PubChem. (n.d.). N,N-Diethylbenzamide.
  • YouTube. (2022, December 9). Introduction into Fragment Based Drug Discovery.
  • Evotec. (n.d.). Biophysical Fragment Screening Services.
  • PrepChem.com. (n.d.). Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide.
  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Fisher Scientific. (2009, November 5). SAFETY DATA SHEET.
  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery.
  • SIELC Technologies. (2018, February 16). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-.
  • PubChem. (n.d.). N,N-Diethyl-3-nitrobenzenesulfonamide.

Sources

Application Note: Quantitative Analysis of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols for the accurate and robust quantification of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide, a key intermediate in various synthetic pathways. Recognizing the critical need for precise analytical methods in pharmaceutical development and quality control, we present two validated analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and confirmatory analysis. The methodologies are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3][4][5] This document serves as a practical guide for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen experimental parameters.

Introduction: The Analytical Imperative

N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide whose purity and concentration are critical parameters in ensuring the safety, efficacy, and quality of downstream products. The presence of impurities or deviations from the target concentration can have significant impacts on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. Therefore, the development of reliable and validated analytical methods for its quantification is of paramount importance.

This guide is structured to provide a holistic understanding of the analytical workflows, from sample preparation to data interpretation. We will delve into the causality behind the selection of specific chromatographic conditions and detection parameters, empowering the analyst to not only execute the protocols but also to troubleshoot and adapt them as needed.

Foundational Principles: Method Selection and Validation

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and throughput. For the quantification of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide, we address two common scenarios:

  • Routine Quality Control: HPLC-UV offers a robust, reliable, and cost-effective solution for routine analysis where concentration levels are expected to be within a defined range.

  • Trace Level Detection and Confirmation: LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for trace impurity analysis and confirmatory identification.

Both methods presented herein are designed with validation in mind, incorporating the key parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline: accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale and Causality

The choice of a reversed-phase HPLC method is based on the non-polar nature of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide. A C18 stationary phase provides excellent retention and separation of the analyte from potential impurities. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength. The addition of a small amount of acid, such as phosphoric acid, helps to ensure peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase. UV detection is suitable due to the presence of the aromatic ring in the analyte, which provides a chromophore for UV absorbance.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1 mg/mL Stock) HPLC_System HPLC System (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dilution in Mobile Phase) Sample_Prep->HPLC_System UV_Detector UV Detector (230 nm) HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Quantification (Peak Area vs. Concentration) Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV Quantification

3.3.1. Reagents and Materials

  • N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (85%)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials with septa

3.3.2. Instrumentation and Conditions

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µmProvides good peak shape and resolution for sulfonamides.[6]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidOptimal for eluting the analyte with good retention and peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD allows for spectral analysis to confirm peak purity.
Detection Wavelength 230 nmWavelength of maximum absorbance for the aromatic sulfonamide.
Run Time 10 minutesSufficient for elution of the analyte and any early-eluting impurities.

3.3.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a sample containing N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide and dissolve it in a suitable solvent. Dilute with the mobile phase to a final concentration within the calibration range.

3.3.4. Data Analysis and System Suitability

  • Calibration Curve: Inject the working standards and construct a calibration curve by plotting the peak area against the concentration. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.

  • Quantification: Inject the sample solution and determine the concentration of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide from the calibration curve.

  • System Suitability: Perform at least five replicate injections of a mid-range standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale and Causality

For applications requiring higher sensitivity and specificity, such as the detection of trace impurities or analysis in complex matrices, LC-MS/MS is the method of choice. The high selectivity of tandem mass spectrometry, specifically using Multiple Reaction Monitoring (MRM), allows for the quantification of the target analyte with minimal interference from co-eluting compounds. Electrospray ionization (ESI) in positive mode is chosen as the sulfonamide group can be readily protonated. The fragmentation of the precursor ion to a specific product ion provides a unique transition for quantification, enhancing the confidence in the results.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard & IS Preparation (ng/mL to µg/mL) UPLC_System UPLC/HPLC System (C18 Column) Standard_Prep->UPLC_System Sample_Prep Sample Preparation (Dilution & IS Spiking) Sample_Prep->UPLC_System MS_System Tandem Mass Spectrometer (ESI+, MRM Mode) UPLC_System->MS_System MRM_Chromatogram MRM Chromatogram Acquisition MS_System->MRM_Chromatogram Quantification Quantification (Peak Area Ratio vs. Concentration) MRM_Chromatogram->Quantification

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Quantification

4.3.1. Reagents and Materials

  • N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide reference standard (purity ≥ 99%)

  • Isotopically labeled internal standard (IS), if available (e.g., ¹³C₆- or D₄-labeled analog). If not available, a structurally similar sulfonamide can be used.

  • Acetonitrile (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials

4.3.2. Instrumentation and Conditions

ParameterSettingRationale
LC System Waters ACQUITY UPLC I-Class or equivalentUPLC provides better resolution and faster run times.
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µmA sub-2 µm particle size column for high-efficiency separations.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous mobile phase for reversed-phase LC-MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic mobile phase for reversed-phase LC-MS.
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minuteA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Injection Volume 2 µLA smaller injection volume is typical for sensitive LC-MS/MS methods.
Mass Spectrometer Waters Xevo TQ-S micro or equivalentA sensitive triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), PositiveSulfonamides are readily protonated.
Capillary Voltage 3.0 kVOptimized for efficient ionization.
Source Temperature 150 °CStandard source temperature.
Desolvation Temperature 400 °CEnsures efficient desolvation of the mobile phase.
MRM Transitions To be determined by infusion of the standard. Predicted transitions: Analyte: m/z 322/324 → fragment; IS: m/z of IS → fragmentThe precursor ions will be the [M+H]⁺ isotopes due to bromine. The product ions will be determined experimentally.
Collision Energy To be optimized for each transitionOptimized to produce the most intense and stable fragment ion.

4.3.3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with 50:50 acetonitrile:water. Spike each standard with the internal standard to a constant final concentration (e.g., 10 ng/mL).

  • Sample Solution: Dilute the sample with 50:50 acetonitrile:water to a concentration within the calibration range. Spike with the internal standard to the same final concentration as the working standards.

4.3.4. Data Analysis

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) versus the concentration of the working standards. A weighted (1/x or 1/x²) linear regression is often used for bioanalytical assays. The correlation coefficient (r²) should be ≥ 0.99.

  • Quantification: Determine the concentration of the analyte in the sample from the calibration curve using the measured peak area ratio.

Method Validation Summary

The following table summarizes the typical acceptance criteria for the validation of the described analytical methods, in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]

Validation ParameterHPLC-UVLC-MS/MS
Specificity No interference at the retention time of the analyte peak. Peak purity index > 0.99.No interfering peaks in the MRM chromatogram of blank samples.
Linearity (r²) ≥ 0.999≥ 0.99
Range Typically 1-100 µg/mLTypically 0.1-100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (at LLOQ), 90.0 - 110.0% (other levels)
Precision (% RSD) ≤ 2.0%≤ 15% (≤ 20% at LLOQ)
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10The lowest concentration on the calibration curve that meets accuracy and precision criteria.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3Typically 3 times lower than the LOQ.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific analytical needs, with HPLC-UV being well-suited for routine quality control and LC-MS/MS offering superior sensitivity and specificity for more demanding applications. By adhering to the principles of method validation and understanding the scientific rationale behind the experimental parameters, researchers and analysts can ensure the generation of high-quality, defensible data.

References

  • ICH. (2013). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • European Medicines Agency. (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mitrevski, B. (2012). Sample preparation in analysis of pharmaceuticals. In New Advances in Analytical Chemistry. InTech. [Link]

  • Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127–138. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. (2012). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]

Sources

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide in the Synthesis of Heterocyclic Compounds

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Reagent

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique structures enabling a vast array of biological activities and physical properties. The efficient construction of these scaffolds is a central goal of synthetic organic chemistry. This compound emerges as a highly valuable and versatile starting material in this pursuit. Its strategic arrangement of functional groups—a stable sulfonamide, a reactive bromine atom, and a modifiable methyl group—provides multiple handles for complex molecular architecture and facilitates entry into diverse heterocyclic systems.

This guide provides a comprehensive overview of the utility of this compound. We will delve into its inherent reactivity, explore detailed protocols for its conversion into valuable heterocyclic cores, and explain the mechanistic rationale behind these transformations. The protocols described herein are designed to be robust and reproducible, providing researchers in drug discovery and chemical development with a practical toolkit for innovation.

Reagent Profile and Strategic Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three key functional regions.

PropertyData
Chemical Name This compound
CAS Number 850429-71-9[1]
Molecular Formula C₁₁H₁₆BrNO₂S
Molecular Weight 306.22 g/mol
Appearance Typically an off-white to yellow solid or oil

1. The Bromine Atom (Position 3): As a halogen on an aromatic ring, the bromine atom is a prime site for metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthesis. Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce complex side chains that are poised for subsequent cyclization.[2]

2. The Methyl Group (Position 4): The benzylic protons of the methyl group are susceptible to free-radical halogenation. This transformation, typically achieved with N-Bromosuccinimide (NBS), converts the relatively inert methyl group into a reactive bromomethyl group, an excellent electrophile for intramolecular cyclization reactions.[3]

3. The N,N-Diethylsulfonamide Group (Position 1): The sulfonamide nitrogen, while relatively stable, can act as a nucleophile under basic conditions. This nucleophilicity is crucial for intramolecular ring-forming reactions, particularly with an electrophilic center installed at the ortho-methyl position. The N,N-diethyl substituents provide steric bulk and enhance solubility in organic solvents compared to unsubstituted sulfonamides.

Application Protocol 1: Synthesis of 2,3-Dihydro-1,2-benzisothiazole-1,1-dioxide Derivatives

One of the most direct applications of this reagent is in the synthesis of the 1,2-benzisothiazole 1,1-dioxide core, a privileged scaffold in medicinal chemistry.[4][5] This protocol follows a two-step sequence: benzylic bromination followed by intramolecular cyclization.

Workflow: From Benzenesulfonamide to Benzisothiazole

G A N,N-Diethyl 3-bromo-4- methylbenzenesulfonamide B Benzylic Bromination A->B  NBS, AIBN  CCl₄, Reflux C N,N-Diethyl 3-bromo-4- (bromomethyl)benzenesulfonamide B->C D Intramolecular Nucleophilic Substitution C->D  NaH or K₂CO₃  DMF or THF E 6-Bromo-2-ethyl-2,3-dihydro- 1,2-benzisothiazole 1,1-dioxide D->E

Caption: Synthesis of a 1,2-benzisothiazole 1,1-dioxide derivative.

Step 1: Benzylic Bromination of the 4-Methyl Group

Causality: This step leverages a free-radical chain reaction to selectively functionalize the benzylic position. N-Bromosuccinimide (NBS) serves as the bromine source, and Azobisisobutyronitrile (AIBN) is a thermal radical initiator. The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene under reflux to facilitate radical formation and propagation.

Detailed Protocol:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Dissolve the starting material in carbon tetrachloride (approx. 0.2 M concentration).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq) to the solution.

  • Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,N-Diethyl 3-bromo-4-(bromomethyl)benzenesulfonamide. This intermediate is often used in the next step without further purification due to its lability.

Reagent Table (Example Scale):

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound306.221.010.03.06 g
N-Bromosuccinimide (NBS)177.981.111.01.96 g
AIBN164.210.050.582 mg
Carbon Tetrachloride (CCl₄)153.82--50 mL
Step 2: Intramolecular Cyclization to Form the Heterocycle

Causality: This is an intramolecular Sₙ2 reaction. A non-nucleophilic base is used to deprotonate the sulfonamide nitrogen, making it a potent nucleophile. This nucleophile then attacks the electrophilic benzylic carbon, displacing the bromide and forming the five-membered sultam ring.[6]

Detailed Protocol:

  • Transfer the crude N,N-Diethyl 3-bromo-4-(bromomethyl)benzenesulfonamide from the previous step into a dry round-bottom flask under a nitrogen atmosphere.

  • Dissolve the crude material in anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) (approx. 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil), portion-wise with vigorous stirring.[7]

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (especially if NaH was used).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-Bromo-2-ethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide.

Application Protocol 2: Heterocycle Synthesis via Palladium-Catalyzed Cross-Coupling

This strategy uses the C-Br bond as an anchor point for building more complex heterocyclic systems. By introducing a new functional group via cross-coupling, a different set of cyclization precursors can be generated.

General Workflow: Cross-Coupling and Cyclization

G A N,N-Diethyl 3-bromo-4- methylbenzenesulfonamide B Pd-Catalyzed Cross-Coupling A->B  Pd Catalyst, Ligand  Base, Coupling Partner C Coupled Intermediate (e.g., Alkynylated, Vinylated) B->C D Intramolecular Cyclization Reaction C->D  Acid, Base, or  Metal Catalyst E Fused or Substituted Heterocycle D->E

Caption: General workflow for heterocyclic synthesis via cross-coupling.

Example: Synthesis of a Fused Thiazine Derivative via Suzuki Coupling

Causality: This protocol illustrates a Suzuki-Miyaura coupling to install a vinyl group containing a masked aldehyde.[8] Subsequent deprotection and condensation with the sulfonamide nitrogen would lead to a fused heterocyclic system.

Detailed Protocol: Suzuki-Miyaura Coupling

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), 2-(1,3-dioxolan-2-yl)vinylboronic acid pinacol ester (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq) or a combination of PdCl₂(dppf) (0.03 eq).

  • Add a solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio, 0.1 M concentration).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 8-16 hours. Monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the coupled intermediate. This intermediate can then be subjected to acidic hydrolysis to unmask the aldehyde, followed by a base- or acid-catalyzed intramolecular condensation to form the final fused heterocycle.

Reagent Table (Example Scale):

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass
This compound306.221.05.01.53 g
Vinylboronic acid pinacol ester derivative~226.081.26.01.36 g
K₂CO₃138.212.512.51.73 g
Pd(PPh₃)₄1155.560.030.15173 mg

Safety and Handling

As a brominated aromatic sulfonamide, this compound and its derivatives should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent skin contact. Related compounds are known skin and eye irritants.[9]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a powerful and adaptable building block for the synthesis of medicinally relevant heterocyclic compounds. By understanding the distinct reactivity of its functional groups, chemists can devise logical and efficient synthetic routes to complex targets. The protocols detailed in this guide for the synthesis of benzisothiazole dioxides and for functionalization via cross-coupling provide a solid foundation for researchers to explore and expand the chemical space accessible from this versatile reagent.

References

  • (No specific source from search) General knowledge on the importance of amides in chemistry.
  • Tanwar, M., et al. (2017). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. This source discusses the synthesis of related sulfonyl ureas. Available at: [Link]

  • (No specific source from search) General knowledge on amide synthesis.
  • (No specific source from search)
  • (No specific source from search) General knowledge on amide synthesis via coupling.
  • MySkinRecipes. 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide. This page notes the suitability of the compound for cross-coupling reactions. Available at: [Link]

  • Unde, P. K., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Provides a typical procedure for Suzuki-Miyaura cross-coupling of a bromo-sulfonamide derivative. Molecules, 25(21), 5189. Available at: [Link]

  • (No specific source from search)
  • Abramovitch, R. A., et al. (1974). 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 2589-2594. Available at: [Link]

  • Fábián, A., & Kálai, T. (2022). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 4(2), 438-466. This review discusses ring contraction to form 1,2-benzisothiazole 1,1-dioxides. Available at: [Link]

  • Ali, M., et al. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. This paper describes intramolecular cyclization to form related sultam rings. Available at: [Link]

  • (No specific source from search) General knowledge on heterocyclic compounds.
  • (No specific source from search) General knowledge on organic synthesis.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Explains the use of NBS for allylic and benzylic bromination. Available at: [Link]

  • Kumar, P. S., et al. (2014). Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Describes the use of K₂CO₃ in DMF for alkylation reactions. Der Pharma Chemica, 6(5), 363-372. Available at: [Link]

  • (No specific source from search) General knowledge on nucleophilic substitution.
  • (No specific source from search) General knowledge on sulfonamide chemistry.
  • PubChem. 3-Bromo-4-methylbenzaldehyde. Provides hazard information for a structurally related compound. Available at: [Link]

  • BOJNSCI. This compound. Product listing showing the CAS number. Available at: [Link]

Sources

Application Notes & Protocols for High-Throughput Screening Assays Involving N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays involving the novel chemical entity, N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide. While specific biological activities for this compound are still under investigation, the benzenesulfonamide scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs and advanced clinical candidates. Drawing from the known biological activities of structurally related sulfonamide derivatives, which include inhibition of enzymes such as kinases and proteases, as well as modulation of protein-protein interactions, we present detailed protocols for plausible HTS assays. This guide offers a robust starting point for elucidating the biological function of this compound and identifying potential therapeutic applications.

Introduction: The Scientific Rationale for Screening this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large numbers of chemical compounds against specific biological targets.[1][2] The primary objective of an HTS campaign is the identification of "hit" compounds that modulate the activity of a target in a desired manner, thereby serving as starting points for lead optimization and drug development.[1]

The subject of this guide, this compound, is a synthetic organic compound characterized by a sulfonamide group and a bromine substituent, making it amenable to further chemical modifications and cross-coupling reactions.[3] While this specific molecule is not extensively characterized in the scientific literature, the broader class of benzenesulfonamide derivatives has demonstrated a wide range of biological activities. Notably, sulfonamide-containing compounds have been successfully developed as inhibitors of various enzyme classes and modulators of protein-protein interactions. For instance, certain sulfonamide derivatives have shown potent inhibitory activity against BRD4, a key regulator of gene transcription implicated in cancer.[4] Others have been investigated as anti-hepatic fibrosis agents and covalent inhibitors of Werner syndrome protein (WRN) helicase activity.[5][6]

Given the therapeutic precedent of the benzenesulfonamide scaffold, this compound represents a promising candidate for inclusion in HTS campaigns aimed at discovering novel modulators of clinically relevant biological targets. The protocols detailed in this document are designed to be adaptable to a variety of target classes and assay formats, providing a solid foundation for initiating the biological characterization of this compound.

General Considerations for HTS with this compound

Prior to initiating any HTS assay, it is crucial to characterize the physicochemical properties of this compound to ensure compatibility with the chosen assay format and to minimize the risk of artifacts.

Table 1: Physicochemical Properties and Handling Recommendations

PropertyValue/RecommendationSource/Rationale
Molecular FormulaC11H16BrNO2SCalculated
Molecular Weight306.22 g/mol Calculated
SolubilityTo be determined empirically in various solvents (e.g., DMSO, ethanol).Essential for preparing stock solutions and avoiding compound precipitation in assays.
Purity≥95% recommendedTo ensure that observed activity is due to the target compound and not impurities.
StorageStore at room temperature or as recommended by the supplier, protected from light and moisture.To maintain compound integrity over time.
Stock SolutionPrepare a high-concentration stock (e.g., 10 mM) in 100% DMSO.Standard practice in HTS for compound storage and serial dilution.

Exemplary HTS Protocol 1: Kinase Inhibition Assay (Luminescence-Based)

Rationale: Kinases are a major class of drug targets, and many approved kinase inhibitors contain a sulfonamide moiety. This protocol describes a generic, luminescence-based assay to screen for inhibitors of a hypothetical kinase, "Target Kinase." The assay measures the amount of ATP remaining in solution after the kinase reaction; a decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase will result in a higher luminescence signal.

Materials and Reagents
  • This compound

  • Target Kinase (purified, recombinant)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Compound Plating:

    • Prepare serial dilutions of this compound in 100% DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well assay plate.

    • Include wells with DMSO only (negative control) and a known inhibitor of the Target Kinase (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase buffer containing the Target Kinase and its substrate at twice the final desired concentration.

    • Add 5 µL of the 2X kinase/substrate master mix to each well of the assay plate containing the pre-spotted compounds.

    • Prepare a 2X ATP solution in kinase buffer.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence signal using a plate reader.

Data Analysis
  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram

HTS_Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Plating Compound Plating (50 nL in 384-well plate) Add_Kinase_Mix Add 5 µL Kinase/ Substrate Mix Compound_Plating->Add_Kinase_Mix Master_Mix Prepare 2X Kinase/ Substrate Master Mix Master_Mix->Add_Kinase_Mix ATP_Solution Prepare 2X ATP Solution Add_ATP Add 5 µL ATP Solution (Initiate Reaction) ATP_Solution->Add_ATP Add_Kinase_Mix->Add_ATP Incubate_Reaction Incubate (e.g., 60 min at RT) Add_ATP->Incubate_Reaction Add_Detection_Reagent Add 10 µL Kinase-Glo® Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate (10 min at RT) Add_Detection_Reagent->Incubate_Detection Read_Plate Read Luminescence Incubate_Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis

Caption: Workflow for a luminescence-based kinase inhibition HTS assay.

Exemplary HTS Protocol 2: Protein-Protein Interaction Assay (Fluorescence Polarization)

Rationale: The benzenesulfonamide scaffold can be effective in disrupting protein-protein interactions (PPIs). This protocol outlines a fluorescence polarization (FP) assay to screen for compounds that inhibit the interaction between two hypothetical proteins, "Protein A" and a fluorescently labeled "Peptide B." When the larger Protein A binds to the smaller, fluorescently labeled Peptide B, the complex tumbles more slowly in solution, resulting in a high FP signal. Inhibitors of this interaction will cause a decrease in the FP signal.

Materials and Reagents
  • This compound

  • Protein A (purified)

  • Fluorescently labeled Peptide B (e.g., with FITC or TAMRA)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with FP capabilities

Step-by-Step Protocol
  • Compound Plating:

    • Prepare serial dilutions of this compound in 100% DMSO.

    • Transfer a small volume (e.g., 100 nL) of the compound dilutions to the wells of a 384-well assay plate.

    • Include wells with DMSO only (high FP signal control) and an unlabeled version of Peptide B in excess (low FP signal control).

  • Assay Reaction:

    • Prepare a master mix containing Protein A and fluorescently labeled Peptide B in assay buffer at their final desired concentrations.

    • Add 20 µL of the master mix to each well of the assay plate.

    • Incubate the plate at room temperature for the desired time to allow the binding to reach equilibrium (e.g., 30 minutes), protected from light.

  • Signal Detection:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

Data Analysis
  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (FP_high_control - FP_compound) / (FP_high_control - FP_low_control)

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Workflow Diagram

HTS_FP_PPI_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Plating Compound Plating (100 nL in 384-well plate) Add_Master_Mix Add 20 µL Master Mix Compound_Plating->Add_Master_Mix Master_Mix Prepare Protein A/ Fluorescent Peptide B Mix Master_Mix->Add_Master_Mix Incubate_Reaction Incubate for Equilibrium (e.g., 30 min at RT) Add_Master_Mix->Incubate_Reaction Read_Plate Read Fluorescence Polarization Incubate_Reaction->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis

Caption: Workflow for a fluorescence polarization-based PPI HTS assay.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a benzenesulfonamide derivative identified through HTS. In this example, an external signal activates a receptor, leading to the recruitment of a kinase that phosphorylates a substrate, which in turn modulates gene transcription. An inhibitor discovered through HTS could block the kinase activity, thereby preventing downstream signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Target Kinase Receptor->Kinase activates Substrate Substrate Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Transcription Gene Transcription Phospho_Substrate->Transcription modulates External_Signal External Signal External_Signal->Receptor Inhibitor N,N-Diethyl 3-bromo-4- methylbenzenesulfonamide Inhibitor->Kinase inhibits

Sources

Scale-Up Synthesis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is a key chemical intermediate with significant applications in the development of novel pharmaceutical agents and agrochemicals. The presence of the sulfonamide moiety, a well-established pharmacophore, combined with the bromo- and methyl-substituted aromatic ring, provides a versatile scaffold for further chemical modifications.[1] This document provides a comprehensive, field-proven guide for the scalable synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations critical for successful scale-up.

The synthesis is approached as a two-step process, commencing with the formation of the crucial intermediate, 3-bromo-4-methylbenzenesulfonyl chloride, via a modified Sandmeyer reaction. This is followed by the sulfonylation of diethylamine to yield the target molecule. This guide is structured to provide a deep technical understanding, ensuring both reproducibility and safety in a laboratory or pilot plant setting.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence. This strategy was chosen for its reliability, scalability, and the commercial availability of the starting materials.

Step 1: Synthesis of 3-bromo-4-methylbenzenesulfonyl chloride via a Modified Sandmeyer Reaction.

The initial and most critical step is the conversion of 3-bromo-4-methylaniline to its corresponding sulfonyl chloride. The classical Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by reaction with sulfur dioxide and a copper catalyst, has been a cornerstone of aromatic chemistry.[2][3] However, the use of gaseous and toxic sulfur dioxide presents significant challenges in a scale-up scenario.

To circumvent these issues, this protocol utilizes a modern and safer alternative: 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a solid, stable source of sulfur dioxide. The diazotization is performed in situ using tert-butyl nitrite, which offers better control and safety compared to the traditional use of sodium nitrite and strong acids.

Step 2: Sulfonylation of Diethylamine.

The second step involves the reaction of the synthesized 3-bromo-4-methylbenzenesulfonyl chloride with diethylamine. This is a standard nucleophilic substitution reaction at the sulfonyl group, where the diethylamine acts as the nucleophile, displacing the chloride to form the stable sulfonamide bond.

Visualizing the Synthesis Workflow

The following diagram illustrates the overall synthetic pathway from the starting material to the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-bromo-4-methylbenzenesulfonyl chloride cluster_step2 Step 2: Sulfonylation Start 3-bromo-4-methylaniline Diazotization In-situ Diazotization (t-Butyl nitrite, HCl) Start->Diazotization 1. Sandmeyer Sandmeyer Reaction (DABSO, CuCl2) Diazotization->Sandmeyer 2. Intermediate 3-bromo-4-methylbenzenesulfonyl chloride Sandmeyer->Intermediate 3. Reaction Sulfonylation (Base, Solvent) Intermediate->Reaction Reacts with Amine Diethylamine Amine->Reaction 4. Product N,N-Diethyl 3-bromo-4- methylbenzenesulfonamide Reaction->Product Yields

Sources

Troubleshooting & Optimization

Improving the yield of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a direct response from a Senior Application Scientist at a specialized chemical reagent supplier. It is designed to troubleshoot and optimize the synthesis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide .

Ticket ID: #SYN-BR-TOL-004 Subject: Yield Optimization for this compound Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of This compound is a standard nucleophilic substitution at the sulfur atom.[1] However, the specific steric and electronic environment of the 3-bromo-4-methyl motif can introduce subtle reactivity challenges compared to a simple tosylation.

Low yields in this reaction are rarely due to the fundamental chemistry but rather process parameters —specifically moisture control, base stoichiometry, and workup efficiency. Because you are using a secondary amine (diethylamine), you are immune to the "bis-sulfonylation" side reaction that plagues primary amines, meaning your yield loss is likely hydrolysis or incomplete conversion .[1]

Part 1: Diagnostic Workflow (Yield Loss Analysis)

Before altering your protocol, use this logic tree to identify the specific point of failure.

YieldDiagnostics Start Low Yield Detected CheckTLC 1. Check TLC/LCMS of Crude Start->CheckTLC SM_Remains Starting Material (SM) Remains CheckTLC->SM_Remains Yes SM_Gone SM Consumed CheckTLC->SM_Gone No Hydrolysis Spot at Baseline (Acid)? (Sulfonic Acid) SM_Remains->Hydrolysis Check for Acid Workup Issue: Workup Loss Action: Check Aqueous pH SM_Gone->Workup Product Missing Moisture Issue: Moisture Ingress Action: Dry Solvents/Glassware Hydrolysis->Moisture Acid Present Reactivity Issue: Low Nucleophilicity Action: Add DMAP Catalyst Hydrolysis->Reactivity No Acid caption Figure 1: Diagnostic logic for identifying yield loss in sulfonamide synthesis.

Part 2: The "Gold Standard" Protocol

Based on the specific properties of 3-bromo-4-methylbenzenesulfonyl chloride (moderately deactivated by bromine, activated by methyl), the following protocol minimizes hydrolysis while ensuring complete conversion.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
Sulfonyl Chloride Substrate1.0Must be white/crystalline.[1] If yellow oil/liquid, purify first.[1]
Diethylamine Nucleophile1.2 - 1.5Secondary amine; excess drives reaction.[1]
Triethylamine (TEA) HCl Scavenger1.5 - 2.0Prevents HCl from protonating the nucleophile.[1]
DMAP Catalyst0.05 - 0.1Optional: Use if reaction time >4h.[1]
DCM (Anhydrous) Solvent[0.2 M]Preferred over THF for easier workup.[1]
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under N₂ or Ar atmosphere.

  • Solvation: Dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Critical: If the starting material is not fully soluble or appears cloudy, it may have partially hydrolyzed to the sulfonic acid. Filter through a small plug of silica or cotton if necessary.[1]

  • Base Addition: Add Triethylamine (1.5 eq) . The mixture may warm slightly.

  • Nucleophile Addition (The Control Point): Cool the mixture to 0°C (ice bath). Add Diethylamine (1.2 eq) dropwise over 10–15 minutes.

    • Why? Although diethylamine is a good nucleophile, the exotherm can degrade the sulfonyl chloride if added too quickly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Quench & Workup:

    • Dilute with DCM.[1]

    • Wash 1: 1M HCl (Cold).[1] Removes excess diethylamine and TEA.[1]

    • Wash 2: Saturated NaHCO₃.[1] Removes any hydrolyzed sulfonic acid byproduct.[1]

    • Wash 3: Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

Part 3: Technical Troubleshooting (Q&A)

Q1: My starting material (sulfonyl chloride) is a liquid/oil, but the catalog says it should be a solid. Is this affecting my yield?

Answer: Yes, critically. 3-bromo-4-methylbenzenesulfonyl chloride has a melting point around 65-70°C [1].[1] If it is a liquid at room temperature, it is likely contaminated with impurities or hydrolysis products (sulfonic acid) which depress the melting point.

  • The Fix: Recrystallize the sulfonyl chloride from dry hexane or petroleum ether before use. Using degraded starting material introduces water and acid into your reaction, killing the yield before you even start.

Q2: I see a large spot at the baseline of my TLC plate. What is it?

Answer: This is almost certainly 3-bromo-4-methylbenzenesulfonic acid , the hydrolysis product.[1]

  • Cause: Water entered the system.[1][3][4][5] Sulfonyl chlorides are "hard" electrophiles and react avidly with water.[1]

  • The Fix: Ensure your DCM is anhydrous.[1] If you are using "bottle" DCM, add activated 3Å or 4Å molecular sieves 24 hours prior to use.[1] Ensure the reaction is under an inert atmosphere (N₂ balloon).

Q3: The reaction is slow. Can I heat it?

Answer: Proceed with caution. Heating increases the rate of hydrolysis (reaction with trace moisture) often faster than it increases the rate of sulfonylation.

  • Better Alternative: Instead of heat, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (5-10 mol%).[1] DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the sulfonyl group to the diethylamine much faster than the chloride itself [2].

Q4: I am losing product during the acid wash. Is my sulfonamide basic?

Answer: No. Sulfonamides derived from secondary amines (


) are not basic .[1] They have no proton on the nitrogen to be removed, nor is the nitrogen basic enough to be protonated by 1M HCl.
  • The Real Issue: Phase separation.[1] N,N-diethyl sulfonamides are lipophilic, but if your scale is small and you use a large volume of aqueous wash, you might form an emulsion.

  • The Fix: Ensure you have a distinct phase cut. If an emulsion forms, add a small amount of solid NaCl to break it. Re-extract the aqueous layer with a small portion of DCM to recover any entrained product.

Part 4: Comparative Optimization Data

The choice of base and solvent significantly impacts the isolated yield for hindered or deactivated sulfonyl chlorides.

Condition SetBaseSolventEst. YieldPros/Cons
Standard (Recommended) TEA (2.0 eq)DCM92-96% Easy workup; high solubility.[1]
Schotten-Baumann Na₂CO₃ (aq)Acetone/H₂O75-85% Eco-friendly; higher hydrolysis risk.[1]
Pyridine Solvent Pyridine (Excess)Pyridine88-92% Good for sluggish reactions; difficult to remove pyridine completely.[1]
Catalytic TEA + DMAPDCM95-98% Fastest rate; requires removal of DMAP (acid wash).[1]

Scientist's Note: For the 3-bromo-4-methyl derivative, the bromine atom provides a slight electron-withdrawing effect (inductive), which actually activates the sulfur center for nucleophilic attack compared to the pure methyl (tosyl) analog.[1] Therefore, under anhydrous conditions, this reaction should be very efficient. If yields are low, moisture is the primary suspect.

References

  • ChemicalBook . (2025).[1][6] 3-Bromo-4-methylbenzenesulfonyl chloride Properties and Melting Point. Link

  • BenchChem . (2025).[1][7] Troubleshooting common issues in sulfonamide bond formation. Link

  • National Institutes of Health (NIH) . (2020).[1] An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central.[1] Link

  • Organic Chemistry Portal . (2024). Sulfonamide Synthesis: Recent Advances and Protocols. Link

  • Royal Society of Chemistry . (2012).[1] Highly efficient catalyst-free protocol for sulfamidation. ChemComm.[1] Link

Sources

Purification of crude N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #592-B Subject: Purification Protocol for Crude N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely dealing with a reaction mixture resulting from the nucleophilic attack of diethylamine on 3-bromo-4-methylbenzenesulfonyl chloride. The crude product is often a viscous, off-white to brown oil that struggles to solidify due to residual solvent or impurities (specifically unreacted diethylamine or hydrolyzed sulfonic acids).

This guide prioritizes chemical washing (extraction) over chromatography. If performed correctly, the workup alone can yield >95% purity, rendering the subsequent crystallization a polishing step rather than a purification burden.

Module 1: The "Triage" – Chemical Workup

Goal: Remove unreacted starting materials using pH-dependent solubility switching.

The Logic: Your crude mixture likely contains three distinct contaminant classes:

  • Basic Impurities: Excess diethylamine.

  • Acidic Impurities: 3-bromo-4-methylbenzenesulfonic acid (from hydrolysis of the starting chloride).

  • Neutral Impurities: Unreacted sulfonyl chloride (if not fully quenched).

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Note: EtOAc is preferred for safety and easier solvent removal, but DCM solubilizes sulfonamides better if the product is very crystalline.

  • Acid Wash (Target: Diethylamine): Wash the organic layer twice with 1M HCl .

    • Mechanism:[1][2] Protonates the diethylamine (

      
      ), forcing it into the aqueous layer.
      
  • Base Wash (Target: Sulfonic Acids): Wash the organic layer twice with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][2] Deprotonates any hydrolyzed sulfonic acid byproduct (

      
      ), moving it to the aqueous layer.
      
    • Critical Check: If the starting sulfonyl chloride was not fully consumed, it may persist here. Stirring with the basic aqueous layer for 15-20 minutes helps hydrolyze residual chloride into the removable acid form [1].

  • Drying: Wash with Brine, dry over

    
    , and concentrate in vacuo.
    

Visualization: Partitioning Logic

WorkupLogic Crude Crude Mixture (Product + Amine + Acid + Chloride) OrgSolvent Dissolve in EtOAc Crude->OrgSolvent AcidWash Wash 1: 1M HCl OrgSolvent->AcidWash BaseWash Wash 2: Sat. NaHCO3 AcidWash->BaseWash Organic Phase AqAcid Aqueous Layer: Diethylamine HCl salt (DISCARD) AcidWash->AqAcid Extracts Bases AqBase Aqueous Layer: Sulfonic Acid salt (DISCARD) BaseWash->AqBase Extracts Acids FinalOrg Organic Layer: Purified Sulfonamide BaseWash->FinalOrg Organic Phase

Figure 1: Impurity partitioning during liquid-liquid extraction. Acidic and basic washes selectively remove precursors.

Module 2: Crystallization Strategy

Goal: Isolate the solid product from the viscous oil.

The Issue: "Oiling Out" N,N-diethyl sulfonamides are notorious for "oiling out" (separating as a liquid droplet) rather than crystallizing, especially if the melting point is low (<80°C) or if residual solvent acts as a plasticizer [2].

Recommended Solvent System:

  • Primary: Ethanol (95%) or Isopropanol (IPA).

  • Anti-solvent: Water.

Step-by-Step Protocol:

  • Dissolution: Take the oil from Module 1. Add the minimum amount of hot Ethanol (approx 60-70°C) required to dissolve it.

    • Troubleshooting: If the solution is dark brown, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Cloud Point: Add warm water dropwise to the hot stirring solution until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot Ethanol (drops) to clear the solution again.

  • Nucleation: Remove from heat.

    • Critical Step: If oil droplets form immediately, reheat to dissolve, add a seed crystal (if available), or scratch the inner glass wall with a glass rod to induce nucleation [3].[3]

  • Cooling: Allow to cool to room temperature slowly (wrap flask in foil/towel). Then move to an ice bath.

Data: Solvent Suitability Table

Solvent SystemSuitabilityNotes
Ethanol / Water High Best balance. Promotes slow crystal growth.
Hexane / EtOAc MediumGood for column chromatography, but often leads to rapid precipitation rather than crystallization.
DCM / Hexane LowHigh evaporation rate of DCM causes "skin" formation and impure solids.

Module 3: Advanced Purification (Chromatography)

Use this only if Module 1 & 2 fail to reach >98% purity.

If the product remains an oil or contains non-ionic impurities (like bis-sulfonamides), Flash Column Chromatography is required.

  • Stationary Phase: Silica Gel (230-400 mesh).[4]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[4]

    • Start: 90:10 (Hex:EtOAc).

    • Target Elution: Product usually elutes around 20-30% EtOAc depending on column loading.

  • TLC Visualization: UV (254 nm). The sulfonamide moiety is UV active.

Module 4: Analytical Validation & FAQs

Q1: The product smells strongly of fish/amine. Is it safe to proceed?

  • No. This indicates residual diethylamine. It is basic and nucleophilic and will interfere with downstream reactions.

  • Fix: Redissolve in EtOAc and repeat the 1M HCl wash (Module 1).

Q2: My product is a solid, but it's brown. How do I fix the color?

  • The brown color is likely oxidative byproducts of the aniline precursor or bromination residues.

  • Fix: Recrystallize using Activated Charcoal . Dissolve the solid in hot ethanol, add charcoal (5% w/w), filter hot, then proceed with crystallization.

Q3: I see a spot on TLC at the baseline. What is it?

  • This is likely the Sulfonic Acid derivative (

    
    ). It is very polar.
    
  • Fix: This should have been removed in the Bicarbonate wash. If it persists, your organic layer might have been too wet or the wash wasn't vigorous enough. Repeat the NaHCO3 wash .

Q4: Can I distill this compound?

  • Caution advised. Sulfonamides have high boiling points and can decompose (desulfonylate) at high temperatures. Vacuum distillation (<1 mmHg) is possible but risky. Crystallization is safer and more scalable.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for sulfonamide purification and hydrolysis of excess chlorides).

  • BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: Troubleshooting "Oiling Out".

  • Sigma-Aldrich. (n.d.). Crystallization - Technical Guide. (Standard techniques for inducing nucleation in lipophilic compounds).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for acid/base extraction of amines/sulfonamides).

Sources

Technical Support Center: Synthesis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide CAS Registry Number: 850429-71-9 Molecular Formula: C₁₁H₁₆BrNO₂S Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Synthesis Overview

The synthesis of This compound is a classic two-step sequence starting from commercially available p-toluenesulfonyl chloride (tosyl chloride).[1][2] While the pathway appears straightforward, the interplay between the directing effects of the sulfonamide and methyl groups creates specific regiochemical challenges.

The Core Workflow:

  • Amidation: p-Toluenesulfonyl chloride + Diethylamine

    
     N,N-Diethyl-4-methylbenzenesulfonamide.[1][2]
    
  • Bromination: Electrophilic Aromatic Substitution (EAS) to install the bromine at position 3.

Reaction Pathway Diagram

The following diagram illustrates the primary synthetic route and the critical divergence points where side reactions occur.

SynthesisPath Start p-Toluenesulfonyl Chloride (Starting Material) Amide INTERMEDIATE: N,N-Diethyl-4-methylbenzenesulfonamide Start->Amide Amidation (-HCl) Amine Diethylamine Amine->Amide Br2_Cond Bromination Conditions (Br2 / Lewis Acid) Amide->Br2_Cond Target TARGET: This compound (Position 3 Substitution) Br2_Cond->Target EAS Pathway (FeBr3/Darkness) Side_Benzylic SIDE REACTION A: Benzylic Bromide (Radical Mechanism) Br2_Cond->Side_Benzylic Radical Pathway (Light/UV/Heat) Side_DiBr SIDE REACTION B: Dibromo Species (Over-bromination) Br2_Cond->Side_DiBr Excess Br2 High Temp

Figure 1: Logical flow of synthesis showing the critical divergence between the desired Electrophilic Aromatic Substitution (EAS) and the undesired Radical Substitution.

Step 1: Amidation (Sulfonamide Formation)[1][2]

Objective: React p-toluenesulfonyl chloride (TsCl) with diethylamine to form the sulfonamide ring.[2]

Common Issues & Troubleshooting
SymptomProbable CauseCorrective ActionMechanism
Low Yield / Wet Product Hydrolysis of TsCl Ensure all solvents (DCM, THF) are anhydrous. Dry amine over KOH if necessary.Water competes with the amine to form p-toluenesulfonic acid (water soluble, lost in workup).[2]
Immediate White Precipitate Amine HCl Salt Formation This is normal.[1] Use

2 equivalents of diethylamine or add a scavenger base (Et

N, Pyridine).[2]
The reaction produces HCl.[3] If no scavenger is present, the amine starting material is protonated and becomes unreactive.
Exotherm / Runaway Temp Rapid Addition Add TsCl solution dropwise to the amine at 0°C.Sulfonylation is highly exothermic.[1] High temps promote hydrolysis and impurities.

Technical Insight: The sulfonamide bond is extremely stable. Once formed, it is resistant to acid and base, which is crucial for the subsequent bromination step. However, ensure the intermediate is completely free of diethylamine before proceeding, as residual amine will react violently with bromine.

Step 2: Bromination (The Critical Step)[2]

Objective: Install a bromine atom at position 3 (ortho to methyl, meta to sulfonamide).[2] Reagents: Molecular Bromine (Br


) or N-Bromosuccinimide (NBS).[2][4][5]
Catalyst:  Iron powder (Fe) or Iron(III) Bromide (FeBr

).[2]
The "Silent Killer": Benzylic Bromination

The most common failure mode in this synthesis is the accidental activation of the Free Radical Mechanism .

  • Desired Path (Ionic): Attack on the ring (Position 3). Requires Lewis Acid, darkness, and polar solvent.

  • Undesired Path (Radical): Attack on the methyl group (Benzylic).[2] Triggered by light, peroxides, or high heat.

Troubleshooting Guide: Bromination Anomalies
Q: Why is my reaction mixture lachrymatory (causing eye irritation)?
  • Diagnosis: You have produced the Benzylic Bromide side product (bromomethyl species).[2]

  • Cause: The reaction was likely exposed to ambient light or UV, or no Lewis Acid was used. This initiates a radical chain reaction on the methyl group.

  • Solution:

    • Wrap the reaction flask in aluminum foil.

    • Ensure a Lewis Acid (FeBr

      
      , AlCl
      
      
      
      , or I
      
      
      ) is present.
    • Use a polar solvent (Acetic Acid or DCM) to favor the ionic mechanism.

Q: I see two spots on TLC very close together. What is the impurity?
  • Diagnosis: Likely Dibromination (3,5-dibromo species) or a Regioisomer (2-bromo).[1][2]

  • Analysis:

    • Position 3 (Target): Synergistically activated by Methyl (ortho) and Sulfonamide (meta).[2] Major Product.

    • Position 2: Ortho to Sulfonamide (steric clash) and meta to Methyl (no activation).[2] Minor Product.

    • Position 3,5 (Dibromo): Occurs if excess Br

      
       is used.
      
  • Solution: Strictly control stoichiometry (1.05 eq of Br

    
    ). Monitor reaction by HPLC/GC. Stop immediately upon consumption of starting material.
    
Q: My yield is low using NBS. Why?
  • Diagnosis: NBS is often used for radical bromination (Wohl-Ziegler reaction).[1][2]

  • Solution: If using NBS for aromatic substitution, you must use a strong acid catalyst (e.g., H

    
    SO
    
    
    
    or TsOH) in acetonitrile to generate the active electrophile (Br
    
    
    ).[2] Without acid, NBS favors the radical pathway or does nothing.
Data Table: Regioselectivity Drivers
ConditionMajor ProductMechanismNotes
Br

/ FeBr

/ Dark
3-Bromo (Target) Electrophilic Aromatic SubstitutionThe standard, most reliable method.[1][2]
NBS / CCl

/ Light
Benzylic Bromide Free Radical SubstitutionAVOID. Produces tear gas.[1]
Excess Br

/ Heat
3,5-Dibromo Over-substitutionHard to separate from mono-bromo.[1][2]

Purification & Characterization

Purification Protocol: The target sulfonamide is a solid.

  • Quench: Pour reaction mixture into aqueous Sodium Bisulfite (NaHSO

    
    ) to destroy excess bromine (color changes from red/orange to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate or DCM.

  • Crystallization: The crude solid can often be recrystallized from Ethanol/Water or Toluene/Heptane .

    • Note: The benzylic bromide impurity is often an oil and will remain in the mother liquor during crystallization.

Analytical Checkpoints:

  • ¹H NMR (CDCl₃):

    • Look for the Methyl Singlet .

    • Target (Ring Br): Methyl signal remains a sharp singlet around

      
       2.4 ppm.
      
    • Side Product (Benzylic Br): Methyl signal disappears; a CH

      
      Br singlet appears downfield (
      
      
      
      4.5 ppm).[2]
    • Aromatic Region: The target will show an ABX or specific splitting pattern for 1,3,4-substitution.

References

  • Chemical Book. (2023).[2] this compound Product Entry (CAS 850429-71-9).[1][2][][7][8]Link[1][2]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Refer to Chapter 11: Aromatic Substitution, Electrophilic).

  • Chowdhury, S., et al. (2008). Regioselective bromination of activated aromatic compounds.[4][5][9] Tetrahedron Letters. (Discusses Lewis acid control in bromination).

  • BOC Sciences. (2024).[2] Product Analysis: this compound.[1][2][][7][8][1][2]

Sources

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for robust and reproducible synthetic methodologies in drug discovery and development, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide . As a key intermediate in various research programs, ensuring its high-purity, high-yield production is paramount.

This guide is structured to function as a direct line to a Senior Application Scientist. It moves beyond simple protocol recitation to explore the underlying chemical principles, empowering researchers to not only follow steps but also to troubleshoot intelligently and adapt protocols to their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide?

The most common and efficient synthesis is a two-step process. The first step involves the preparation of the key intermediate, 3-bromo-4-methylbenzenesulfonyl chloride. The second step is the reaction of this sulfonyl chloride with diethylamine to form the final sulfonamide product.

Synthetic_Pathway cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Synthesis A 2-Bromo-p-xylene (Starting Material) B 3-Bromo-4-methylbenzenesulfonyl chloride (Intermediate) A->B  Chlorosulfonic Acid (ClSO3H)   D N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide (Final Product) B->D B->D  Base (e.g., Pyridine, TEA) DCM or THF   C Diethylamine C->D

Caption: Overall two-step synthesis pathway.

Q2: What are the most critical parameters to control in this synthesis?

For Step 1 (Chlorosulfonation) , temperature control is absolutely critical. The reaction with chlorosulfonic acid is highly exothermic and must be performed at low temperatures (typically 0 to -10 °C) to prevent charring and the formation of undesired side products[1][2].

For Step 2 (Sulfonamide Formation) , the key parameters are:

  • Stoichiometry: The molar ratio of diethylamine to the sulfonyl chloride.

  • Base: The choice and amount of base used to scavenge the HCl byproduct.

  • Rate of Addition: Slow, dropwise addition of the sulfonyl chloride to the amine solution is crucial to maintain temperature and minimize side reactions[3].

Q3: What are the primary safety concerns when performing this synthesis?

The main hazard is associated with chlorosulfonic acid (ClSO₃H) used in Step 1. It is a highly corrosive and moisture-sensitive reagent that reacts violently with water, releasing large amounts of toxic HCl gas. All operations involving this reagent must be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield. The reaction vessel must be scrupulously dried to prevent a runaway reaction.

Q4: How can I monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • For Step 1: Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate 9:1) to monitor the consumption of the starting material (2-bromo-p-xylene). The sulfonyl chloride product will have a slightly higher Rf.

  • For Step 2: Use a slightly more polar system (e.g., Hexane/Ethyl Acetate 4:1) to track the disappearance of the sulfonyl chloride intermediate and the appearance of the final sulfonamide product. The product is typically UV-active, making visualization straightforward.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during your experiments. Each solution is grounded in chemical principles to foster a deeper understanding.

Issue 1: Low or No Yield of 3-Bromo-4-methylbenzenesulfonyl chloride (Step 1)

Question: I performed the chlorosulfonation of 2-bromo-p-xylene, but after quenching the reaction, my yield of the sulfonyl chloride is extremely low. What went wrong?

Answer: This is a common and frustrating issue that almost always points to one of three areas: reagent quality, temperature control, or the quench/workup procedure.

Troubleshooting Workflow:

Troubleshooting_Step1 start Low Yield of Sulfonyl Chloride q1 Was the reaction temperature kept below 0 °C during ClSO3H addition? start->q1 sol1 High temperature leads to charring and side reactions. Re-run the reaction, ensuring slow addition into a -10 °C to 0 °C cooling bath. q1->sol1 No q2 Was the reaction quenched by *very slowly* pouring the mixture onto crushed ice? q1->q2 Yes end_node Problem Resolved sol1->end_node sol2 Rapid quenching or adding water to the acid causes violent reaction and hydrolysis of the product. Always add acid to ice. q2->sol2 No q3 Was the glassware perfectly dry? q2->q3 Yes sol2->end_node sol3 Moisture reacts with ClSO3H, reducing its effectiveness, and hydrolyzes the product. Flame-dry all glassware. q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for low yield in Step 1.

Detailed Explanation:

  • Temperature Excursion: Chlorosulfonation is highly exothermic. If the temperature rises above 5-10 °C, the aromatic ring can be oxidized or polysulfonated, leading to a dark, tarry mixture and significantly reduced yield of the desired product. The slow, dropwise addition of the substrate to the chlorosulfonic acid (or vice-versa, depending on the specific protocol) in a cooling bath (ice-salt or acetone-dry ice) is non-negotiable[1].

  • Improper Quenching: The workup is as critical as the reaction itself. The reaction mixture must be quenched by pouring it slowly and carefully onto a large excess of crushed ice. This dissipates the heat of neutralization and precipitates the sulfonyl chloride, which is unstable in aqueous acidic conditions at higher temperatures. Adding water directly to the reaction flask is extremely dangerous and will lead to violent boiling and product decomposition.

  • Moisture Contamination: Chlorosulfonic acid is readily hydrolyzed. Any moisture in the starting material or glassware will consume the reagent and reduce the yield. Ensure all glassware is oven- or flame-dried before use.

Issue 2: Significant Unreacted Sulfonyl Chloride in the Final Product (Step 2)

Question: My final product shows a significant amount of the 3-bromo-4-methylbenzenesulfonyl chloride intermediate even after a long reaction time. How can I drive the reaction to completion?

Answer: This indicates an issue with the nucleophilic substitution step. The likely culprits are insufficient base, poor nucleophilicity of the amine, or steric hindrance.

Solutions:

  • Optimize the Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl[4]. This acid will protonate the diethylamine starting material, rendering it non-nucleophilic. A tertiary amine base, such as triethylamine (TEA) or pyridine, must be added to scavenge this HCl.

    • Protocol Adjustment: Use at least 1.2-1.5 equivalents of TEA or pyridine relative to the sulfonyl chloride. Pyridine can also act as a nucleophilic catalyst and is often an excellent choice for this reaction[5][6].

  • Increase Nucleophile Concentration: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of diethylamine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion according to Le Châtelier's principle.

  • Check Reagent Quality: Ensure your diethylamine is not degraded. Over time, it can absorb CO₂ from the air to form the carbamate salt, reducing its effective concentration. Use a freshly opened bottle or distill the amine if its quality is suspect.

Optimized Base and Solvent Conditions for Sulfonamide Formation

ParameterCondition 1 (Standard)Condition 2 (For stubborn reactions)Rationale
Solvent Dichloromethane (DCM)Pyridine (as solvent and base)DCM is a good, inert solvent. Pyridine is an excellent base and nucleophilic catalyst that can accelerate the reaction[5].
Base Triethylamine (TEA)N/ATEA is a non-nucleophilic, strong base effective at scavenging HCl.
Equivalents (Base) 1.5 eqN/AEnsures complete neutralization of the byproduct acid.
Equivalents (Amine) 1.2 eq1.2 eqA slight excess helps drive the reaction to completion.
Temperature 0 °C to Room Temp0 °C to 50 °CStarting at 0 °C controls the initial exotherm. Gentle heating can be applied if the reaction is sluggish.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-methylbenzenesulfonyl chloride

This protocol is adapted from established procedures for aromatic chlorosulfonation.[1][2]

  • Apparatus Setup: Equip a flame-dried 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.

  • Reagent Charging: In the flask, place chlorosulfonic acid (5.0 eq).

  • Substrate Addition: In the dropping funnel, place 2-bromo-p-xylene (1.0 eq). Add the 2-bromo-p-xylene dropwise to the stirred chlorosulfonic acid over 60-90 minutes, ensuring the internal temperature does not exceed 0 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A white precipitate should form.

  • Workup:

    • Extract the aqueous slurry with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude sulfonyl chloride is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a minimal amount of cold hexane or by short-path distillation under high vacuum.

Protocol 2: Synthesis of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide

This protocol is based on standard methods for reacting sulfonyl chlorides with secondary amines.[3][4]

  • Apparatus Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve diethylamine (1.2 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve the crude 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) from the previous step in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until TLC analysis indicates complete consumption of the sulfonyl chloride.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl solution (to remove excess amines), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

References

  • RSC Publishing. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • ChemicalBook. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis.
  • ACS Publications. Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • RSC Publishing. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • NIH National Library of Medicine.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • BenchChem.
  • Shaalaa.com. (2020). Answer in one sentence. Write the reaction of p-toluenesulphonyl chloride with diethylamine. Chemistry.
  • Synthesis of sulfonyl chloride substr
  • Organic Syntheses Procedure.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • MDPI. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Organic Syntheses Procedure.

Sources

Overcoming solubility issues with N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges encountered during the handling and use of this compound, with a primary focus on its solubility characteristics.

Introduction

This compound is a substituted aryl sulfonamide, a class of compounds with significant interest in medicinal chemistry and organic synthesis. The presence of a bromine atom and a sulfonamide group offers versatile handles for further chemical modifications. However, like many organic molecules of its class, it can exhibit limited solubility in common laboratory solvents, posing challenges for reaction setup, purification, and biological screening. This guide provides a structured approach to understanding and overcoming these solubility issues, ensuring the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a moderately nonpolar molecule. It is expected to have limited solubility in highly polar solvents like water and better solubility in common organic solvents. Due to the presence of both a nonpolar aromatic ring and ethyl groups, and a polar sulfonamide moiety, its solubility can be nuanced.

Q2: I am having trouble dissolving the compound for my reaction. What should I do?

A2: Start by consulting the solubility chart provided in this guide. If your desired solvent is not listed or the solubility is insufficient, consider using a co-solvent system. For instance, adding a small amount of a more polar or less polar co-solvent can significantly enhance solubility. Gentle heating and sonication can also aid in dissolution.

Q3: My compound "oiled out" during recrystallization. How can I fix this?

A3: "Oiling out," the separation of a compound as a liquid rather than a solid during cooling, is a common issue with sulfonamides. This often occurs when the compound is highly impure or when the cooling rate is too rapid. To resolve this, try re-heating the mixture to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a different solvent system or a co-solvent can also be effective.[1]

Q4: How can I determine the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] These methods can separate the target compound from starting materials, byproducts, and other impurities.

Troubleshooting Guides

Issue 1: Poor Solubility in a Chosen Reaction Solvent

Underlying Cause: The polarity of the solvent may not be optimal to dissolve the compound effectively. The sulfonamide group imparts some polarity, while the brominated aromatic ring and diethylamino group contribute to its nonpolar character.

Troubleshooting Workflow:

start Compound does not dissolve step1 Consult Solubility Table start->step1 step2 Select an alternative solvent with better-predicted solubility step1->step2 step3 Consider a co-solvent system (e.g., Toluene/THF, Dichloromethane/Methanol) step2->step3 Unsuccessful end Compound Dissolved step2->end Successful step4 Apply gentle heating (monitor for degradation) step3->step4 step5 Utilize sonication step4->step5 step5->end Successful

Caption: Troubleshooting workflow for poor solubility.

Issue 2: Compound "Oils Out" During Recrystallization

Underlying Cause: This phenomenon occurs when the solute separates from the solution as a supercooled liquid instead of a crystalline solid.[4] This can be due to a high concentration of impurities, a solvent in which the compound is excessively soluble even at low temperatures, or too rapid cooling.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for "oiling out".

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, DMF, DMSO, THF, Dichloromethane, Chloroform, Ethyl Acetate, Toluene, Hexanes)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath (optional, for gentle heating)

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.[5]

  • Add 1 mL of the first solvent to be tested.[6]

  • Vortex the mixture vigorously for 1 minute.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that concentration.

  • If the solid has not completely dissolved, gently heat the mixture in a warm water bath (not exceeding 50°C) and vortex again. Observe for dissolution.

  • If the solid remains undissolved, add another 1 mL of the solvent and repeat steps 3-5.

  • Record your observations for each solvent, noting whether the compound is soluble, sparingly soluble, or insoluble.

Expected Solubility Profile (Qualitative):

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterInsolubleThe hydrophobic aromatic ring and ethyl groups dominate.
Methanol, EthanolSparingly SolubleThe polar hydroxyl group can interact with the sulfonamide, but the alkyl chains have limited interaction with the nonpolar parts of the molecule.
Polar Aprotic
Acetone, AcetonitrileSolubleGood balance of polarity to interact with the sulfonamide group without strong repulsion from the nonpolar regions.
DMF, DMSOVery SolubleHighly polar solvents capable of strong dipole-dipole interactions with the sulfonamide moiety.
Nonpolar
Dichloromethane, ChloroformVery SolubleEffective at solvating the nonpolar aromatic and alkyl portions of the molecule.
Ethyl Acetate, THFSolubleModerate polarity allows for effective solvation of the entire molecule.
Toluene, HexanesSparingly Soluble to InsolublePrimarily nonpolar interactions, with limited ability to solvate the polar sulfonamide group.
Protocol 2: Recrystallization for Purification

This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined from the solubility tests. A good recrystallization solvent will dissolve the compound well when hot but poorly when cold.

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent (e.g., Ethanol/Water or Isopropanol/Hexane co-solvent system)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a co-solvent pair) to just dissolve the solid.[7]

  • If using a co-solvent system, add the second solvent (the "anti-solvent") dropwise to the hot solution until the solution becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before hot filtration to remove colored impurities.

  • Allow the flask to cool slowly to room temperature. Crystal formation should occur.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.[8]

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or desiccator.

Synthesis and Purification Overview

A plausible synthetic route to this compound involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with diethylamine in the presence of a base.

Reaction Scheme:

3-bromo-4-methylbenzenesulfonyl chloride + (CH₃CH₂)₂NH --(Base)--> this compound + Base·HCl

Potential Side-Products:

  • Unreacted starting materials.

  • Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

Purification Strategy:

Following the reaction, an aqueous workup is typically employed to remove the base hydrochloride and any water-soluble impurities. The crude product can then be purified by recrystallization as described above or by column chromatography on silica gel, typically using a solvent system such as hexanes/ethyl acetate.

Safety Information

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11][12]

  • Health Hazards: The compound may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin, eye, and respiratory irritation.[9][10][11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10][11][12]

References

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • National Institutes of Health. (2011, June 7). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Retrieved from [Link]

  • MDPI. (2022, December 22). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetaldehyde, bromo-, diethyl acetal. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Retrieved from [Link]

  • Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry detection. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]

  • Wisdomlib. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • MDPI. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Retrieved from [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • The Sarpong Group. (2016, October 24). Flammable Liquids and Solids. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Retrieved from [Link]

Sources

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Subject: Degradation Pathways & Stability Troubleshooting Guide Document ID: TS-CHEM-2025-884 Audience: Analytical Chemists, Process Engineers, Drug Discovery Scientists

Executive Summary

This compound is a tertiary sulfonamide characterized by a robust sulfonyl-nitrogen bond, a photo-labile aryl bromide, and an oxidizable benzylic methyl group. Unlike primary sulfonamides, this molecule exhibits high hydrolytic stability under neutral and basic conditions. Degradation is primarily driven by photolytic dehalogenation and benzylic oxidation , rather than hydrolytic cleavage.

This guide provides a mechanistic breakdown of these pathways, experimental protocols for stress testing, and analytical troubleshooting for impurity profiling.

Module 1: Hydrolytic Stability & Degradation

Status: High Stability (Kinetic Barrier)

The Mechanism: The sulfonamide nitrogen is fully substituted (tertiary), lacking the acidic N-H proton required for the facile base-catalyzed elimination mechanisms seen in primary sulfonamides (E1cB mechanism). Consequently, the molecule is inert to hydrolysis under physiological and mild process conditions.

Degradation Pathway: Under extreme acidic conditions (e.g., 6M HCl, reflux >24h), the sulfonamide bond cleaves via an


-like mechanism, yielding:
  • 3-bromo-4-methylbenzenesulfonic acid (Parent Acid)

  • Diethylamine (Volatile amine)

Experimental Protocol: Acid Stress Test

  • Preparation: Dissolve 10 mg of analyte in 1 mL Acetonitrile (ACN).

  • Stress: Add 1 mL 1N HCl. Heat at 60°C for 48 hours.

  • Analysis: Neutralize with 1N NaOH and analyze via HPLC-UV.

    • Expectation: < 2% degradation.[1] If > 5% degradation is observed, check for metal contamination (catalytic cleavage) or verify pH accuracy.

FAQ: Hydrolysis

Q: I see a new peak at RRT 0.2 after basic stress (0.1N NaOH). Is this hydrolysis? A: Unlikely. Tertiary sulfonamides are stable in base. This early-eluting peak is likely 3-bromo-4-methylbenzoic acid resulting from the oxidation of the methyl group (if oxidants are present) or a contaminant. True hydrolysis products (sulfonic acids) are highly polar and often elute in the void volume on C18 columns.

Module 2: Photolytic Degradation (Critical)

Status: High Sensitivity (Radical Mechanism)

The Mechanism: The Carbon-Bromine (C-Br) bond is the weakest link (


). UV irradiation (specifically UVB/UVC) induces homolytic cleavage, generating an aryl radical. This radical abstracts a hydrogen atom from the solvent (H-donor), leading to debromination .

Degradation Pathway:

  • Primary Degradant: N,N-Diethyl 4-methylbenzenesulfonamide (Des-bromo analog).

  • Secondary Mechanism: Radical recombination can lead to dimerization (rare in dilute solutions).

Experimental Protocol: Photostability

  • Sample: Prepare a 50 µg/mL solution in Methanol (good H-donor).

  • Exposure: Expose to 1.2 million lux hours (ICH Q1B standard) or direct UV (254 nm) for 4 hours.

  • Control: Wrap a duplicate vial in aluminum foil (Dark Control).

  • Analysis: Compare Dark vs. Light samples.

    • Indicator: Appearance of a peak with [M-H]- = 226 (Des-bromo) vs. Parent 304/306.

FAQ: Photolysis

Q: My mass spectrum shows a cluster at m/z 227 but the bromine isotope pattern (1:1 ratio) is gone. What happened? A: You have successfully debrominated the molecule. The loss of the 1:1 isotopic split (79Br/81Br) confirms the loss of bromine. The mass shift of -78/80 Da (Br


 H) confirms the formation of N,N-Diethyl 4-methylbenzenesulfonamide.

Module 3: Oxidative Degradation

Status: Moderate Sensitivity (Benzylic & N-Dealkylation)

The Mechanism: Two competing oxidative pathways exist depending on the oxidant:

  • Benzylic Oxidation (Radical/Enzymatic): The methyl group at position 4 is activated by the aromatic ring. It oxidizes sequentially to an alcohol, aldehyde, and finally a carboxylic acid.

  • N-Dealkylation (P450/Radical): Oxidative attack on the

    
    -carbon of the ethyl group leads to the loss of an ethyl chain (N-deethylation).
    

Experimental Protocol: Oxidative Stress

  • Reagent: 3%

    
     at Room Temperature (24h).
    
  • Observation:

    • Pathway A (Benzylic): Look for +16 Da (Alcohol) or +30 Da (Acid).

    • Pathway B (N-Dealkyl): Look for -28 Da (Loss of

      
      ).
      

Visualization: Degradation Pathways

The following diagram illustrates the logical flow of degradation based on stress conditions.

DegradationPathways Parent N,N-Diethyl 3-bromo- 4-methylbenzenesulfonamide (MW: 306.2) DesBromo Des-bromo Analog (N,N-Diethyl 4-methyl...) [M+H]+: 228 Parent->DesBromo Photolysis (UV) Homolytic C-Br Cleavage BenzylAlc Benzylic Alcohol (+16 Da) Parent->BenzylAlc Oxidation (H2O2) Benzylic C-H Activation DesEthyl N-Desethyl Analog (-28 Da) Parent->DesEthyl Oxidative N-Dealkylation (Metabolic/Radical) SulfonicAcid 3-bromo-4-methyl benzenesulfonic acid Parent->SulfonicAcid Acid Hydrolysis (6N HCl, Reflux) BenzoicAcid Benzoic Acid Derivative (+30 Da) BenzylAlc->BenzoicAcid Further Oxidation

Caption: Figure 1.[2][3] Predicted degradation tree highlighting the primary photolytic instability (Red) and secondary oxidative pathways (Yellow/Green).

Summary of Analytical Data for Degradants

Degradant NameMechanismMass Shift (

Da)
Isotope PatternPolarity (RP-HPLC)
Des-bromo analog Photolysis-78 / -80No Br patternSimilar / Slightly less retention
Benzylic Alcohol Oxidation+16Preserved (1:1)Earlier eluting (Polar)
Benzoic Acid deriv. Oxidation+30Preserved (1:1)Early eluting (pH dependent)
N-Desethyl analog N-Dealkylation-28Preserved (1:1)Earlier eluting (Exposed NH)
Sulfonic Acid HydrolysisN/A (Cleavage)Preserved (1:1)Void Volume (Very Polar)

References

  • Photolytic Dehalogen

    • Title: Photolytic degradation of brominated flame retardants.[4][5]

    • Source: Vertex AI Search / NIH (2023).
    • Context: Confirms pseudo-first-order kinetics for C-Br cleavage under UV.
    • Link:

  • Sulfonamide Hydrolysis Kinetics

    • Title: Reactivity and Mechanism in the Hydrolysis of β-Sultams.[6]

    • Source: ResearchG
    • Context: Establishes the high stability of N-alkylated sulfonamides compared to primary variants.
    • Link:

  • Oxidative P

    • Title: Chemical oxidation of N,N-diethyl-m-toluamide (DEET).

    • Source: Bioline Intern
    • Context: Provides the mechanistic basis for N-dealkylation and benzylic oxidation in structurally similar diethyl-toluamides.
    • Link:

Sources

Technical Support Center: Impurity Profiling of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical framework for identifying impurities in samples of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide. The content is structured to address common issues encountered in a research and development setting, emphasizing a logical, science-based approach to problem-solving.

This center is designed to provide direct, actionable advice for researchers, scientists, and drug development professionals. It is organized into a series of questions you might ask when facing an impurity issue, followed by detailed troubleshooting guides and standard operating procedures.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide sample?

Answer: Impurities in any synthesized active pharmaceutical ingredient (API) can generally be classified by their origin.[1][2] For N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide, the most common synthetic route involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with diethylamine .

Therefore, the most likely impurities are:

  • Starting Materials: Unreacted 3-bromo-4-methylbenzenesulfonyl chloride or diethylamine.

  • Process-Related Impurities (By-products):

    • Hydrolysis Product: 3-bromo-4-methylbenzenesulfonic acid, formed if the sulfonyl chloride reacts with trace water.

    • Isomeric Impurities: If the initial bromination of toluene yields isomeric precursors, you may have related benzenesulfonamides (e.g., 2-bromo or 4-bromo isomers) carried through the synthesis.

    • Side-Reaction Products: Products from reactions involving residual solvents or other reagents.[3]

  • Degradation Products: The molecule may degrade under stress conditions like heat, light, acid, or base.[4][5][6] Forced degradation studies are essential to proactively identify these potential degradants.[7][8]

The following diagram illustrates the primary synthesis pathway and the points where key impurities can arise.

G A 3-bromo-4-methyl- benzenesulfonyl chloride C N,N-Diethyl-3-bromo-4-methyl- benzenesulfonamide (Product) A->C Reaction D Impurity: Unreacted Starting Material A->D Incomplete Reaction E Impurity: 3-bromo-4-methyl- benzenesulfonic acid A->E Hydrolysis B Diethylamine B->C B->D H2O Water (Trace) H2O->E G A Unknown Peak Detected in HPLC-UV B Analyze by LC-MS A->B C Check for Bromine Isotope Pattern (M, M+2) B->C D Obtain High-Resolution Mass (HRMS) for Elemental Formula C->D E Propose Putative Structures D->E F Isolate Impurity via Preparative HPLC E->F G Structural Elucidation by NMR Spectroscopy (1H, 13C, 2D) F->G H Structure Confirmed G->H

Sources

Technical Support Center: Crystallization of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide (CAS 850429-71-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of obtaining high-purity crystalline material. Here, we address common challenges with in-depth, field-proven insights and evidence-based protocols.

Introduction to Crystallization of Aromatic Sulfonamides

N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group.[1] Aromatic sulfonamides are a well-established class of compounds, and their crystallization behavior is influenced by factors such as intermolecular hydrogen bonding and π-π stacking interactions.[2][3] The presence of the diethylamino group and the bromine atom on the benzene ring imparts specific solubility characteristics that must be considered for successful crystallization.[1] This guide provides a structured approach to troubleshooting common issues encountered during the crystallization of this and structurally related compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and what should I do?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid instead of a solid crystalline material.[4][5] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent system or when a low-melting eutectic mixture with the solvent forms.[4]

Immediate Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent to decrease the supersaturation level.[5][6]

  • Induce Crystallization: Try to induce crystallization by scratching the inner surface of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[4][5]

Long-Term Strategy:

  • Lower the Crystallization Temperature: Select a solvent or solvent system with a lower boiling point to ensure that the solution cools to a temperature below the compound's melting point before it becomes supersaturated.[4]

  • Change the Solvent System: If oiling out persists, the solvent may be too nonpolar. Experiment with a more polar solvent or a solvent/anti-solvent system. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[5]

Q2: I'm getting a very low yield of crystals. How can I improve my recovery?

A2: Low recovery is a frequent issue in recrystallization. It's important to accept that 100% recovery is not feasible as some of the compound will inevitably remain dissolved in the mother liquor.[4] However, several techniques can maximize your yield.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent necessary to completely dissolve your crude product.[4] Excess solvent will retain more of your compound in solution upon cooling.

  • Ensure Complete Cooling: After the solution has been allowed to cool slowly to room temperature, placing it in an ice-water bath for 15-30 minutes can significantly increase the amount of precipitate.[4][5]

  • Recover a Second Crop: The mother liquor from the first filtration can be concentrated by evaporating some of the solvent and then cooling again to obtain a second batch of crystals. Be aware that this "second crop" may be less pure than the first.[4]

  • Prevent Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-warmed to prevent the product from crystallizing out on the filter paper or in the funnel stem.[4][5]

Q3: My product is an amorphous powder, not crystalline. What causes this and how can I fix it?

A3: The formation of an amorphous solid occurs when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice.[4] This is often a result of the solution "crashing out" from a state of high supersaturation.

Solutions:

  • Reduce the Cooling Rate: This is the most critical factor. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath. Slow cooling is essential for growing larger, more ordered crystals.[4]

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent where it is highly soluble at room temperature. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes persistently turbid. This controlled approach to supersaturation can promote the growth of well-defined crystals.[4]

Q4: No crystals are forming, even after the solution has cooled completely. What should I do?

A4: The failure of crystals to form is typically due to either insufficient supersaturation or the solution being in a metastable supersaturated state.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: Introduce a small crystal from a previous successful crystallization of the same compound. This "seed" crystal acts as a template for further crystal growth.[5]

  • Increase Concentration: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.[6]

Frequently Asked Questions (FAQs)

Q: What are some good starting solvents for the crystallization of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide?

A: While the ideal solvent must be determined experimentally, common solvents for the recrystallization of sulfonamides include ethanol, isopropanol, and mixtures of these alcohols with water.[5][7] Toluene and ethyl acetate/hexane mixtures can also be effective.[7][8] A good starting point is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.[9][10]

Q: How do I choose between a single-solvent and a two-solvent (solvent/anti-solvent) crystallization?

A: A single-solvent recrystallization is generally preferred for its simplicity.[11] This method is suitable when you can find a solvent in which your compound is highly soluble when hot and poorly soluble when cold.[4] If no single solvent meets these criteria, a two-solvent system is a good alternative.[11] In this method, you dissolve the compound in a "good" solvent and then add a miscible "anti-solvent" to induce precipitation.[4]

Q: How can I remove colored impurities from my product?

A: If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[4][5] The charcoal will adsorb the colored impurities. It is crucial to use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield.[6] After adding the charcoal, perform a hot filtration to remove it along with any other insoluble impurities.[4][5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method for purifying solids. The key is to find a solvent in which the sulfonamide is very soluble when hot and poorly soluble when cold.[4]

  • Dissolution: Place the crude N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil using a hot plate (a boiling chip is recommended). Continue adding small portions of the hot solvent until the compound just dissolves completely.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[4][5]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[11]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.[5]

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[4]

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise with constant swirling.[4]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form, you may need to add a seed crystal or scratch the flask.[4]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow.[4]

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Properties of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide850429-71-9C₁₁H₁₆BrNO₂S306.22
4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide1178100-39-4C₁₁H₁₆BrNO₂S306.22
N,N-Dimethyl-3-bromo-4-methylbenzenesulfonamide850429-72-0C₉H₁₂BrNO₂S278.17
4-Bromobenzenesulfonamide701-34-8C₆H₆BrNO₂S236.09

Visualizations

Troubleshooting_Crystallization start Start Crystallization oiling_out Compound Oiling Out? start->oiling_out low_yield Low Crystal Yield? oiling_out->low_yield No oiling_out_solutions Re-dissolve & Dilute Lower Crystallization Temp Change Solvent System oiling_out->oiling_out_solutions Yes amorphous Amorphous Solid? low_yield->amorphous No low_yield_solutions Minimize Solvent Ensure Complete Cooling Recover Second Crop low_yield->low_yield_solutions Yes no_crystals No Crystals Formed? amorphous->no_crystals No amorphous_solutions Reduce Cooling Rate Use Solvent/Anti-solvent amorphous->amorphous_solutions Yes success Successful Crystallization no_crystals->success No no_crystals_solutions Induce (Scratch/Seed) Increase Concentration no_crystals->no_crystals_solutions Yes oiling_out_solutions->start Retry low_yield_solutions->start Retry amorphous_solutions->start Retry no_crystals_solutions->start Retry

Caption: A workflow diagram for troubleshooting common crystallization issues.

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • CAS 850429-71-9: 3-bromo-N,N-diethyl-4-methylbenzenesulfonamide. CymitQuimica.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Recrystallization of Sulfanilamide. Scribd.
  • Troubleshooting Crystallization. Chemistry LibreTexts.
  • How to Crystallize Organic Compounds. wikiHow.
  • SOP: CRYSTALLIZATION. UCT Science.
  • Recrystallization - Single Solvent.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Troubleshooting common issues in sulfonamide bond formation. Benchchem.
  • 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide. Aaronchem.
  • N,N-DIMETHYL 3-BROMO-4-METHYLBENZENESULFONAMIDE Product Description. ChemicalBook.
  • 4-Bromobenzenesulfonamide. PubChem.
  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. PMC.
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate.

Sources

How to remove unreacted starting material from N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted starting materials from the synthesis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide. The following question-and-answer format addresses common challenges and offers detailed, field-proven protocols to ensure the desired purity of your final product.

Troubleshooting and FAQs

Question: My crude this compound product is a viscous oil/sticky solid. What are the likely impurities?

Answer: The most probable impurities are unreacted starting materials: 3-bromo-4-methylbenzenesulfonyl chloride and diethylamine. Diethylamine, being a volatile liquid, might be present in lesser amounts if the reaction was worked up under vacuum. The sulfonyl chloride is a solid and is likely the main contributor to the impure product's consistency. Additionally, hydrolysis of the sulfonyl chloride to 3-bromo-4-methylbenzenesulfonic acid can occur if moisture is present during the reaction or work-up.

Question: How can I remove residual diethylamine from my product?

Answer: Diethylamine is a basic compound and can be effectively removed by performing an acidic wash during the work-up.[1][2] A dilute solution of hydrochloric acid (e.g., 1M HCl) will react with the diethylamine to form diethylammonium chloride, which is highly soluble in the aqueous phase and can be separated from your product, which should remain in the organic layer.

Question: What is the best way to remove unreacted 3-bromo-4-methylbenzenesulfonyl chloride?

Answer: There are two primary strategies for removing the unreacted sulfonyl chloride:

  • Hydrolysis: 3-bromo-4-methylbenzenesulfonyl chloride will react with water to form the corresponding sulfonic acid.[3][4] By adding water to the reaction mixture (if compatible with your product's stability) or during the work-up, the sulfonyl chloride can be converted to the more polar sulfonic acid, which can then be removed by an aqueous wash, potentially with a dilute base to deprotonate the sulfonic acid and increase its aqueous solubility.

  • Chromatography: If hydrolysis is not a suitable option, column chromatography is a highly effective method for separating the less polar sulfonyl chloride from the more polar this compound.

Question: My product seems to be "oiling out" during recrystallization. What can I do?

Answer: "Oiling out" typically occurs when the solute is not sufficiently soluble in the hot solvent or when the solution is cooled too rapidly. To address this, you can try the following:

  • Increase the solvent volume: Add more of the hot recrystallization solvent to ensure complete dissolution.

  • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change the solvent system: Experiment with different solvent mixtures. A common technique for sulfonamides is to use a binary solvent system, such as ethanol/water or ethyl acetate/hexanes.

Question: I am not getting any crystals to form during recrystallization. What should I do?

Answer: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. You can try the following:

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure product.

  • Reduce solvent volume: Carefully evaporate some of the solvent to increase the concentration of your product.

  • Use an anti-solvent: If your product is dissolved in a solvent in which it is highly soluble, you can slowly add a solvent in which it is poorly soluble (an anti-solvent) until the solution becomes turbid, and then allow it to stand for crystallization.

Purification Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Starting Materials

This protocol is designed for the initial work-up of the reaction mixture to remove the majority of unreacted diethylamine and 3-bromo-4-methylbenzenesulfonyl chloride.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). This will react with and extract the basic diethylamine into the aqueous layer.[1][2] Repeat the wash if necessary (monitor the pH of the aqueous layer to ensure it is acidic).

  • Basic Wash (Optional): To remove any 3-bromo-4-methylbenzenesulfonic acid (formed from the hydrolysis of the sulfonyl chloride), wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Be cautious as this may cause gas evolution (CO₂).

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Flash Column Chromatography

This method is ideal for obtaining highly pure this compound, especially if the product is intended for sensitive downstream applications.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude product from Protocol 1 in a minimal amount of the chromatography eluent or a strong solvent like dichloromethane.

  • Column Packing: Pack a silica gel column with a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar 3-bromo-4-methylbenzenesulfonyl chloride will elute first, followed by the more polar this compound. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to speed up the elution of the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Recrystallization

Recrystallization is an excellent final purification step to obtain a crystalline, high-purity product.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the pure product should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Solubility
This compound C₁₁H₁₆BrNO₂S306.22Solid (presumed)Not availableNot availableModerately soluble in organic solvents, limited in water.[5]
3-Bromo-4-methylbenzenesulfonyl chlorideC₇H₆BrClO₂S269.54Solid59Not availableReacts with water.[3][4]
DiethylamineC₄H₁₁N73.14Liquid-5055-56Miscible with water and most organic solvents.[1]

Workflow and Diagrams

Purification Strategy Decision Workflow

PurificationWorkflow start Crude Product liquid_extraction Liquid-Liquid Extraction (Acidic Wash) start->liquid_extraction check_purity Check Purity (TLC, NMR, etc.) liquid_extraction->check_purity chromatography Column Chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product check_purity->chromatography Further Purification Needed check_purity->pure_product Purity Sufficient

Caption: Decision workflow for purifying this compound.

References

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

  • Who we serve. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • ACS Publications. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]

  • ResearchGate. (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]

  • Key Chemical in Pharma Industries. Diethylamine. [Link]

  • ResearchGate. Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?. [Link]

  • PMC. Purification of radiolabeled RNA products using denaturing gel electrophoresis. [Link]

  • Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Wikipedia. Diethylamine. [Link]

  • PubChem. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943. [Link]

  • ResearchGate. Synthesis, deprotection, analysis and purification of RNA and ribozymes. [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. [Link]

  • Allen. Diethylamine reacts with nitrous acid to give. [Link]

  • Journal of the Chemical Society B: Physical Organic. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. [Link]

  • ResearchGate. Appendix A. Properties, Purification, and Use of Organic Solvents. [Link]

  • Vedantu. Diethyl amine is treated with H2SO5Caros acid to give class 11 chemistry CBSE. [Link]

  • Chemistry LibreTexts. 23.3: Reactions of amines. [Link]

  • YouTube. # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.. [Link]

  • PubChem. N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367. [Link]

  • MySkinRecipes. 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide. [Link]

Sources

Common pitfalls in handling N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. Here, we address common challenges and frequently asked questions encountered during the handling, reaction, and purification of this versatile chemical intermediate. Our guidance is grounded in established chemical principles and field-proven insights to ensure the success and integrity of your experiments.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary hazards and safety precautions for this compound?

    • What are the recommended storage conditions?

    • What is the general solubility profile of this compound?

  • Synthesis and Purification Troubleshooting Guide

    • Q1: My synthesis of this compound from 3-bromo-4-methylbenzenesulfonyl chloride is low-yielding. What are the common pitfalls?

    • Q2: I am observing a significant amount of a water-soluble byproduct after the synthesis reaction. What is it and how can I remove it?

    • Q3: What is the most effective method for purifying the crude product?

  • Cross-Coupling Reaction Troubleshooting Guide

    • Q4: I am struggling with a low yield in my Suzuki-Miyaura coupling reaction using this aryl bromide. What factors should I investigate?

    • Q5: My Buchwald-Hartwig amination reaction is sluggish and incomplete. How can I improve it?

    • Q6: I am observing significant debromination of my starting material in cross-coupling reactions. What causes this and how can it be minimized?

  • Stability and Decomposition

    • Q7: Is this compound susceptible to hydrolysis?

    • Q8: Are there any known incompatibilities or decomposition pathways I should be aware of?

  • References

Frequently Asked Questions (FAQs)

What are the primary hazards and safety precautions for this compound?

This compound and related arylsulfonamides are classified as irritants. Direct contact can cause skin and serious eye irritation.[1] Inhalation of dust may lead to respiratory tract irritation.[1]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[1]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water and seek medical advice.[1]

What are the recommended storage conditions?

Store the compound in a tightly closed container in a cool, dry, and well-ventilated place. It is stable under normal storage conditions. Keep it away from strong oxidizing agents, strong acids, and strong bases, as these are incompatible materials.[1]

What is the general solubility profile of this compound?
Solvent ClassPredicted SolubilityRationale
Water Low to InsolubleThe presence of the hydrophobic aromatic ring and N,N-diethyl groups significantly limits aqueous solubility.[2][3]
Polar Aprotic Solvents SolubleExpected to be soluble in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF).
Alcohols SolubleGenerally soluble in alcohols such as Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA).[3]
Non-Polar Solvents Sparingly Soluble to InsolubleLimited solubility is expected in hydrocarbons like hexanes and heptane.

This data is inferred from the behavior of structurally similar sulfonamides.[2][3] Always perform a small-scale solubility test for your specific application.

Synthesis and Purification Troubleshooting Guide

Q1: My synthesis of this compound from 3-bromo-4-methylbenzenesulfonyl chloride is low-yielding. What are the common pitfalls?

The reaction of a sulfonyl chloride with a secondary amine like diethylamine is typically robust. However, several factors can lead to poor yields.

Causality Analysis and Troubleshooting Steps:

  • Inadequate Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the diethylamine starting material, rendering it non-nucleophilic.

    • Solution: Ensure at least one equivalent of a tertiary amine base (e.g., triethylamine, DIPEA) is used to neutralize the HCl. For sluggish reactions, using a slight excess (1.1-1.2 equivalents) of both diethylamine and the tertiary amine base can be beneficial.[4]

  • Moisture Contamination: 3-bromo-4-methylbenzenesulfonyl chloride is moisture-sensitive and can hydrolyze back to the corresponding sulfonic acid, which will not react with diethylamine.

    • Solution: Use anhydrous solvents (e.g., dry DCM or THF) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is thoroughly dried.

  • Competitive Di-sulfonylation (if using a primary amine): While not an issue for diethylamine, researchers working with primary amines should be aware of the risk of forming a di-sulfonylated product (R-N(SO₂Ar)₂).

    • Solution for Primary Amines: Use a 1:1 stoichiometry of amine to sulfonyl chloride and add the sulfonyl chloride slowly to a solution of the amine and base at a low temperature (e.g., 0 °C) to favor mono-sulfonylation.[5]

Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for sulfonamide synthesis from sulfonyl chlorides.[4]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq).

  • Dissolution: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) followed by the slow, dropwise addition of diethylamine (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting sulfonyl chloride is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Diagram: Synthesis Workflow

G cluster_start Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation Start Dissolve Sulfonyl Chloride in Anhydrous DCM Cool Cool to 0°C Start->Cool AddBase Add Triethylamine Cool->AddBase AddAmine Add Diethylamine (dropwise) AddBase->AddAmine React Warm to RT, Stir 2-4h AddAmine->React TLC Monitor by TLC React->TLC TLC->React Incomplete Quench Quench with Water TLC->Quench Complete Wash Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry & Concentrate Wash->Dry Crude Crude Product Dry->Crude

Caption: Workflow for the synthesis of this compound.

Q2: I am observing a significant amount of a water-soluble byproduct after the synthesis reaction. What is it and how can I remove it?

The most common water-soluble byproduct is the hydrochloride salt of your tertiary amine base (e.g., triethylammonium chloride). Excess diethylamine will also form a hydrochloride salt. These are effectively removed during the aqueous work-up.

Troubleshooting:

  • Insufficient Washing: If the salt persists, your aqueous washes may have been insufficient. Ensure you are using an adequate volume of wash solutions and shaking the separatory funnel thoroughly.

  • Emulsion Formation: Emulsions can trap aqueous-soluble impurities in the organic layer. If an emulsion forms, try adding more brine to the separatory funnel to help break it.

  • Hydrolyzed Starting Material: If the sulfonyl chloride was exposed to moisture, the resulting 3-bromo-4-methylbenzenesulfonic acid is also water-soluble and would be removed during a basic wash (e.g., with NaHCO₃).

Q3: What is the most effective method for purifying the crude product?

For N,N-disubstituted sulfonamides, which are typically stable, non-polar solids or oils, the primary purification methods are recrystallization and silica gel column chromatography .

Method 1: Recrystallization This is the preferred method if the crude product is a solid and of reasonable purity (>90%).

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble when hot and sparingly soluble when cold.[6] Good starting points for solvent screening are ethanol/water or ethyl acetate/hexanes mixtures.

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent (or the "good" solvent in a mixed system). If using a mixed system, add the "poor" solvent dropwise until turbidity persists, then re-heat to clarify. Allow the solution to cool slowly to induce crystallization. Collect the crystals by vacuum filtration.[6]

Method 2: Silica Gel Column Chromatography This method is ideal for oily products or for separating the target compound from impurities with similar polarity.

  • Eluent System: A gradient of ethyl acetate in hexanes is a standard choice. Given the structure, the compound will likely elute at a low to moderate polarity (e.g., 5-20% EtOAc in hexanes).

  • Procedure: Dissolve the crude material in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute with the chosen solvent system, collecting fractions and combining those containing the pure product as determined by TLC analysis.

Cross-Coupling Reaction Troubleshooting Guide

This compound is a valuable substrate for forming C-C and C-N bonds via palladium-catalyzed cross-coupling reactions.[7] However, its electronic properties can present challenges.

Q4: I am struggling with a low yield in my Suzuki-Miyaura coupling reaction using this aryl bromide. What factors should I investigate?

The substrate is an electron-rich aryl bromide due to the donating effects of the methyl and diethylsulfonamido groups. Electron-rich aryl halides can be challenging substrates for the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.[8]

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

G Start Low Yield in Suzuki Coupling CheckLigand Is the phosphine ligand - electron-rich? - sterically bulky? Start->CheckLigand CheckBase Is the base strong enough? (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) Start->CheckBase CheckSolvent Is the solvent appropriate? (e.g., Dioxane/H₂O, Toluene, DMF) Start->CheckSolvent CheckDeboronation Is protodeboronation of the boronic acid a risk? Start->CheckDeboronation Sol_Ligand Solution: Switch to ligands like SPhos, XPhos, or RuPhos. These accelerate oxidative addition. CheckLigand->Sol_Ligand Sol_Base Solution: Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure base is a fine powder. CheckBase->Sol_Base Sol_Solvent Solution: Ensure adequate water is present for borate complex formation. Screen solvents. CheckSolvent->Sol_Solvent Sol_Deboronation Solution: Use boronic ester (e.g., pinacol ester) instead of boronic acid. Use fresh reagents. CheckDeboronation->Sol_Deboronation

Caption: Troubleshooting guide for Suzuki-Miyaura coupling reactions.

Q5: My Buchwald-Hartwig amination reaction is sluggish and incomplete. How can I improve it?

Similar to the Suzuki coupling, the efficiency of the Buchwald-Hartwig amination is highly dependent on the catalyst system (palladium precursor and ligand) and the base.

Key Optimization Parameters:

  • Ligand Choice: Modern, sterically demanding, electron-rich phosphine ligands are essential. For an electron-rich aryl bromide, ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos-type) families are highly recommended.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and handled under anhydrous conditions.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or DME are standard.

  • Temperature: These reactions often require elevated temperatures (80-110 °C).

Q6: I am observing significant debromination of my starting material in cross-coupling reactions. What causes this and how can it be minimized?

Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can occur via several pathways, often involving palladium hydride species.

Causes and Mitigation Strategies:

Cause Mechanism Mitigation Strategy
Moisture/Protic Impurities Water can react with the base and boronic acid to facilitate protodeboronation, which can lead to protonolysis of the Ar-Pd intermediate. Rigorously dry all reagents, solvents, and glassware. Run the reaction under a dry, inert atmosphere.
β-Hydride Elimination If the organoborane partner has a β-hydrogen (e.g., an alkyl boronic acid), β-hydride elimination from the Ar-Pd-Alkyl intermediate can generate a Pd-H species. Use a ligand that promotes rapid reductive elimination over β-hydride elimination.

| Base-Promoted Decomposition | Some bases can contribute to the formation of reducing agents in situ. | Screen different bases; sometimes a weaker base like K₃PO₄ is less prone to causing this side reaction than stronger alkoxides. |

Stability and Decomposition

Q7: Is this compound susceptible to hydrolysis?

The sulfonamide linkage (C-SO₂-N) is generally very stable to hydrolysis under both acidic and basic conditions, significantly more so than a carboxamide (C-CO-N) linkage.[9] Cleavage typically requires harsh conditions (e.g., concentrated acid at high temperatures) that are not encountered in standard synthetic protocols. Therefore, hydrolysis during aqueous work-up or chromatography is not a significant concern.

Q8: Are there any known incompatibilities or decomposition pathways I should be aware of?

Beyond incompatibility with strong oxidizing agents, researchers should be aware of two potential decomposition pathways under specific experimental conditions:

  • Thermal Decomposition: While generally stable, at very high temperatures (>250 °C), arylsulfonamides can decompose, potentially extruding SO₂.[10] This is not a concern under typical reaction conditions but could be relevant for high-temperature distillations or gas-phase reactions.

  • Electrochemical Dealkylation: Studies on N,N-diethylbenzenesulfonamide have shown that the N-ethyl groups can be cleaved under oxidative electrochemical conditions (Shono oxidation).[11][12] This indicates a potential sensitivity of the N-alkyl groups to certain strong oxidizing agents, which could lead to the formation of the mono-ethyl or fully dealkylated sulfonamide.

References

  • MySkinRecipes. 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide. [Link]

  • DTIC. REACTION OF DIISONITROSOACETONE WITH SULFONYL CHLORIDES. [Link]

  • PubChem. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858. [Link]

  • ResearchGate. Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. [Link]

  • MDPI. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. [Link]

  • MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

  • ResearchGate. What are the methods for purifying a crude extract or fractions of plant material before starting HPLC-ms?. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Amides. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. [Link]

  • ResearchGate. Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Solubility of Things. Benzenesulfonamide. [Link]

  • NIH. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. [Link]

  • Semantic Scholar. Effect of Side Groups on the Hydrolytic Stability of Thiolated and Disulfide Cross-linked Polyaspartamides. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts. [Link]

  • IUPAC-NIST Solubility Data Series. (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. [Link]

  • ResearchGate. (PDF) THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. [Link]

  • Allschoolabs. This compound – 98%, high purity , CAS No.850429-71-9. [Link]

  • PubChem. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands | Request PDF. [Link]

  • PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]

Sources

Technical Support Center: Stability & Handling of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the stability profile of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide . As a tertiary sulfonamide with an aryl bromide and a benzylic methyl group, this compound presents a unique triad of stability challenges: photolytic dehalogenation , benzylic oxidation , and hydrophobic precipitation .

🔬 Module 1: Chemical Stability & Degradation Pathways

FAQ: Why is my solution turning yellow or brown over time?

Diagnosis: This is likely Benzylic Oxidation or Photolytic Degradation , not sulfonamide hydrolysis.

The Mechanism:

  • Benzylic Oxidation: The 4-methyl group is "benzylic" (adjacent to an aromatic ring). In the presence of dissolved oxygen and trace metal contaminants (often found in non-HPLC grade solvents), this position is susceptible to radical oxidation, converting the methyl group into an aldehyde or carboxylic acid.

  • Photolysis (C-Br Cleavage): The carbon-bromine bond is sensitive to UV-Vis light. Homolytic cleavage generates an aryl radical, which can abstract hydrogen from the solvent, leading to debrominated impurities (N,N-diethyl 4-methylbenzenesulfonamide).

Visualizing the Degradation Pathways

The following diagram maps the specific stress conditions to their resulting degradation products.

DegradationPathways Compound N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide Light UV/Vis Light (hv) Compound->Light Oxygen Dissolved O2 + Trace Metals Compound->Oxygen Acid Strong Acid (pH < 2, Heat) Compound->Acid Debrominated Debrominated Product (Aryl Radical Pathway) Light->Debrominated Homolytic C-Br Fission Oxidized Benzylic Aldehyde/Acid (Oxidation) Oxygen->Oxidized Radical Autoxidation Hydrolyzed Sulfonic Acid + Diethylamine Acid->Hydrolyzed Sulfonamide Hydrolysis

Figure 1: Primary degradation pathways. Note that the C-Br bond and Benzylic-CH3 are more reactive than the Sulfonamide core under standard storage conditions.

🧪 Module 2: Solubility & Solvent Compatibility

FAQ: I see a fine precipitate after freezing/thawing my stock solution. Is it degraded?

Diagnosis: Likely Physical Precipitation , not chemical degradation.

The Science: The N,N-diethyl substitution makes this sulfonamide highly lipophilic (hydrophobic). Unlike primary sulfonamides (


), this molecule has no acidic proton to form water-soluble salts in basic media. It behaves more like a grease.
  • Risk: Adding aqueous buffers (even < 5% volume) to a high-concentration DMSO stock can cause immediate "crashing out."

  • Temperature Sensitivity: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles can induce crystal nucleation that does not easily re-dissolve without sonication.

Solvent Compatibility Matrix
SolventSolubility RatingStability RiskRecommendation
DMSO Excellent (>50 mM)LowPreferred. Use anhydrous, HPLC-grade.
DMF Excellent (>50 mM)ModerateGood, but DMF can hydrolyze to amines over time, reacting with the Ar-Br.
Ethanol/Methanol GoodModerateRisk of transesterification/solvolysis if acidic impurities are present.
Water/PBS InsolubleN/ADo not use for stock solutions. Only use for final dilution (<1% v/v).
Acetone GoodHighHigh evaporation rate alters concentration; prone to forming aldol condensates.

🛠 Module 3: Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Purpose: To create a stock solution stable for >6 months at -20°C.

Reagents:

  • Compound (Solid)

  • Anhydrous DMSO (99.9%, stored over molecular sieves)

  • Amber borosilicate glass vials (to block UV)

Step-by-Step:

  • Weighing: Weigh the solid into an amber vial. Do not use clear glass wrapped in foil—micro-gaps allow light entry.

  • Dissolution: Add Anhydrous DMSO.

    • Critical Step:Argon/Nitrogen Purge. Before capping, gently bubble inert gas through the solution for 30 seconds to displace dissolved oxygen. This prevents benzylic oxidation [1].

  • Sealing: Use a cap with a PTFE (Teflon) liner. Rubber liners can leach plasticizers into DMSO.

  • Storage: Store at -20°C.

  • Usage: Upon thawing, vortex and sonicate for 2 minutes. Visual inspection is mandatory to ensure no micro-crystals remain.

Protocol B: Forced Degradation Stress Test (Self-Validation)

Purpose: To empirically determine the stability limits in your specific assay buffer.

  • Prepare Control: 100 µM compound in pure DMSO.

  • Prepare Stress Samples (3 conditions):

    • Acid:[1][2] 100 µM in 0.1 M HCl (50:50 DMSO:Water).

    • Base: 100 µM in 0.1 M NaOH (50:50 DMSO:Water).

    • Oxidative:[3][4][5][6][7] 100 µM in 3%

      
      .
      
  • Incubate: Heat all samples at 60°C for 4 hours.

  • Analyze: Run LC-MS.

    • Pass Criteria: >95% recovery of parent peak relative to Control.

    • Fail Criteria: Appearance of peaks at M-79 (loss of Br) or M+16 (Oxidation).

📊 References

  • Benzylic Oxidation Mechanisms:

    • Title: Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis[7]

    • Source: Molecules (MDPI)

    • URL:[Link]

    • Relevance: Details the susceptibility of methyl-arenes to oxidation in solution.

  • Sulfonamide Hydrolysis Kinetics:

    • Title: Kinetics of hydrolysis of N,N′-diarylsulphamides[1][8]

    • Source: Journal of the Chemical Society, Perkin Transactions 2[1]

    • URL:[Link]

    • Relevance: Establishes the baseline stability of sulfonamide bonds and the conditions required for cleavage.

  • Photostability of Aryl Halides:

    • Title: Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation[6][9][10][11]

    • Source: Chemical Science (RSC)[10]

    • URL:[Link]11]

    • Relevance: Validates the mechanism of radical generation from Aryl-Bromides under light exposure (photoredox).

Sources

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide reaction work-up procedure issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization & Work-up Troubleshooting Guide

Document ID: TS-SULF-2024-08 Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

The synthesis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is a standard nucleophilic substitution, yet it presents distinct challenges during isolation. The core issues typically stem from the lipophilicity of the N,N-diethyl moiety (leading to "oiling out"), the persistence of diethylamine (causing odor and basic impurities), and the hydrolytic instability of the sulfonyl chloride precursor.

This guide provides a self-validating workflow to ensure high purity (>95%) and yield. It moves beyond generic protocols to address the specific physicochemical behavior of this scaffold.[2][3]

Phase 1: Reaction Integrity (Pre-Workup)

Goal: Minimize hydrolysis of 3-bromo-4-methylbenzenesulfonyl chloride before it reacts with the amine.[1]

The Hidden Failure Mode: The most common cause of low yield is not the work-up, but the hydrolysis of the starting material. Sulfonyl chlorides are moisture-sensitive.[1] If your solvent (DCM or THF) is "wet," the sulfonyl chloride converts to 3-bromo-4-methylbenzenesulfonic acid , which is water-soluble and lost during the aqueous wash, leading to a "mysterious" loss of mass.[1]

Protocol Parameters
ParameterRecommendationTechnical Rationale
Stoichiometry Sulfonyl Chloride (1.0 eq) : Diethylamine (2.2 - 2.5 eq)Excess amine acts as both nucleophile and HCl scavenger.[1]
Temperature 0 °C start

RT
Controls the exotherm; prevents rapid hydrolysis side-reactions.
Solvent Anhydrous DCM or THFDCM is preferred for easier phase separation later.
Addition Rate Dropwise (Amine into Chloride)Prevents localized heating which accelerates hydrolysis.

Phase 2: The Work-Up (The "Clean" Protocol)

Goal: Quantitative removal of excess diethylamine and sulfonic acid byproducts.

The Critical Step: pH-Controlled Partitioning Diethylamine has a pKa of ~11. To remove it, you must protonate it to form the water-soluble diethylammonium chloride. However, the sulfonamide product is stable to dilute acid.

Step-by-Step Work-Up Procedure
  • Quench: Dilute the reaction mixture with DCM (if not already the solvent). Add water to dissolve the amine hydrochloride salts formed during the reaction.

  • The Acid Wash (CRITICAL):

    • Wash the organic layer with 1M HCl (2x).

    • Validation: Check the pH of the aqueous layer.[4] It must be pH < 2 .

    • Mechanism:[2][5][6][7][8] This converts excess diethylamine (

      
      ) 
      
      
      
      diethylammonium cation (
      
      
      ), forcing it into the aqueous phase.
  • The Base Wash (Polishing):

    • Wash the organic layer with Saturated NaHCO₃ (1x).

    • Mechanism:[2][5][6][7][8] This removes any residual HCl and, more importantly, extracts any 3-bromo-4-methylbenzenesulfonic acid (hydrolysis byproduct) as its sodium salt.[1]

  • Drying:

    • Wash with Brine (saturated NaCl) to break potential emulsions.

    • Dry over Anhydrous Na₂SO₄ (Magnesium sulfate can sometimes trap polar sulfonamides; Sodium sulfate is gentler).

Visualizing the Partitioning Logic

WorkupLogic Start Crude Reaction Mixture (Product + Et2NH + Sulfonic Acid) Wash1 Wash 1: 1M HCl Start->Wash1 OrgLayer1 Organic Layer (Product + Sulfonic Acid) Wash1->OrgLayer1 Partition AqLayer1 Aqueous Layer (Et2NH2+ Cl-) Wash1->AqLayer1 Remove Amine Wash2 Wash 2: Sat. NaHCO3 OrgLayer1->Wash2 OrgLayer2 Organic Layer (Pure Product) Wash2->OrgLayer2 Isolate AqLayer2 Aqueous Layer (Sulfonate Salt) Wash2->AqLayer2 Remove Byproduct

Figure 1: Partitioning logic for sulfonamide purification. The acid wash targets the amine, while the base wash targets the hydrolysis byproduct.

Phase 3: Isolation & Purification Issues

Goal: Handling the "Oiling Out" phenomenon.

The Issue: N,N-Diethyl sulfonamides often exist as viscous oils or low-melting solids because the ethyl groups disrupt crystal lattice packing (unlike primary sulfonamides,


, which hydrogen bond strongly).[1]
Troubleshooting "The Oil"

If your product is a viscous oil after rotary evaporation:

  • High Vacuum Treatment:

    • Place the oil under high vacuum (< 1 mbar) at 40–50 °C for 4 hours.

    • Why: This removes trapped DCM or traces of diethylamine that act as plasticizers, preventing crystallization.

  • Trituration (Forcing a Solid):

    • Dissolve the oil in a minimum amount of Diethyl Ether or EtOAc .

    • Slowly add Hexanes or Pentane until cloudy.

    • Scratch the flask wall with a glass rod and cool to -20 °C.

    • Result: This often induces crystallization of low-melting sulfonamides.[1]

  • Silica Plug (The "Quick Fix"):

    • If the oil remains colored (yellow/orange), filter it through a short pad of silica gel using 20% EtOAc/Hexanes. This removes polar impurities that inhibit crystallization.

FAQ: Troubleshooting Specific Failure Modes

Q1: My product still smells like diethylamine after the work-up. Why?

  • Cause: You likely used a weak acid wash or insufficient volume. Diethylamine is highly lipophilic for a small amine.

  • Fix: Re-dissolve the product in DCM and wash again with 1M HCl . Ensure the aqueous layer remains acidic (pH < 2) after the wash. If the smell persists, the "amine" might actually be trapped solvent; use high vacuum.

Q2: I see a white precipitate forming during the reaction. Is this my product?

  • Analysis: No. This is likely Diethylamine Hydrochloride (

    
    ).
    
  • Action: This confirms the reaction is progressing. This salt is water-soluble and will disappear during the first water quench. Do not filter it off before the quench; you might lose product trapped in the cake.

Q3: The yield is low (<50%), but the NMR looks clean.

  • Cause: Hydrolysis of the starting material (3-bromo-4-methylbenzenesulfonyl chloride).[1] The byproduct (sulfonic acid) was washed away in the NaHCO₃ step, leaving you with a clean but small amount of product.

  • Fix: Ensure the sulfonyl chloride is fresh. If it smells like vinegar/acid before use, it has hydrolyzed. Recrystallize the starting material from dry hexane or buy a fresh bottle. Use anhydrous solvents.[9][10]

Q4: Can I use Pyridine instead of excess Diethylamine?

  • Analysis: Yes, but it complicates the work-up. Pyridine is harder to remove than diethylamine.

  • Recommendation: If you use pyridine, you must wash with CuSO₄ (Copper Sulfate) solution (which turns blue-purple with pyridine) or multiple aggressive HCl washes to remove it. Excess diethylamine is generally cleaner for this specific synthesis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.
  • BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Link (Protocol verification for N,N-disubstituted sulfonamides).

  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Link (Reactivity profiles of benzenesulfonyl chlorides).

  • National Institutes of Health (NIH). Preparation of sulfonamides from N-silylamines. PMC Free Article. Link (Alternative synthesis and purification data).

Sources

Technical Support Center: Purification of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I am struggling to separate N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide from its starting materials. What are the optimal column chromatography conditions?"

Scientist's Analysis: This molecule presents a specific purification profile due to its hybrid nature:

  • Lipophilic Core: The 3-bromo-4-methylbenzene moiety is highly lipophilic.

  • Polar Functionality: The sulfonamide (

    
    ) group introduces polarity, but the N,N-diethyl substitution removes the acidic proton found in primary sulfonamides. This prevents the severe "streaking" often associated with N-H sulfonamides on silica gel [1].
    

Target Purity Profile:

  • Product: this compound (Moderate Polarity).

  • Impurity A: 3-Bromo-4-methylbenzenesulfonyl chloride (Starting Material - Unstable, hydrolyzes to acid).

  • Impurity B: Diethylamine (Basic, often removed in workup, but can trail).

  • Impurity C: 3-Bromo-4-methylbenzenesulfonic acid (Hydrolysis byproduct - Highly Polar/Baseline).

Core Protocol: The "Golden Path"

Do not rely on isocratic elution for this synthesis. The polarity difference between the sulfonyl chloride and the sulfonamide requires a gradient to maintain peak shape and resolution.

Stationary Phase
  • Material: Silica Gel 60 (40–63 µm).

  • Ratio: 30:1 to 50:1 (Silica weight : Crude mass).

Mobile Phase Strategy

The diethyl substitution makes this compound soluble in chlorinated solvents but less soluble in pure alkanes.

Recommended Solvent System: Hexanes (or Heptane) / Ethyl Acetate (EtOAc).

Gradient StageComposition (Hex:EtOAc)Column Volumes (CV)Purpose
Equilibration 100:02 CVRemove moisture/air; stabilize silica.
Loading 95:51 CVElute very non-polar impurities (e.g., mineral oil).
Elution A 90:103-5 CVElute residual Sulfonyl Chloride (if present).
Elution B 80:20 to 70:30 5-10 CV Target Product Elution Window.
Wash 0:100 (or MeOH flush)2 CVElute Sulfonic acid (remains at baseline otherwise).

Expert Insight: The product typically elutes between 15% and 25% EtOAc . If you use Dichloromethane (DCM) as a co-solvent, reduce the polar modifier concentration, as DCM is more polar than Hexanes [2].

Troubleshooting Guide (Q&A)

Q1: My product is co-eluting with the sulfonyl chloride starting material. How do I fix this?

Diagnosis: The polarity difference between the sulfonyl chloride and the N,N-diethyl sulfonamide is narrow in non-polar solvents. Solution:

  • Change Selectivity: Switch the non-polar solvent from Hexanes to Toluene . Toluene has pi-pi interaction capabilities that can differentiate the aromatic rings differently than aliphatic hexanes [3].

  • Chemical Wash (Pre-Column): Ensure you have performed a basic wash (1M NaOH or sat. NaHCO3) during the workup.[1] This hydrolyzes the remaining sulfonyl chloride to the water-soluble sulfonic acid, removing it before chromatography.

Q2: I see "streaking" or "tailing" on the TLC and column. Is the compound decomposing?

Diagnosis: While N,N-disubstituted sulfonamides are stable, streaking usually indicates:

  • Residual Diethylamine: The amine used in synthesis is basic and interacts strongly with the acidic silanols of the silica.

  • Overloading: Liquid loading in a strong solvent (like DCM) causes band broadening.

Protocol Adjustment:

  • Dry Loading (Mandatory): Dissolve crude in minimum DCM, add silica (1:1 ratio by weight), and evaporate to a free-flowing powder. Load this powder on top of the column. This eliminates solvent-mismatch effects.

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase during column equilibration. This neutralizes the silica's acidic sites, preventing the basic amine impurities from dragging [4]. Note: The product itself does not require TEA, but it helps clear the background.

Q3: The product is not visible under UV, or the spots are faint.

Diagnosis: The benzene ring has UV absorption, but the electron-withdrawing sulfonamide and bromo groups might shift the max absorbance. Visualization Techniques:

  • UV 254 nm: Standard detection.

  • Iodine Chamber: The N-ethyl alkyl chains will absorb iodine vapor, appearing as brown spots. This is often more sensitive for this specific derivative than UV alone.

  • KMnO4 Stain: Will not work well (no oxidizable functional groups like alkenes or alcohols). Use Phosphomolybdic Acid (PMA) if UV/Iodine fails.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and troubleshooting based on TLC results.

PurificationLogic Start Crude Mixture Analysis (TLC in 20% EtOAc/Hex) CheckRf Check Rf of Product Start->CheckRf RfLow Rf < 0.15 (Too Polar) CheckRf->RfLow RfHigh Rf > 0.5 (Too Non-Polar) CheckRf->RfHigh RfGood Rf 0.25 - 0.35 (Optimal) CheckRf->RfGood ActionLow Increase Polarity (Use 30-40% EtOAc or switch to DCM/MeOH) RfLow->ActionLow ActionHigh Decrease Polarity (Use 5-10% EtOAc) RfHigh->ActionHigh SepCheck Check Separation from Impurities (ΔRf) RfGood->SepCheck CoElution Co-elution with Sulfonyl Chloride SepCheck->CoElution Streaking Streaking/Tailing SepCheck->Streaking RunColumn Run Column: Gradient 0% -> 30% EtOAc SepCheck->RunColumn Clean Separation FixCoElution 1. Hydrolyze Chloride (NaOH Wash) 2. Switch to Toluene/EtOAc CoElution->FixCoElution FixStreaking 1. Add 1% Et3N to eluent 2. Use Dry Loading Streaking->FixStreaking FixCoElution->RunColumn FixStreaking->RunColumn

Figure 1: Decision matrix for optimizing the purification of this compound.

References

  • Northrop, B. H. (n.d.). Flash Column Chromatography Optimization. Wesleyan University. Retrieved from [Link]

  • Organic Syntheses. (2017). Purification of N,N-diethyl-2-styrylbenzamide. Org. Synth. 2017, 94, 109-122.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonamide scaffold remains a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities ranging from antimicrobial to anticancer agents.[1] The strategic introduction of halogen atoms, particularly bromine, onto the benzenesulfonamide core is a well-established tactic for modulating potency, selectivity, and pharmacokinetic properties.[2][3] This guide provides an in-depth comparative analysis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide against other structurally related brominated sulfonamides. We will dissect the nuances of their synthesis, physicochemical characteristics, and potential biological applications, supported by experimental data and established protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these versatile scaffolds in their discovery programs.

The Strategic Role of Bromination in Sulfonamide Drug Design

The benzenesulfonamide moiety is a privileged scaffold due to its ability to act as a hydrogen bond donor and acceptor, and its capacity to bind to various enzyme active sites, most notably the zinc-containing metalloenzymes like carbonic anhydrases.[4] The introduction of a bromine atom onto the aromatic ring serves several critical functions in drug design:

  • Modulation of Lipophilicity: Bromine significantly increases the lipophilicity (LogP) of a molecule, which can enhance membrane permeability and influence absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Inductive Effects: As an electron-withdrawing group, bromine can alter the pKa of the sulfonamide nitrogen and influence the electronic environment of the entire molecule, impacting target binding affinity.

  • Halogen Bonding: The bromine atom can participate in halogen bonds, a non-covalent interaction with Lewis bases (e.g., carbonyl oxygens, aromatic rings) in a protein's active site, providing an additional anchor point to enhance potency and selectivity.[3]

  • Synthetic Handle: The C-Br bond is a versatile functional group for further molecular elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library synthesis for structure-activity relationship (SAR) studies.[5]

This guide focuses on This compound as a representative scaffold and compares it with key analogs to illustrate these principles.

Comparative Analysis: Synthesis and Chemical Reactivity

From a synthetic standpoint, the primary consideration is the efficient and regioselective construction of the target molecule. The general approach involves two key stages: sulfonamide formation and bromination.

General Synthetic Workflow

The most common pathway involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine. The choice of base and solvent is critical for achieving high yields.[6] An alternative "green" approach utilizing natural catalysts from fruit peels has also shown promise for certain derivatives.[7]

G cluster_0 Route A: Bromination First cluster_1 Route B: Sulfonamide First A1 4-Methylbenzenesulfonyl Chloride A2 Bromination (e.g., Br2, FeBr3) A1->A2 A3 3-Bromo-4-methyl- benzenesulfonyl Chloride A2->A3 S N,N-Diethyl-3-bromo- 4-methylbenzenesulfonamide A3->S Amination (+ Diethylamine) B1 4-Methylbenzenesulfonyl Chloride B2 Amination (+ Diethylamine) B1->B2 B3 N,N-Diethyl-4-methyl- benzenesulfonamide B2->B3 B4 Bromination (e.g., NBS) B3->B4 B4->S Final Product

Caption: General synthetic routes to this compound.

Expertise in Practice: Route B, where bromination is performed as a late-stage functionalization step, is often preferred in a discovery setting. It allows for the creation of a common, non-brominated intermediate that can be diversified with various amines. Subsequent bromination using reagents like N-bromosuccinimide (NBS) is typically effective.[8] However, the regioselectivity of this step is paramount. The methyl group is an ortho-, para-director. In N,N-Diethyl-4-methylbenzenesulfonamide, the position ortho to the methyl group (position 3) is sterically accessible and electronically activated, favoring the desired 3-bromo isomer.

Reactivity as a Synthetic Intermediate

The true synthetic value of brominated sulfonamides lies in their utility as building blocks. The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or acetylenic moieties.

Suzuki_Coupling cluster_cycle Pd(0) Catalytic Cycle Sulfonamide Brominated Sulfonamide (Ar-Br) OxAdd Oxidative Addition Ar-Pd(II)L2-Br Sulfonamide->OxAdd BoronicAcid Boronic Acid (R-B(OH)2) Transmetal Transmetalation Ar-Pd(II)L2-R BoronicAcid->Transmetal Base Base (e.g., K2CO3) Base->Transmetal Pd0 Pd(0)L2 Pd0->OxAdd 1 OxAdd->Transmetal 2 RedElim Reductive Elimination Transmetal->RedElim 3 RedElim->Pd0 4 Product Coupled Product (Ar-R) RedElim->Product

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

This reactivity is a key differentiator. A researcher might choose a bromo-sulfonamide over a chloro- or fluoro-analog specifically for its superior performance in these coupling reactions, enabling the exploration of previously inaccessible chemical space.

Comparative Physicochemical Properties

The subtle changes in substitution patterns on the benzenesulfonamide ring can lead to significant shifts in physicochemical properties, which in turn dictate biological behavior.

Compound NameStructureMW ( g/mol )cLogP (Est.)Key Differentiator
This compound (Focus) Structure of Focus Compound322.243.85Balanced lipophilicity with a reactive bromine handle at the 3-position.
N,N-Diethyl 2-bromo -4-methylbenzenesulfonamide (Isomer)Structure of Isomer322.243.85Increased steric hindrance around the sulfonamide group due to the ortho-bromo substituent, potentially altering binding modes.
4-Bromo -N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide [9]Structure of CF3 Analog376.214.50Significantly increased lipophilicity and electron-withdrawing character from the CF3 group, impacting pKa and target affinity.
N-(2-Bromophenyl )-4-methylbenzenesulfonamide (N-Aryl Analog)[10]Structure of N-Aryl Analog356.244.10Lacks N-diethyl group, possessing an acidic sulfonamide proton (pKa ~7-9). The bromine is on the N-aryl ring, not the core.

Note: cLogP values are estimates and serve for comparative purposes.

Trustworthiness Through Causality: The choice between the 3-bromo (focus) and 2-bromo (isomer) analogs is not arbitrary. A medicinal chemist might hypothesize that the 2-bromo isomer, with its bromine atom adjacent to the sulfonamide linker, could induce a specific torsional angle that is either favorable or unfavorable for binding to a particular enzyme active site. The N-Aryl analog introduces an acidic proton, making it a potential zinc-binding group in metalloenzymes, a feature absent in the N,N-diethyl tertiary sulfonamides.

Biological Activity & Structure-Activity Relationships (SAR)

Sulfonamides are prolific in pharmacology, with activities including antibacterial, anti-inflammatory (COX-2 inhibition), and anticancer effects, often through carbonic anhydrase (CA) inhibition.[1][4][11] The brominated analogs are key tools for probing SAR.

SAR cluster_R1 Position 3 (Aromatic Ring) cluster_R2 Position 4 (Aromatic Ring) cluster_R3 Amine Substituent Core Benzenesulfonamide Core Aromatic Ring Sulfonamide Linker Amine Substituent Br Br Core:f0->Br Me_R2 CH3 Core:f0->Me_R2 NEt2 N(Et)2 Core:f2->NEt2 H H Br->H vs Activity Biological Activity (e.g., IC50) Br->Activity Increases Lipophilicity Potential Halogen Bonding Me CH3 H->Me vs H_R2 H Me_R2->H_R2 vs Me_R2->Activity Fills Hydrophobic Pocket NH2 NH2 NEt2->NH2 vs NEt2->Activity Blocks H-bond Donation Modulates Solubility NHAr NH-Aryl NH2->NHAr vs

Caption: Conceptual Structure-Activity Relationship (SAR) map for brominated sulfonamides.

Field-Proven Insights:

  • Carbonic Anhydrase (CA) Inhibition: For CA inhibitors, a primary sulfonamide (-SO2NH2) is often considered essential for coordinating to the catalytic zinc ion.[4] Therefore, N,N-diethyl analogs would be expected to be poor CA inhibitors unless they act via a different mechanism or binding site. In contrast, an analog like N-(2-Bromophenyl)-4-methylbenzenesulfonamide, which possesses an acidic NH proton, would be a more logical starting point for a CA-directed program.

  • Cholinesterase Inhibition: Studies have shown that replacing a bromine atom on a sulfonamide scaffold with a lipophilic group via Suzuki coupling can significantly improve inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] This highlights the dual role of the bromo-sulfonamide: first as a potentially active compound itself, and second as a crucial intermediate for SAR expansion.

  • General Antibacterial Activity: The antibacterial action of sulfonamides classically relies on their structural mimicry of p-aminobenzoic acid (PABA).[12] This typically requires a free aniline-like NH2 group. Therefore, N,N-disubstituted analogs like our focus molecule are unlikely to exhibit this mode of action, suggesting they would need to be evaluated for other antibacterial mechanisms or different therapeutic targets altogether.

Experimental Protocols: A Self-Validating System

The following protocols are provided as robust, representative methods. Every protocol should include in-process checks (e.g., TLC) to validate reaction progress.

Protocol 1: Synthesis of N,N-Diethyl-4-methylbenzenesulfonamide (Intermediate)

This procedure is adapted from standard methodologies for sulfonamide synthesis.[6][13]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add diethylamine (1.1 eq) and dichloromethane (DCM, 50 mL). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in DCM (30 mL) and add it to the addition funnel. Add the solution dropwise to the stirred diethylamine mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Check: Monitor the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The starting sulfonyl chloride should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO3 solution (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel to yield N,N-Diethyl-4-methylbenzenesulfonamide as a white solid or oil.

Protocol 2: Electrophilic Bromination of N,N-Diethyl-4-methylbenzenesulfonamide

This protocol uses N-bromosuccinimide (NBS) for regioselective bromination.[8][14]

  • Setup: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve N,N-Diethyl-4-methylbenzenesulfonamide (1.0 eq) in a suitable solvent such as chloroform or DMF (10 mL per gram of substrate).

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the solution in portions at room temperature. Causality Note: A slight excess of NBS ensures complete consumption of the starting material. Adding it in portions helps control any potential exotherm.

  • Reaction: Stir the mixture at room temperature overnight.

  • In-Process Check: Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, slightly less polar spot indicates product formation.

  • Workup: Dilute the reaction mixture with DCM and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF and succinimide byproduct.

  • Isolation & Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash chromatography to isolate this compound.

Conclusion and Future Outlook

This compound serves as an exemplary scaffold that embodies the strategic advantages of halogenation in drug design. While its N,N-diethyl substitution pattern may preclude it from classical sulfonamide targets like carbonic anhydrase or PABA-pathway enzymes, its true strength lies in its potential for novel target engagement and its exceptional utility as a synthetic intermediate.

The comparison with its isomers and other analogs reveals critical insights:

  • Positional Isomerism (2-bromo vs. 3-bromo): Directly impacts steric and electronic environments, offering a simple way to tune binding orientation.

  • N-Substitution (N,N-diethyl vs. N-H): Fundamentally alters the molecule's ability to act as a hydrogen bond donor and zinc-binding group, dictating the classes of targets for which it is suitable.

  • Aryl Substitution (CH3 vs. CF3): Provides a powerful method to modulate lipophilicity and electronic properties, fine-tuning the ADME profile and target affinity.

For the drug development professional, the key takeaway is that brominated sulfonamides are not just single agents but gateways to vast chemical libraries. The judicious choice of a specific analog, grounded in an understanding of the principles outlined in this guide, can significantly accelerate the path from a synthetic building block to a promising clinical candidate.

References

  • Lopez-Alonso, J. P., et al. (2018). N,N-Diethyl-3-methylbenzamide. MDPI. [Link]

  • Organic Syntheses Procedure. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [Link]

  • Aslam, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • PubChem. (n.d.). N,N-Diethylbenzamide. National Center for Biotechnology Information. [Link]

  • Angeli, A., et al. (2023). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

  • Ferreira, L. G., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Future Medicinal Chemistry. [Link]

  • Gellis, A., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. ResearchGate. [Link]

  • Ederer, J., et al. (2023). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]

  • Matłok, N., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • PubChem. (n.d.). 4-hydroxy-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • BSEF. (n.d.). Pharmaceuticals. BSEF. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide. NIH. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Revista de Biologia Tropical. [Link]

  • Bepary, S., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. [Link]

  • Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

  • Murray, P. R. D., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [Link]

  • Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]

  • Chan, M. F., et al. (1996). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Biochemical and Biophysical Research Communications. [Link]

  • Stenfors, C. N. B., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

  • Reddit. (2015). NBS bromination of thienyl moieties. r/chemistry. [Link]

  • Parrish, J. D., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository. [Link]

  • AZoM. (2025). What Is Bromine Used For?. AZoM. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. PrepChem.com. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Jörns, A., et al. (1995). The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives. Molecular and Cellular Biochemistry. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Royal Society of Chemistry. [Link]

  • ResearchGate. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ResearchGate. [Link]

Sources

A Comparative Analysis for the Synthetic Chemist: N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide and its Chloro-Analog

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the subtle substitution of one halogen for another on an aromatic scaffold can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide presents a comparative study of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide and its chloro-analog, N,N-Diethyl 3-chloro-4-methylbenzenesulfonamide. While direct comparative experimental data for these specific molecules is not extensively published, this document synthesizes information from analogous structures and fundamental chemical principles to provide a predictive analysis for researchers, scientists, and drug development professionals.

Introduction

N,N-disubstituted benzenesulfonamides are a well-established class of compounds with a broad spectrum of applications, most notably in medicinal chemistry where they serve as precursors to or components of various therapeutic agents. The introduction of a halogen atom at the 3-position of the 4-methylbenzenesulfonamide core, ortho to the methyl group and meta to the sulfonamide moiety, introduces a key site for further chemical modification. The choice between a bromine or chlorine substituent at this position is a critical consideration in a synthetic strategy, impacting not only the properties of the intermediate itself but also the downstream reactions for which it is designed. This guide will explore the synthesis, predicted physicochemical properties, and comparative reactivity of these two halogenated analogs.

Synthesis and Characterization

The most direct and common route to N,N-disubstituted benzenesulfonamides involves the reaction of a corresponding benzenesulfonyl chloride with a secondary amine. Therefore, the synthesis of the title compounds is logically approached as a two-step process: the preparation of the halogenated sulfonyl chloride precursors, followed by their reaction with diethylamine.

Proposed Synthetic Workflow

The synthesis commences with the chlorosulfonation of the appropriate 2-halo-1-methylbenzene. The resulting sulfonyl chlorides are then reacted with diethylamine in the presence of a base to yield the final products.

G cluster_0 Synthesis of Bromo-Analog cluster_1 Synthesis of Chloro-Analog A 2-Bromo-1-methylbenzene B 3-Bromo-4-methylbenzenesulfonyl chloride A->B Chlorosulfonic acid C This compound B->C Diethylamine, Triethylamine D 2-Chloro-1-methylbenzene E 3-Chloro-4-methylbenzenesulfonyl chloride D->E Chlorosulfonic acid F N,N-Diethyl 3-chloro-4-methylbenzenesulfonamide E->F Diethylamine, Triethylamine

Caption: Proposed two-step synthesis for the bromo- and chloro-analogs.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methylbenzenesulfonyl chloride and 3-Chloro-4-methylbenzenesulfonyl chloride

This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.[1][2]

  • To a stirred solution of chlorosulfonic acid (3.0 eq.) cooled to 0°C, slowly add the corresponding 2-halo-1-methylbenzene (1.0 eq.) over a period of 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated sulfonyl chloride is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • The combined organic layers are washed with cold water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude sulfonyl chloride.

  • The product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound and N,N-Diethyl 3-chloro-4-methylbenzenesulfonamide

This protocol is based on standard procedures for the synthesis of sulfonamides from sulfonyl chlorides.[1][3]

  • Dissolve the respective 3-halo-4-methylbenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as dichloromethane.

  • To this solution, add triethylamine (1.5 eq.) and diethylamine (1.2 eq.) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by flash column chromatography or recrystallization to afford the desired N,N-diethyl 3-halo-4-methylbenzenesulfonamide.

Comparative Physicochemical Properties

PropertyThis compound (Predicted)N,N-Diethyl 3-chloro-4-methylbenzenesulfonamide (Predicted)Rationale for Prediction
Molecular Weight ~322.24 g/mol ~277.79 g/mol Based on atomic weights.
Melting Point HigherLowerThe larger, more polarizable bromine atom can lead to stronger intermolecular forces (van der Waals and dipole-dipole), resulting in a higher melting point. The melting point of 3-chloro-4-methylbenzenesulfonyl chloride is 34-38 °C.[4]
Boiling Point HigherLowerConsistent with the trend in melting points and the higher molecular weight of the bromo-compound.
Lipophilicity (LogP) HigherLowerBromine is more lipophilic than chlorine, which would likely result in a higher octanol-water partition coefficient for the bromo-analog.
Dipole Moment LowerHigherThe C-Cl bond is more polar than the C-Br bond due to the higher electronegativity of chlorine. This would suggest a larger molecular dipole moment for the chloro-analog.

Reactivity Profile: A Tale of Two Halogens

The key difference in the utility of these two analogs lies in their reactivity, particularly in reactions involving the carbon-halogen bond.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring. The reactivity order for halogens in SNAr is generally F > Cl > Br > I. This is because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, the chloro-analog is expected to be more reactive in SNAr reactions than the bromo-analog, assuming the reaction is not dependent on the leaving group ability in the rate-determining step.

Metal-Catalyzed Cross-Coupling Reactions

For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the reactivity trend is reversed: I > Br > OTf > Cl.[5] This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker than the C-Cl bond.[5]

G cluster_0 Reactivity in Cross-Coupling A Bromo-Analog B Chloro-Analog A->B Decreasing Reactivity

Caption: General reactivity trend in palladium-catalyzed cross-coupling reactions.

The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The lower bond dissociation energy of the C-Br bond facilitates this step, making the bromo-analog significantly more reactive in cross-coupling reactions .[5] While recent advances in ligand design have made the use of less reactive aryl chlorides more feasible, reactions with the bromo-analog can typically be carried out under milder conditions with lower catalyst loadings.[5]

Potential Applications

The choice between the bromo- and chloro-analog will largely be dictated by the intended downstream application.

  • For Cross-Coupling Chemistry: The bromo-analog is the superior choice for applications requiring subsequent functionalization via metal-catalyzed cross-coupling reactions. Its higher reactivity allows for more facile introduction of a variety of substituents (e.g., aryl, vinyl, amino, ether groups), making it a versatile intermediate in the synthesis of complex molecules for pharmaceuticals and materials.

  • For Nucleophilic Aromatic Substitution: The chloro-analog would be the preferred substrate for SNAr reactions, where a nucleophile displaces the halogen.

  • As Bioactive Molecules: The nature of the halogen itself can influence the biological activity of the final compound. In some cases, a bromo-substituent may confer different potency or selectivity compared to a chloro-substituent due to differences in size, lipophilicity, and ability to form halogen bonds.

Conclusion

This compound and its chloro-analog are valuable intermediates for chemical synthesis, each with its own distinct advantages. The bromo-derivative is the more reactive and versatile substrate for popular and powerful cross-coupling methodologies. Conversely, the chloro-analog offers higher reactivity in nucleophilic aromatic substitution reactions. The selection between these two compounds should be a considered decision based on the specific synthetic route and the desired properties of the final product. This guide provides a foundational understanding to aid researchers in making an informed choice for their synthetic endeavors.

References

Sources

Advantages of using N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide evaluates N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (CAS 850429-71-9) as a strategic building block in medicinal chemistry.[1] It moves beyond basic catalog data to analyze its utility in high-throughput library synthesis and lead optimization.[1]

Executive Summary: The "Privileged" Scaffold

This compound serves as a trifunctional scaffold offering orthogonal reactivity.[1] Unlike simple aryl halides, this molecule possesses three distinct sites for diversification, allowing researchers to rapidly expand chemical space around a core phenyl ring.

  • Site A (Bromine at C3): High-reactivity handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]

  • Site B (Sulfonamide at C1): A stable, lipophilic anchor that modulates pharmacokinetics (LogP) and prevents acidic proton interference.

  • Site C (Methyl at C4): A latent handle for benzylic functionalization (via radical bromination) or metabolic stability.

Comparative Analysis: Why This Scaffold?

Reactivity vs. Halogen Alternatives

The choice of the 3-bromo variant over chloro- or iodo- analogs is a calculated decision in process chemistry.[1]

Feature3-Bromo (Target) 3-Chloro Analog3-Iodo Analog
Pd-Catalysis Rate Optimal (Fast oxidative addition)Slow (Requires specialized ligands like Buchwald biaryls)Fast, but prone to homocoupling/dehalogenation
Stability High (Stable to light/air)HighLow (Light sensitive, shelf-life issues)
Cost Efficiency High (Balance of yield/price)High (Cheap, but lower yields)Low (Expensive starting materials)
Atom Economy Moderate GoodPoor (High mass waste)
Solubility & Handling: The Diethyl Advantage

Many sulfonamide intermediates (e.g., N,N-dimethyl or primary sulfonamides) suffer from poor solubility in non-polar solvents (DCM, Toluene), causing precipitation during flow chemistry or automated synthesis.

  • N,N-Diethyl vs. Primary (-NH2): The diethyl group eliminates the acidic N-H proton (pKa ~10), allowing the use of strong bases (e.g., NaH, LiHMDS) elsewhere in the molecule without protecting groups.[1]

  • N,N-Diethyl vs. N,N-Dimethyl: The ethyl chains increase lipophilicity (+0.8 LogP shift), significantly improving solubility in 2-MeTHF and Toluene, which are preferred green solvents in process scaling.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol validates the utility of the bromine handle for installing biaryl motifs, a common step in synthesizing kinase inhibitors.

Objective: Coupling this compound with Phenylboronic acid.

Reagents & Stoichiometry[1][2]
  • Substrate: 1.0 equiv (306 mg, 1.0 mmol)

  • Boronic Acid: 1.2 equiv (Phenylboronic acid)[1]

  • Catalyst: 2.0 mol% Pd(dppf)Cl₂·CH₂Cl₂

  • Base: 3.0 equiv K₂CO₃ (2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Inerting: Charge a microwave vial or round-bottom flask with the substrate, phenylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

    • Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Solvation: Add degassed 1,4-Dioxane followed by the K₂CO₃ solution via syringe.

  • Reaction: Heat to 80°C for 4 hours (or 100°C for 30 min in microwave).

    • Monitoring: TLC (Hexane/EtOAc 4:[1]1) should show consumption of the starting material (Rf ~0.5).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with Brine.[2]

  • Purification: Concentrate and purify via Flash Chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 85-92% isolated yield.

Strategic Visualization: Divergent Synthesis Pathways

The following diagram illustrates how this single building block can be used to generate three distinct classes of derivatives using orthogonal chemical transformations.

G Start N,N-Diethyl 3-bromo- 4-methylbenzenesulfonamide (Core Scaffold) Path1 Path A: Suzuki Coupling (Biaryl Synthesis) Start->Path1 Pd(0), Ar-B(OH)2 Path2 Path B: Benzylic Bromination (NBS, AIBN) Start->Path2 Radical Process Path3 Path C: Sulfonamide Hydrolysis (H2SO4, Heat) Start->Path3 Deprotection Prod1 Biaryl Sulfonamides (Kinase Inhibitors) Path1->Prod1 Prod2 Benzylic Amines/Ethers (Linker Attachment) Path2->Prod2 Prod3 Sulfonic Acids/Chlorides (Scaffold Hopping) Path3->Prod3

Figure 1: Divergent synthesis map showing the orthogonal reactivity of the bromine (Path A), methyl (Path B), and sulfonamide (Path C) groups.[1]

References

  • Compound Data & Availability

    • This compound (CAS 850429-71-9).[1][3][][5][6] National Center for Biotechnology Information. PubChem Compound Summary.

    • [1]

  • Synthetic Methodology (Suzuki Coupling)

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.

    • [1]

  • Sulfonamide Bioisosteres in Medicinal Chemistry

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
    • [1]

Sources

Spectroscopic Differentiation of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for analytical chemists and process development scientists. It bypasses generic definitions to focus on the specific challenge: distinguishing the target regioisomer from its synthesis-derived impurities.

Executive Summary & Strategic Context

In the development of sulfonamide-based pharmacophores, the purity of the regioisomer is critical. For N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (Target Compound ), the primary challenge is not identifying the molecule itself, but distinguishing it from its thermodynamically probable regioisomers—specifically the 2-bromo-4-methyl and 3-bromo-2-methyl analogs—which often co-elute during standard HPLC purification.

This guide provides a definitive spectroscopic workflow to validate the substitution pattern of the benzene ring. We rely on a "Triangulation Protocol" combining 1H NMR coupling constants , NOE (Nuclear Overhauser Effect) , and IR substitution bands .

The Isomer Landscape

We are comparing the Target against its most likely synthetic impurities:

Compound LabelIUPAC NameStructural KeyOrigin Risk
Target (3,4-Isomer) This compoundBr ortho to Me; SO₂ ortho to HMajor product of bromination
Isomer A (2,4-Isomer) N,N-Diethyl 2-bromo-4-methylbenzenesulfonamideBr meta to Me; SO₂ ortho to BrImpurity from toluene start material
Isomer B (3,2-Isomer) N,N-Diethyl 3-bromo-2-methylbenzenesulfonamideBr ortho to Me; SO₂ ortho to MeSterically crowded; rare

Spectroscopic Comparison & Data Analysis

A. 1H NMR: The Coupling Constant "Fingerprint"

Mass spectrometry (MS) is insufficient here as all isomers share the same parent ion (


). The definitive differentiation lies in the aromatic splitting patterns  (7.0 – 8.0 ppm).
Target (3-bromo-4-methyl) Pattern
  • System: 1,2,4-trisubstituted benzene.

  • Proton H2 (ortho to SO₂, meta to Br): Appears as a doublet (d) with a small meta-coupling constant (

    
    ).
    
  • Proton H6 (ortho to SO₂, ortho to H5): Appears as a doublet of doublets (dd) (

    
    ).
    
  • Proton H5 (ortho to Me, meta to SO₂): Appears as a doublet (d) (

    
    ).
    
  • Key Diagnostic: The methyl group is adjacent to only one proton (H5) and the Bromine atom.

Isomer A (2-bromo-4-methyl) Pattern
  • System: 1,2,4-trisubstituted benzene (different arrangement).

  • Proton H3 (meta to Br, ortho to Me): Appears as a singlet (s) or fine doublet.

  • Proton H6 (ortho to SO₂, meta to H5): Appears as a doublet (d) (

    
    ).
    
  • Proton H5 (ortho to Me, ortho to H6): Appears as a doublet (d) (

    
    ).
    
  • Key Diagnostic: The methyl group is flanked by two protons (H3 and H5).[1]

Table 1: Comparative NMR Data (400 MHz, CDCl₃)

FeatureTarget (3-Br, 4-Me)Isomer A (2-Br, 4-Me)Causality/Mechanism
Aromatic H Count 3 (1 isolated, 2 coupled)3 (1 isolated, 2 coupled)Trisubstitution pattern.
Methyl Shift (

)
~2.45 ppm~2.38 ppmBr is ortho to Me in Target (deshielding effect).
H-H Coupling Strong ortho coupling (

)
Strong ortho coupling (

)
Vicinal protons present in both.
NOE Signal Irradiate Me

Enhance H5 only
Irradiate Me

Enhance H3 & H5
CRITICAL TEST: Spatial proximity of protons.
B. Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR provides a quick QC check for the substitution pattern in the "Fingerprint Region" (600–900 cm⁻¹).

  • Target: Shows bands characteristic of 1,2,4-substitution but modified by the heavy Bromine atom. Look for a strong out-of-plane (oop) bending vibration near 810–820 cm⁻¹ (2 adjacent H) and 870–885 cm⁻¹ (1 isolated H).

  • Isomer A: The steric strain of the 2-bromo position (ortho to the bulky sulfonamide) often shifts the sulfonamide S=O stretch slightly lower due to twisted conjugation.

Experimental Protocol: The "Self-Validating" Workflow

This protocol is designed to be self-validating. If the NOE result contradicts the Coupling Constant analysis, the sample is likely a mixture or a different structural class.

Step 1: Sample Preparation
  • Dissolve 10 mg of the sample in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: Ensure the solvent is acid-free to prevent peak broadening of the sulfonamide nitrogen (though fully substituted here, trace acid affects shifts).

  • Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., KBr from synthesis).

Step 2: 1D Proton NMR Acquisition
  • Pulse Sequence: Standard zg30 or equivalent.

  • Scans: Minimum 16 scans for high signal-to-noise ratio (S/N).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine splitting (

    
    ).
    
Step 3: The "Smoking Gun" NOE Experiment

This is the mandatory validation step.

  • Technique: 1D NOE Difference or 2D NOESY.

  • Target: Saturation of the Methyl singlet (

    
     ppm).
    
  • Observation:

    • Pass: Enhancement of only one aromatic signal (the doublet at H5). This confirms the other side of the methyl group is blocked by Bromine.

    • Fail: Enhancement of two aromatic signals. This indicates the methyl group is flanked by protons on both sides (Isomer A).

Visual Logic: Decision Tree & Mechanism

The following diagrams illustrate the logical flow for identifying the correct isomer and the spatial mechanism behind the NOE validation.

Diagram 1: Spectroscopic Decision Tree

IsomerID Start Unknown Sample (MW ~305) HNMR 1H NMR Analysis (Aromatic Region) Start->HNMR Pattern1 Pattern: d (8Hz), dd (8,2Hz), d(2Hz) (1,2,4-Substituted) HNMR->Pattern1 Matches Expected Pattern2 Pattern: Complex/Symmetric (Other Substitution) HNMR->Pattern2 Unexpected NOE_Test NOE Experiment: Irradiate Methyl Group Pattern1->NOE_Test Required Validation Result_Target Enhancement: 1 Proton (H5) CONFIRMED: 3-bromo-4-methyl NOE_Test->Result_Target Methyl blocked by Br Result_IsoA Enhancement: 2 Protons (H3, H5) IDENTIFIED: 2-bromo-4-methyl NOE_Test->Result_IsoA Methyl flanked by H

Caption: Logical workflow for distinguishing regioisomers using NMR coupling and Nuclear Overhauser Effect (NOE).

Diagram 2: Spatial NOE Mechanism

NOE_Mechanism cluster_legend Target Molecule Geometry Me Methyl (Irradiated) Br Bromine (Silent) Me->Br No NOE (No Proton) H5 Proton H5 (Enhanced) Me->H5 NOE Transfer (Close Proximity) H3 Proton H3 (Silent) Me->H3 Blocked by Br (Distance > 5Å)

Caption: In the Target (3-bromo-4-methyl), the bulky Bromine atom blocks NOE transfer to the H3 position, resulting in signal enhancement only at H5.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Authoritative source for NOE protocols).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Link (Reference for general sulfonamide IR fingerprints).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Online resource for chemical shift prediction and coupling constants).

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the reliability and reproducibility of experimental outcomes are paramount. This guide provides an in-depth technical analysis of the synthesis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide, a versatile building block in medicinal chemistry and organic synthesis. As your Senior Application Scientist, I will not only detail the procedural steps but also elucidate the underlying chemical principles that govern the reaction's success. We will explore a robust synthetic protocol, compare its performance with viable alternatives, and provide the necessary data to ensure that these experiments can be replicated with high fidelity in your own laboratories.

Introduction: The Significance of this compound

This compound belongs to the sulfonamide class of compounds, a scaffold of immense importance in pharmaceutical development due to its wide range of biological activities. The presence of a bromine atom on the aromatic ring provides a reactive handle for further functionalization through various cross-coupling reactions, making this compound a valuable intermediate for creating diverse molecular libraries. Its structure suggests potential applications in the development of novel therapeutic agents.[1] The reproducibility of its synthesis is therefore a critical factor for researchers who rely on a consistent supply of high-quality starting materials.

Core Synthesis Protocol: A Reproducible Approach

The most common and reliable method for synthesizing N,N-disubstituted sulfonamides is the reaction of a sulfonyl chloride with a secondary amine.[2][3] This approach forms the basis of our recommended protocol for preparing this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-bromo-4-methylbenzenesulfonyl chloride

  • Diethylamine

  • Triethylamine (TEA) or Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Base and Amine Addition: To the stirred solution, add triethylamine (1.2 eq) or pyridine (2.0 eq) at room temperature. Cool the mixture to 0 °C using an ice bath.

  • Slowly add diethylamine (1.1 eq) dropwise to the reaction mixture. The addition of the amine to the cooled solution helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with saturated NaHCO₃ solution and brine. This removes any unreacted acid chloride and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Sulfonyl Chloride in DCM B Add Base (TEA or Pyridine) A->B C Cool to 0°C B->C D Add Diethylamine (dropwise) C->D E Stir at RT (2-4h) D->E F Monitor by TLC E->F G Quench with HCl F->G H Extract with DCM G->H I Wash with NaHCO3 & Brine H->I J Dry & Concentrate I->J K Purify by Chromatography J->K

Caption: Workflow for the synthesis of this compound.

Reproducibility and Key Performance Indicators

The reproducibility of this synthesis is contingent on several factors. The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the reactive sulfonyl chloride intermediate. Careful temperature control during the addition of diethylamine is also important to minimize side reactions. The choice of base can influence the reaction rate and yield.

ParameterRecommended ConditionRationale for Reproducibility
Solvent Anhydrous DichloromethanePrevents hydrolysis of the sulfonyl chloride, ensuring it is available to react with the amine.
Base Triethylamine or PyridineScavenges the HCl byproduct, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.
Temperature 0 °C for addition, then RTControls the initial exothermicity of the reaction, minimizing the formation of byproducts.
Purification Flash Column ChromatographyEffectively removes unreacted starting materials and byproducts, leading to a high-purity final product.

Comparison with Alternative Synthetic Methods

While the reaction of a sulfonyl chloride with an amine is a standard and reliable method, other approaches to synthesizing N,N-disubstituted benzamides and sulfonamides exist. Understanding these alternatives provides a broader context for experimental design.

Mitsunobu Reaction for N,N-Diethylbenzamide Synthesis

A non-classical Mitsunobu reaction can be employed to synthesize N,N-diethylbenzamides from the corresponding benzoic acid and diethylamine.[1] This method avoids the need to prepare a sulfonyl chloride intermediate.

General Protocol:

  • React the benzoic acid with diethylamine, triphenylphosphine, and a dialkyl azodicarboxylate (e.g., DIAD) in a suitable solvent like toluene.[1]

Comparison:

FeatureSulfonyl Chloride MethodMitsunobu Reaction
Starting Material 3-bromo-4-methylbenzenesulfonyl chloride3-bromo-4-methylbenzoic acid
Reagents Diethylamine, Base (e.g., TEA)Diethylamine, PPh₃, DIAD
Byproducts Triethylammonium chlorideTriphenylphosphine oxide, reduced DIAD
Purification Generally straightforwardCan be challenging due to phosphine oxide byproduct
Yield Typically good to excellentVariable, can be moderate to good[1]
Oxidative Coupling for N,N-Diethyl-3-methylbenzamide Synthesis

Copper-based metal-organic frameworks can catalyze the oxidative coupling of carboxylic acids with N,N-diethylformamide to produce N,N-diethylbenzamides with high conversion and yield.[4]

General Protocol:

  • React the carboxylic acid with N,N-diethylformamide in the presence of a copper catalyst and an oxidant like tert-butyl hydroperoxide (TBHP).[4]

Comparison:

FeatureSulfonyl Chloride MethodOxidative Coupling
Starting Material 3-bromo-4-methylbenzenesulfonyl chloride3-bromo-4-methylbenzoic acid
Reagents Diethylamine, BaseN,N-diethylformamide, Cu-catalyst, TBHP
Reaction Conditions Mild (0°C to RT)Elevated temperature (e.g., 100°C)[4]
Scalability Well-establishedCan be efficient on a preparative scale[4]
Green Chemistry Generates salt byproductUtilizes a catalyst, but also an oxidant

Diagram of Alternative Synthetic Pathways:

Alternatives cluster_target Target Molecule cluster_paths Synthetic Approaches Target This compound A Sulfonyl Chloride Method A->Target Direct & Reliable B Mitsunobu Reaction B->Target Alternative from Acid C Oxidative Coupling C->Target Catalytic Alternative

Caption: Comparison of synthetic routes to N,N-disubstituted sulfonamides.

Conclusion and Future Directions

The synthesis of this compound via the reaction of the corresponding sulfonyl chloride with diethylamine remains the most direct and reproducible method for laboratory-scale preparations. While alternative methods like the Mitsunobu reaction and oxidative coupling offer different synthetic strategies starting from the carboxylic acid, they may present their own challenges in terms of purification and reaction conditions.

For researchers requiring a consistent and high-purity supply of this valuable intermediate, adherence to the detailed sulfonyl chloride protocol is recommended. The key to reproducibility lies in the meticulous control of reaction parameters, particularly the exclusion of moisture and management of reaction temperature. Future research may focus on developing more sustainable and scalable catalytic methods for the direct synthesis of such sulfonamides, further enhancing the efficiency and environmental friendliness of their production.

References

  • García-García, P., et al. (2020). N,N-Diethyl-3-methylbenzamide. Molecules, 25(23), 5729. [Link]

  • Haskins, M., et al. (2014). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. PMC, 4(3), 437-440. [Link]

  • Ajani, O. O., et al. (2016). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Molecules, 21(10), 1284. [Link]

  • Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(44), 5964-5966. [Link]

Sources

Bench-to-Bedside Evaluation: In Vitro vs. In Vivo Profiling of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide represents a specialized scaffold in medicinal chemistry, distinct from classical primary sulfonamides. While primary sulfonamides (


) are renowned for Carbonic Anhydrase (CA) inhibition and antibacterial activity, the N,N-diethyl substitution  fundamentally alters the physicochemical profile, shifting the mechanism toward tubulin destabilization  and enhancing lipophilicity  for blood-brain barrier (BBB) penetration.

This guide provides a comparative framework for evaluating this derivative class, contrasting the high-throughput precision of in vitro screens with the physiological complexity of in vivo models.

FeaturePrimary Scaffold (Parent)N,N-Diethyl Derivative (Target)
Structure


Primary Target Carbonic Anhydrase (Zn²⁺ binding)Tubulin / Non-canonical targets
LogP (Lipophilicity) Low (Hydrophilic)High (Lipophilic)
Key Challenge Rapid renal clearanceMetabolic stability & Solubility

In Vitro Profiling: The Mechanistic Screen

Rationale: The "Activity Switch"

In the in vitro phase, researchers must account for the "Activity Switch." The N,N-diethyl group sterically hinders coordination with the Zinc ion in Carbonic Anhydrase, rendering standard CA-inhibition assays negative. Instead, the screening cascade must pivot to cytotoxicity and tubulin polymerization assays , as the hydrophobic diethyl moiety facilitates binding to the colchicine site of tubulin.

Protocol: Tubulin Polymerization Inhibition Assay

This assay validates the derivative's ability to disrupt microtubule dynamics, a key mechanism for sulfonamide-based anticancer agents.

  • Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), Test Compound (N,N-Diethyl derivative).

  • Detection: Fluorescence (DAPI-tubulin complex) or Turbidimetry (340 nm).

Step-by-Step Workflow:

  • Preparation: Dilute this compound in DMSO to 100x final concentration.

  • Incubation: Mix tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with GTP.

  • Treatment: Add test compound (0.1 - 100 µM) to the tubulin mixture on ice.

  • Initiation: Transfer to a 37°C plate reader to induce polymerization.

  • Readout: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Calculate

    
     of the polymerization curve relative to the vehicle control.
    
Visualization: Mechanism of Action

The following diagram illustrates the divergent pathways between the parent sulfonamide and the N,N-diethyl derivative.

MOA_Pathway Compound 3-bromo-4-methyl benzenesulfonamide Scaffold Sub_Primary Primary Sulfonamide (-SO2NH2) Compound->Sub_Primary Unsubstituted Sub_Diethyl N,N-Diethyl Derivative (-SO2NEt2) Compound->Sub_Diethyl N-Alkylation Target_CA Carbonic Anhydrase (Zn2+ Active Site) Sub_Primary->Target_CA High Affinity (Zn Coordination) Target_Tubulin Tubulin (Colchicine Site) Sub_Primary->Target_Tubulin Low Affinity Sub_Diethyl->Target_CA Steric Clash (Inactive) Sub_Diethyl->Target_Tubulin Hydrophobic Interaction Effect_pH pH Homeostasis Disruption Target_CA->Effect_pH Effect_Mitosis Mitotic Arrest (G2/M Phase) Target_Tubulin->Effect_Mitosis

Figure 1: Divergent mechanisms of action. The N,N-diethyl substitution shifts activity from enzyme inhibition (CA) to structural protein disruption (Tubulin).

The Pharmacokinetic Bridge (ADME)

Before moving to in vivo models, the metabolic fate of the N,N-diethyl group must be assessed. The ethyl groups protect the sulfonamide nitrogen from N4-acetylation (a common clearance pathway for primary sulfonamides), potentially extending half-life (


).

Key ADME Experiment: Microsomal Stability

  • Objective: Determine intrinsic clearance (

    
    ) and check for de-ethylation.
    
  • System: Human/Rat Liver Microsomes + NADPH regenerating system.

  • Readout: LC-MS/MS monitoring of the parent (306.2 Da) and the mono-dealkylated metabolite.

Critical Insight: If the N,N-diethyl derivative is rapidly de-ethylated in vitro, the in vivo efficacy may revert to that of the primary sulfonamide. If stable, it retains its unique tubulin-targeting profile.

In Vivo Validation: The Efficacy Reality Check

Model Selection

For 3-bromo-4-methylbenzenesulfonamide derivatives, the Xenograft Tumor Model is the gold standard due to the antiproliferative mechanism established in vitro.

Protocol: Murine Xenograft Efficacy Study

Self-Validating Design: This protocol includes a positive control (Paclitaxel) and a vehicle control to ensure assay validity.

  • Animal Model: BALB/c nude mice (6-8 weeks old).

  • Induction: Subcutaneous injection of

    
     cancer cells (e.g., HeLa or A549) into the flank.
    
  • Randomization: When tumors reach ~100 mm³, randomize mice into groups (n=8).

  • Dosing Regimen:

    • Vehicle: 10% DMSO / 40% PEG300 / 50% Saline (i.p., q.d.).

    • Test Compound: N,N-Diethyl derivative at 20 mg/kg and 50 mg/kg (i.p., q.d. x 14 days).

    • Positive Control: Paclitaxel 10 mg/kg (i.v., q3d).

  • Endpoints:

    • Tumor Volume (

      
      ).
      
    • Body Weight (Toxicity marker).

    • Terminal PK: Plasma collection at 2h post-last dose to correlate exposure with efficacy.

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: ADME Bridge cluster_2 Phase 3: In Vivo Validation Synthesis Synthesis: N,N-Diethyl Derivative Screen Tubulin Assay (IC50 Determination) Synthesis->Screen Stab Microsomal Stability (Metabolic Fate) Screen->Stab If IC50 < 5 µM Model Xenograft Implantation (Nude Mice) Stab->Model If t1/2 > 30 min Dosing Treatment (14 Days) vs. Paclitaxel Model->Dosing Analysis Tumor Vol + Plasma PK Dosing->Analysis

Figure 2: The decision-making cascade. Progression from synthesis to in vivo testing depends on meeting specific potency and stability thresholds.

Comparative Analysis: In Vitro vs. In Vivo Data[1]

The table below highlights the typical "disconnects" observed with N,N-diethyl sulfonamide derivatives.

ParameterIn Vitro (Bench)In Vivo (Bedside)Interpretation of Discrepancy
Potency IC50: 2.5 µM (Tubulin)TGI: 65% @ 50 mg/kgGood Correlation: The antiproliferative mechanism translates well to tumor reduction.
Solubility High (in DMSO)Low (in Plasma)Formulation Challenge: The lipophilic ethyl groups require excipients (PEG/Tween) for bioavailability.
Metabolism Stable in bufferSlow oxidationMetabolic Liability: Liver P450s may oxidize the methyl group on the benzene ring, reducing half-life.
Toxicity Cytotoxic to all cellsWeight loss < 10%Therapeutic Window: In vivo tolerability is often better than predicted due to preferential accumulation in lipid-rich tissues.

Key Takeaway: While the in vitro assay confirms the molecule can kill cells, the in vivo study confirms whether the molecule can reach the tumor without killing the host. The N,N-diethyl group typically improves tissue distribution (Volume of Distribution,


) compared to the primary sulfonamide, often resulting in superior CNS efficacy despite lower intrinsic enzymatic potency.

References

  • Scozzafava, A., et al. (2000). "Arylsulfonyl-N,N-diethyl-dithiocarbamates: a novel class of antitumor agents."[1] Bioorganic & Medicinal Chemistry Letters.

  • Ajani, O. O., et al. (2013). "Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives."[2] Chemical Science International Journal.[2]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • PubChem Compound Summary. "3-Bromo-N,N-diethyl-4-methylbenzenesulfonamide." National Center for Biotechnology Information.

Sources

Safety Operating Guide

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Action Required: This compound is a halogenated organic intermediate . It must NEVER be disposed of down the drain or in general municipal trash. The presence of the bromine atom and the sulfonamide moiety mandates high-temperature incineration with specific flue-gas scrubbing capabilities to prevent the release of hydrogen bromide (HBr) and sulfur oxides (SOx).

Chemical Identity Verification:

  • Chemical Name: N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide[1]

  • Functional Groups: Sulfonamide (

    
    ), Aryl Halide (Bromine), Alkyl (Methyl/Ethyl).[1]
    
  • Physical State: Typically a solid (crystalline powder) at room temperature.

  • Primary Hazard Class: Irritant (Skin/Eye/Respiratory).[2]

  • Waste Classification (RCRA): While not explicitly "P-listed" or "U-listed" (unless a specific commercial formulation), it is classified as Halogenated Hazardous Waste due to the bromine content.[1]

Pre-Disposal Assessment & Segregation Strategy

As a scientist, you must treat the waste stream characterization as a critical experimental step.[1] Incorrect segregation leads to dangerous chemical reactions in the waste drum or regulatory fines for your facility.

Waste Stream Characterization Table
ParameterCharacteristicOperational Implication
Halogen Content YES (Bromine) CRITICAL: Must be segregated into "Halogenated Waste."[3] Mixing with non-halogenated solvents increases disposal costs by ~300% and complicates incineration.
Physical State Solid (Pure) or Liquid (Solution)Solids go to wide-mouth drums; Liquids go to narrow-neck jerrycans.
pH Sensitivity Sulfonamides are generally stableAvoid mixing with strong acids (potential hydrolysis) or strong oxidizers (exothermic reaction).
Ignitability Low (if pure solid)If dissolved in acetone/ethyl acetate, the solvent drives the flammability classification.[1]
Segregation Logic (The "Why")
  • The Bromine Factor: When incinerated, bromine-containing compounds generate Hydrogen Bromide (HBr), a corrosive acid gas.[1] Facilities must use scrubbers to neutralize this. If you hide this in a "Non-Halogenated" drum, you risk damaging the incinerator's infrastructure and violating air emission permits.[1]

  • The Oxidizer Risk: Sulfonamides can react vigorously with strong oxidizers (e.g., Nitric Acid, Peroxides).[1] Never co-mingle this waste with oxidizers.

Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid (Powder/Crystals)
  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, N95 dust mask (if fume hood flow is insufficient).[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Attach a hazardous waste tag before adding waste.[3]

    • Chemical Name: Write out the full name: "this compound." DO NOT use abbreviations or chemical structures alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

    • Constituents: If mixed with silica gel or filter paper, list those as roughly "90% Solid Debris, 10% Chemical."[1]

  • Transfer: Transfer the solid using a disposable spatula or powder funnel inside a fume hood. Minimize dust generation.[2][4][5][6]

  • Closure: Screw the lid down tight immediately after addition.

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with HDPE.

  • Container Selection: Use a Halogenated Solvent Waste carboy (typically 5L, 10L, or 20L HDPE).[1]

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved bromine compound reclassifies the entire container as Halogenated Waste .[1]

  • Labeling:

    • Label as "Halogenated Organic Waste."

    • List the solvent (e.g., "Methanol 95%") and the solute (e.g., "this compound 5%").

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystals LiquidPath Dissolved in Solution StateCheck->LiquidPath Reaction Mix/Mother Liquor SolidContainer Container: Wide-Mouth HDPE Jar (Solid Waste) SolidPath->SolidContainer LiquidCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) LiquidPath->LiquidCheck Labeling LABELING: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Date SolidContainer->Labeling HaloSolvent Container: Halogenated Waste Carboy (Standard) LiquidCheck->HaloSolvent Yes (e.g., DCM) NonHaloSolvent Container: Halogenated Waste Carboy (Re-classified due to solute) LiquidCheck->NonHaloSolvent No (e.g., EtOAc) HaloSolvent->Labeling NonHaloSolvent->Labeling Storage STORAGE: Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal FINAL DISPOSAL: High-Temp Incineration (EHS Pickup) Storage->Disposal

Caption: Operational workflow for segregating and packaging this compound waste based on physical state and solvent matrix.

Safety & Emergency Response

In the event of a spill during the disposal process, adhere to the S.W.I.M. protocol:

  • S - Stop the spill: If safe to do so, upright the container.

  • W - Warn others: Alert lab personnel and cordon off the area.

  • I - Isolate the area: Close fume hoods to increase negative pressure in the room; close lab doors.[3]

  • M - Minimize exposure: Don appropriate PPE.[2][3][4][5][6][7]

Spill Cleanup Protocol:

  • Solids: Do not dry sweep (creates dust). Use a wet wipe or a HEPA-filtered vacuum dedicated to chemical cleanup. Place debris in the solid hazardous waste container.

  • Liquids: Cover with an absorbent pad or vermiculite. Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Wash the surface with a mild detergent and water. Collect the rinsate as hazardous waste (do not flush down the drain).

Regulatory Compliance (US Focus)

  • EPA/RCRA Status: This compound is a "Characteristic Waste" if it exhibits toxicity, but practically, it is managed as Non-Specific Source Waste unless it is a discarded commercial chemical product.[1]

  • Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation.

    • Containers must remain closed unless adding waste (40 CFR 262.15).

    • Containers must be in secondary containment (trays) to capture leaks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Sulfonamides and Halogenated Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (CAS: 850429-71-9). This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Compound
  • Sulfonamide Moiety: The core sulfonamide structure is a well-established pharmacophore.[1] While many sulfonamide-based drugs are safe for therapeutic use, the reactive precursors and analogues used in research can present hazards.

  • Brominated Aromatic Ring: The presence of a bromine atom on the benzene ring suggests potential for increased reactivity and toxicity. Halogenated aromatic compounds can be irritants and may have other toxicological effects.[2]

  • Analogous Compound Data: The SDS for the closely related compound, 3-Bromo-N-methylbenzenesulfonamide, classifies it as a skin and eye irritant (Category 2) and a respiratory irritant (Category 3).[3] Another analogue, N,N-Diethyl-p-toluenesulfonamide, is listed as harmful if swallowed and a serious eye irritant. Based on this data, it is prudent to handle this compound as a hazardous substance with similar irritant and toxic properties.

Inferred Hazard Classification:

Hazard ClassCategoryJustification
Skin Corrosion/IrritationCategory 2Based on data for 3-Bromo-N-methylbenzenesulfonamide.[3]
Serious Eye Damage/IrritationCategory 2Based on data for 3-Bromo-N-methylbenzenesulfonamide and N,N-Diethyl-p-toluenesulfonamide.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Based on data for 3-Bromo-N-methylbenzenesulfonamide.[3]
Acute Toxicity (Oral)Likely HarmfulInferred from N,N-Diethyl-p-toluenesulfonamide.
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following protocol is designed to provide comprehensive protection.

All handling of this compound, especially when in powdered form or when being dissolved, must be conducted in a certified chemical fume hood. This engineering control is critical to prevent the inhalation of dust or vapors, which may cause respiratory irritation.[3]

Donning PPE Workflow

G cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect all PPE for damage Lab_Coat Don Lab Coat (fully buttoned, sleeves down) Inspect_PPE->Lab_Coat Gloves_Inner Don Inner Gloves (e.g., nitrile) Lab_Coat->Gloves_Inner Goggles Don Chemical Splash Goggles Gloves_Inner->Goggles Face_Shield Don Face Shield (if splash hazard is high) Goggles->Face_Shield Gloves_Outer Don Outer Gloves (e.g., butyl rubber) over inner gloves Face_Shield->Gloves_Outer

Caption: Sequential process for donning PPE.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are mandatory to protect against dust particles and splashes. The irritation potential of this compound class necessitates robust eye protection.[3]

    • Face Shield: A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.

    • Gloves: A double-gloving technique is recommended.

      • Inner Glove: A standard nitrile glove provides a good first layer of protection and dexterity.

      • Outer Glove: Due to the presence of a halogenated aromatic ring, an outer glove with high resistance to this chemical class is crucial. Butyl rubber or Viton® gloves are recommended over standard nitrile or latex for extended contact.[4][5] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

Glove Selection Guide for Halogenated Organics:

Glove MaterialPerformance with Halogenated SolventsGeneral Recommendation
Butyl RubberGood to ExcellentRecommended Outer Glove
Viton®ExcellentRecommended Outer Glove
NeopreneFair to GoodAcceptable for short-term use
NitrilePoor to FairRecommended as Inner Glove Only
Natural Rubber (Latex)PoorNot Recommended

This table is a general guide. Always verify with the manufacturer's data.

  • Respiratory Protection:

    • If there is a risk of generating aerosols or fine dust that cannot be controlled by a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.

Operational and Disposal Plans
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the procedure.

  • Weighing: If weighing the solid compound, do so on a tared weigh paper or in a container within the fume hood to minimize dust dispersion.

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Workflow

G cluster_waste Waste Segregation and Disposal Solid_Waste Contaminated Solids (gloves, weigh paper) Halogenated_Container Designated Halogenated Organic Waste Container Solid_Waste->Halogenated_Container Liquid_Waste Solutions containing the compound Liquid_Waste->Halogenated_Container Label Label waste container with full chemical name Halogenated_Container->Label Non_Halogenated_Container Designated Non-Halogenated Organic Waste Container EHS Arrange for disposal by Environmental Health & Safety Label->EHS

Caption: Procedure for waste segregation and disposal.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh papers, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a secondary containment bin in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Disposal of brominated organic compounds often requires high-temperature incineration at a licensed facility.[6]

By adhering to these protocols, you can ensure a safe and compliant laboratory environment when working with this compound.

References

  • PSFC Halogenated Solvents. Plasma Science and Fusion Center, Massachusetts Institute of Technology. [Link]

  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • LCSS: BROMINE. PubChem, National Institutes of Health. [Link]

  • Synthesis and Antibacterial Activity of N,N- Diethylamide Bearing Benzenesulfonamide Derivatives. Semantic Scholar. [Link]

  • Personal Protective Equipment - OSHA. Occupational Safety and Health Administration. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.